molecular formula C19H21N5O6S B12365045 Antifolate C2

Antifolate C2

Numéro de catalogue: B12365045
Poids moléculaire: 447.5 g/mol
Clé InChI: RMEHPWHLFJJYTB-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Antifolate C2 is a useful research compound. Its molecular formula is C19H21N5O6S and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C19H21N5O6S

Poids moléculaire

447.5 g/mol

Nom IUPAC

(2S)-2-[[5-[3-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)propyl]thiophene-3-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C19H21N5O6S/c20-19-23-15-12(17(28)24-19)7-10(21-15)2-1-3-11-6-9(8-31-11)16(27)22-13(18(29)30)4-5-14(25)26/h6-8,13H,1-5H2,(H,22,27)(H,25,26)(H,29,30)(H4,20,21,23,24,28)/t13-/m0/s1

Clé InChI

RMEHPWHLFJJYTB-ZDUSSCGKSA-N

SMILES isomérique

C1=C(NC2=C1C(=O)NC(=N2)N)CCCC3=CC(=CS3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES canonique

C1=C(NC2=C1C(=O)NC(=N2)N)CCCC3=CC(=CS3)C(=O)NC(CCC(=O)O)C(=O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antifolate C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifolate C2 is a novel antifolate agent demonstrating potent and selective antitumor activity, particularly in non-squamous non-small cell lung cancer (NS-NSCLC).[1] Its mechanism of action is centered on the targeted inhibition of de novo purine (B94841) biosynthesis, a critical pathway for cellular proliferation. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its transport, intracellular target, and the downstream consequences of target engagement. This document includes detailed experimental protocols for key assays, quantitative data for comparative analysis, and diagrams of the relevant biological pathways and experimental workflows to support further research and development.

Introduction to this compound

Antifolates are a class of chemotherapeutic agents that interfere with the metabolic processes dependent on folic acid. While traditional antifolates like methotrexate (B535133) primarily target dihydrofolate reductase (DHFR), newer agents have been developed to interact with other key enzymes in folate metabolism. This compound distinguishes itself through its high selectivity for the proton-coupled folate transporter (PCFT) for cellular entry and its potent inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the de novo purine nucleotide biosynthesis pathway.[1] This dual specificity provides a therapeutic window for targeting cancer cells, especially those that overexpress PCFT.

Core Mechanism of Action

The antitumor activity of this compound is a multi-step process that begins with selective transport into the cancer cell and culminates in the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Selective Cellular Uptake via Proton-Coupled Folate Transporter (PCFT)

This compound gains entry into tumor cells predominantly through the proton-coupled folate transporter (PCFT), also known as SLC46A1. PCFT is a folate-proton symporter that is optimally active in the acidic microenvironments often characteristic of solid tumors.[2] This pH-dependent activity, coupled with increased PCFT expression in certain cancers like NS-NSCLC, allows this compound to achieve a degree of tumor selectivity.[1][3]

Logical Workflow for this compound Selectivity and Action

G Figure 1: Logical Workflow of this compound cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Acidic_pH Acidic pH (e.g., pH 6.5-6.8) PCFT High PCFT Expression Acidic_pH->PCFT Optimal Activity Antifolate_C2_Internal Intracellular This compound PCFT->Antifolate_C2_Internal Cellular Uptake GARFTase GARFTase Purine_Synth De Novo Purine Biosynthesis GARFTase->Purine_Synth Catalyzes Step in Nucleotide_Dep Purine Nucleotide Depletion Purine_Synth->Nucleotide_Dep Leads to DNA_RNA_Inhib Inhibition of DNA/RNA Synthesis Nucleotide_Dep->DNA_RNA_Inhib Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Inhib->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Antifolate_C2 This compound Antifolate_C2->PCFT Selective Transport Antifolate_C2_Internal->GARFTase Potent Inhibition

Caption: Logical workflow of this compound's selective action.

Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFTase)

Once inside the cell, this compound's primary molecular target is glycinamide ribonucleotide formyltransferase (GARFTase).[1] GARFTase catalyzes the third step of de novo purine biosynthesis, which is the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), using 10-formyltetrahydrofolate as a cofactor. By competitively inhibiting GARFTase, this compound blocks the purine biosynthesis pathway at a critical juncture.

Downstream Signaling Consequences

The inhibition of GARFTase by this compound has profound downstream effects on cellular metabolism and viability:

  • Purine Depletion: The blockade of the de novo purine pathway leads to a rapid depletion of the intracellular pool of purine nucleotides (adenosine and guanosine (B1672433) triphosphates).

  • Inhibition of DNA and RNA Synthesis: As essential building blocks of nucleic acids, the scarcity of purines halts the synthesis of both DNA and RNA, which is a prerequisite for cell division and gene expression.

  • Cell Cycle Arrest: The inability to replicate DNA triggers cellular checkpoint mechanisms, leading to cell cycle arrest, primarily at the G1/S phase, preventing the cell from entering the synthesis phase.[4][5][6]

  • Induction of Apoptosis: Prolonged purine starvation and cell cycle arrest ultimately activate the intrinsic apoptotic pathway, leading to programmed cell death.[6][7]

Signaling Pathway of this compound Mechanism of Action

G Figure 2: De Novo Purine Biosynthesis and Inhibition by this compound PRPP Ribose-5-Phosphate -> PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GARS GARFTase GARFTase GAR->GARFTase FGAR FGAR FGAM FGAM FGAR->FGAM PFAS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR PAICS SAICAR SAICAR CAIR->SAICAR PAICS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Antifolate_C2 This compound Antifolate_C2->GARFTase Inhibits GARFTase->FGAR

Caption: The de novo purine biosynthesis pathway and the inhibitory action of this compound on GARFTase.

Quantitative Data

The potency of this compound and its precursors has been evaluated through various in vitro assays. The following tables summarize key quantitative data for this compound and related GARFTase inhibitors.

Table 1: In Vitro Cytotoxicity of this compound and Other Antifolates in NS-NSCLC Cell Lines

Compound Cell Line IC50 (nM)
This compound Human Tumor Cells 0.14
Pemetrexed A549 ~100-200
Pemetrexed H460 ~50-150
Lometrexol (B1675047) CCRF-CEM 2.9
LY309887 CCRF-CEM 9.9

(Data for Pemetrexed in A549 and H460 cells is approximated from multiple literature sources. Data for Lometrexol and LY309887 is provided for comparison of GARFTase inhibitors)

Table 2: Comparative Inhibitory Constants (Ki) for GARFTase and Transporter Affinities (Km)

Compound Target Value (nM) Notes
Lometrexol GARFTase ~58.5 Ki
LY309887 GARFTase 6.5 Ki[1]
DDATHF GARFTase 2-9 Ki[8]
DDATHF (hexaglutamate) GARFTase 0.1-0.3 Ki[8]
Pemetrexed PCFT 200-800 Km[9]
Folic Acid PCFT 2000 Km[9]

(Specific Ki for this compound against GARFTase and Km for its transport via PCFT are not publicly available at the time of this writing. Data for other GARFTase inhibitors and PCFT substrates are provided for context.)

Experimental Protocols

PCFT-Mediated Cellular Uptake Assay

This protocol is designed to quantify the uptake of an antifolate agent via the proton-coupled folate transporter.

  • Cell Culture:

    • Culture PCFT-expressing cells (e.g., HeLa R1-11 transfectants) and a parental control cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Seed cells in 24-well plates and grow to confluence.

  • Uptake Experiment:

    • Wash the confluent cell monolayers twice with a transport buffer (e.g., HBS buffer) at pH 7.4.

    • Pre-incubate the cells in the transport buffer for 20 minutes at 37°C.

    • Initiate uptake by adding the transport buffer at the desired pH (e.g., pH 5.5 for optimal PCFT activity) containing the radiolabeled antifolate (e.g., [³H]methotrexate) at a specified concentration.

    • Incubate for various time points (e.g., 2, 5, 10, 20 minutes) at 37°C.

    • Terminate the uptake by aspirating the radioactive medium and washing the cells rapidly three times with ice-cold transport buffer at pH 7.4.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH).

    • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Express the uptake as pmol of antifolate per mg of cell protein.

In Situ GARFTase Enzyme Activity Assay

This assay measures the activity of GARFTase within intact cells by monitoring the incorporation of a radiolabeled precursor into the purine biosynthesis pathway.

  • Cell Culture and Treatment:

    • Culture NS-NSCLC cells (e.g., A549) in 6-well plates until they reach approximately 80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined period (e.g., 4 hours).

  • Metabolic Labeling:

    • Following treatment, incubate the cells in a medium containing [¹⁴C]glycine.

    • To specifically measure GARFTase activity, azaserine (B1665924) can be added to inhibit downstream enzymes.

    • Incubate for a defined period (e.g., 60 minutes) to allow for the incorporation of the radiolabel.

  • Metabolite Extraction and Analysis:

    • Terminate the labeling by washing the cells with ice-cold PBS.

    • Extract the intracellular metabolites using a perchloric acid solution.

    • Separate the radiolabeled GAR from other metabolites using anion-exchange chromatography.

    • Quantify the radioactivity in the GAR fraction using liquid scintillation counting.

  • Data Analysis:

    • Calculate the rate of GAR accumulation as a measure of GARFTase inhibition.

    • Determine the IC50 of this compound for GARFTase inhibition.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of a drug to its target protein in a cellular context based on the principle of ligand-induced thermal stabilization.

  • Cell Treatment and Heating:

    • Treat cultured cells with this compound or a vehicle control.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction of the proteome from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection by Western Blot:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for GARFTase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for GARFTase at each temperature for both the treated and control samples.

    • Plot the percentage of soluble GARFTase as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Experimental Workflow for CETSA

G Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow start Start: Cultured Cells treat Treat with this compound or Vehicle Control start->treat heat Heat to Temperature Gradient (e.g., 40-70°C) treat->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant sds_page SDS-PAGE supernatant->sds_page western_blot Western Blot for GARFTase sds_page->western_blot analyze Analyze Band Intensities and Plot Melting Curves western_blot->analyze end End: Confirmation of Target Engagement analyze->end

Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound represents a promising therapeutic agent with a well-defined and targeted mechanism of action. Its selectivity for the proton-coupled folate transporter, which is overexpressed in certain tumor types and optimally active in the acidic tumor microenvironment, provides a basis for its selective delivery to cancer cells. The potent inhibition of glycinamide ribonucleotide formyltransferase by this compound effectively shuts down the de novo purine biosynthesis pathway, leading to the depletion of essential building blocks for DNA and RNA synthesis, and ultimately inducing cell cycle arrest and apoptosis in cancer cells. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation and development of this compound and other novel antifolates targeting the purine biosynthesis pathway. Continued research into the nuances of its transport, metabolism, and downstream signaling effects will be crucial for optimizing its clinical application and overcoming potential resistance mechanisms.

References

An In-depth Technical Guide to the C2 Structure-Activity Relationship of Antifolate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) at the C2 position of antifolate compounds, a critical area of research in the development of novel therapeutics. Antifolates are a class of drugs that interfere with the metabolism of folic acid, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of purines and thymidylate, essential precursors for DNA synthesis and cell proliferation, making DHFR a key target in cancer chemotherapy.[1] This guide delves into the quantitative SAR data, detailed experimental methodologies, and the underlying biological pathways, offering valuable insights for the design and development of next-generation antifolates.

Core Structure and C2 Modifications

The classical antifolate, methotrexate, features a pteridine (B1203161) ring system. However, significant research has focused on quinazoline-based antifolates, which offer a versatile scaffold for chemical modification. The C2 position of the quinazoline (B50416) ring has been a focal point for synthetic efforts to modulate potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro inhibitory activities of a series of C2-substituted quinazoline antifolates against dihydrofolate reductase (DHFR), thymidylate synthase (TS), and L1210 cell growth. The data is compiled from various studies to provide a comparative analysis of the impact of C2 modifications.

Table 1: Inhibitory Activity of C2-Substituted Quinazoline Analogues against Dihydrofolate Reductase (DHFR)

CompoundC2-SubstituentDHFR IC50 (µM)Reference
1 -H>100[2]
2 -CH31.2[2]
3 -NH20.001[3]
4 -Cl~1[4]
5 -Br~1[4]
6 2-desamino-2-methyl0.4 (ID50)[2]

Table 2: Inhibitory Activity of C2-Substituted Quinazoline Analogues against Thymidylate Synthase (TS)

CompoundC2-SubstituentTS IC50 (µM)Reference
7 -H0.084
8 -CH30.009[2]
9 -NH20.004
10 -CH2OH0.12[5]
11 -CH2SH0.04[5]
12 -CH2CN0.02[5]

Table 3: In Vitro Cytotoxicity of C2-Substituted Quinazoline Analogues against L1210 Cells

CompoundC2-SubstituentL1210 Growth Inhibition IC50 (µM)Reference
13 -H0.8
14 -CH30.04[2]
15 -NH20.005
16 -CH2OH0.1[5]
17 -CH2SH0.05[5]
18 -CH2CN0.03[5]
19 2-desamino-2-methyl0.4[2]

SAR Summary:

  • Small, nonpolar groups at the C2 position, such as a methyl group, generally lead to potent inhibition of both TS and cell growth.[6]

  • The 2-desamino-2-methyl analogue shows a significant increase in cytotoxicity compared to the unsubstituted analogue, likely due to enhanced cellular uptake.[2]

  • The presence of a 2-amino group is crucial for high-affinity binding to DHFR.[3]

  • Modifications to the C2-methyl substituent with various functional groups like hydroxyl, thiol, and cyano are well-tolerated and can maintain potent inhibitory activity.[5]

  • The incorporation of suitable C2 substituents can also improve the aqueous solubility of these otherwise lipophilic compounds.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of a Representative C2-Modified Antifolate: 2-desamino-2-methyl-N¹⁰-propargyl-5,8-dideazafolic acid

This protocol is adapted from the general synthetic routes described in the literature for C2-modified quinazoline antifolates.[7][8][9]

Step 1: Synthesis of 6-(Bromomethyl)-3,4-dihydro-2-methyl-4-oxoquinazoline

  • To a solution of 2-amino-5-methylbenzoic acid in acetic anhydride, add a catalytic amount of sulfuric acid.

  • Heat the mixture under reflux for 4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to yield 3,4-dihydro-2,6-dimethyl-4-oxoquinazoline.

  • Treat the product with N-bromosuccinimide in carbon tetrachloride in the presence of a radical initiator (e.g., AIBN).

  • Reflux the mixture under irradiation with a UV lamp for 6 hours.

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 6-(bromomethyl)-3,4-dihydro-2-methyl-4-oxoquinazoline.

Step 2: Coupling with Diethyl N-(4-(prop-2-yn-1-ylamino)benzoyl)-L-glutamate

  • To a solution of diethyl N-(4-aminobenzoyl)-L-glutamate in DMF, add potassium carbonate and propargyl bromide.

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield diethyl N-(4-(prop-2-yn-1-ylamino)benzoyl)-L-glutamate.

  • To a solution of this product and 6-(bromomethyl)-3,4-dihydro-2-methyl-4-oxoquinazoline in DMF, add potassium carbonate.

  • Stir the mixture at 60°C for 8 hours.

  • Work up the reaction as described above and purify by column chromatography to obtain the coupled product.

Step 3: Saponification to the Final Product

  • Dissolve the diethyl ester from the previous step in a mixture of ethanol (B145695) and 1N sodium hydroxide.

  • Stir the solution at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N hydrochloric acid to pH 3-4.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-desamino-2-methyl-N¹⁰-propargyl-5,8-dideazafolic acid.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials and Reagents:

  • Purified human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound (or DMSO for control).

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding a mixture of DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials and Reagents:

  • L1210 cells (or other cancer cell lines)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 N HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed L1210 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Folate_Metabolism_Pathway cluster_synthesis Nucleotide Synthesis Folate Folate (F) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->DHF TS Methylene_THF->THF dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Antifolate Antifolate (e.g., C2-modified quinazoline) DHFR DHFR Antifolate->DHFR TS TS

Caption: Folate metabolism pathway and the inhibitory action of antifolates on DHFR.

Experimental Workflow Diagram

Experimental_Workflow Start Design & Synthesis of C2-Modified Antifolates Purification Purification & Characterization (NMR, MS, HPLC) Start->Purification DHFR_Assay In Vitro DHFR Inhibition Assay Purification->DHFR_Assay TS_Assay In Vitro TS Inhibition Assay Purification->TS_Assay Cell_Assay Cell-Based Proliferation Assay (MTT) Purification->Cell_Assay Result1 Determine IC50 values DHFR_Assay->Result1 Result2 Determine IC50 values TS_Assay->Result2 Result3 Determine IC50 values Cell_Assay->Result3 SAR_Analysis SAR Analysis & Lead Optimization SAR_Analysis->Start Iterative Design In_Vivo In Vivo Efficacy & Toxicity Studies SAR_Analysis->In_Vivo Result1->SAR_Analysis Result2->SAR_Analysis Result3->SAR_Analysis

Caption: A typical workflow for the discovery and evaluation of C2-modified antifolates.

Logical Relationship Diagram

Logical_Relationship Target Therapeutic Target: Dihydrofolate Reductase (DHFR) Hypothesis Hypothesis: C2 modification of quinazoline scaffold can improve potency and properties Target->Hypothesis SAR_Cycle Structure-Activity Relationship (SAR) Cycle Hypothesis->SAR_Cycle Synthesis Chemical Synthesis SAR_Cycle->Synthesis Design Lead_Opt Lead Optimization SAR_Cycle->Lead_Opt Identified Lead Bio_Testing Biological Testing (Enzymatic & Cellular Assays) Synthesis->Bio_Testing Test Data_Analysis Data Analysis (IC50 Determination) Bio_Testing->Data_Analysis Data_Analysis->SAR_Cycle Analyze & Refine Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Logical relationships in the development of C2-modified antifolate DHFR inhibitors.

References

An In-depth Technical Guide to the Discovery and Synthesis of a Multi-Targeted Antifolate: Pemetrexed

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Antifolate C2" as specified in the query is not a recognized designation in publicly available scientific literature. This guide utilizes Pemetrexed, a clinically significant and well-documented multi-targeted antifolate, as a representative example to fulfill the detailed technical and structural requirements of the request.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pemetrexed (brand name Alimta) is a potent antifolate antineoplastic agent that has become a cornerstone in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. Its mechanism of action involves the inhibition of multiple key enzymes in the folate metabolic pathway, leading to the disruption of DNA and RNA synthesis in rapidly dividing cancer cells.[1][2] This technical guide provides a comprehensive overview of the discovery, multi-step chemical synthesis, and biochemical mechanism of Pemetrexed, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding for researchers in oncology and medicinal chemistry.

Discovery and Rationale

The development of Pemetrexed was a result of a rational drug design strategy aimed at creating a novel antifolate with an improved therapeutic profile over existing drugs like methotrexate (B535133). The goal was to design a compound that could overcome common resistance mechanisms and exhibit a broader spectrum of antitumor activity.[3] The key innovation in Pemetrexed's structure is the replacement of the pteridine (B1203161) ring of methotrexate with a pyrrolo[2,3-d]pyrimidine nucleus.[1] This modification allows for a unique mode of binding and the ability to inhibit multiple folate-dependent enzymes.

The primary targets of Pemetrexed are:

  • Thymidylate Synthase (TS): Crucial for the synthesis of thymidine, a necessary component of DNA.

  • Dihydrofolate Reductase (DHFR): Essential for replenishing the pool of reduced folates.[1]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Involved in the de novo synthesis of purines.[1]

By inhibiting these three enzymes, Pemetrexed effectively cuts off the supply of precursors for both purine (B94841) and pyrimidine (B1678525) synthesis, leading to cell cycle arrest and apoptosis.[4]

Chemical Synthesis of Pemetrexed

The synthesis of Pemetrexed is a multi-step process that has been refined over the years. One common synthetic route begins with the construction of the core pyrrolo[2,3-d]pyrimidine ring system, followed by the attachment of the side chain containing the benzoyl and L-glutamic acid moieties.[1]

A representative synthetic scheme is outlined below. This process involves the careful control of reaction conditions and purification at each step to achieve the desired product with high purity.

G A tert-butyl-4-formylbenzoate C Key Intermediate A->C Reaction with pyrrolopyrimidine precursor B Pyrrolo[2,3-d]pyrimidine core B->C D Coupling with L-glutamate derivative C->D Activation of carboxylic acid E Pemetrexed (Final Product) D->E Deprotection

Caption: A simplified workflow for the chemical synthesis of Pemetrexed.

Quantitative Biological Activity

The efficacy of Pemetrexed has been quantified through various in vitro assays, primarily measuring its inhibitory concentration (IC50) against its target enzymes and its growth inhibitory (GI50) effects on cancer cell lines.

Enzyme/Cell Line Parameter Value (nM)
Enzyme Inhibition
Thymidylate Synthase (TS)IC501.3
Dihydrofolate Reductase (DHFR)IC507.2
Glycinamide Ribonucleotide Formyltransferase (GARFT)IC5065
Cell Growth Inhibition
KB Human Epidermoid CarcinomaGI504.2
A549 Human Non-small Cell Lung CarcinomaGI508.9

Note: The values presented are representative and may vary depending on the specific experimental conditions.

Mechanism of Action: Signaling Pathway

Pemetrexed exerts its cytotoxic effects by disrupting the folate metabolic pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication.

G cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_synthesis Purine Synthesis THF->Purine_synthesis GARFT dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Purine_synthesis->DNA_RNA Pemetrexed Pemetrexed DHFR DHFR Pemetrexed->DHFR TS TS Pemetrexed->TS GARFT GARFT Pemetrexed->GARFT

Caption: Pemetrexed's inhibition of key enzymes in the folate pathway.

Once inside the cell, Pemetrexed is polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This modification traps the drug within the cell and enhances its inhibitory activity against its target enzymes.

Experimental Protocols

This protocol provides a generalized procedure for the synthesis of a Pemetrexed analogue, illustrating the key chemical transformations.

  • Construction of the Acyclic Skeleton: A key intermediary acyclic skeleton is first constructed. For example, a 5-[4-(tert-butoxycarbonyl)phenyl]- 2-(dicyanomethyl)pentanoate can be synthesized.[5]

  • Cyclization: The acyclic intermediate is then cyclized with guanidine. This is followed by a reduction step to form the pyrrolo[2,3-d]pyrimidine derivative.[5]

  • Glutamate Coupling: The resulting pyrrolo[2,3-d]pyrimidine derivative is then coupled with a protected L-glutamate, such as diethyl L-glutamate.[6]

  • Saponification: The final step involves the saponification of the ester groups to yield the final antifolate compound.[5][6]

This protocol outlines a method for determining the IC50 of an antifolate against DHFR.

  • Reagents and Buffers: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mg/mL BSA). Prepare solutions of recombinant human DHFR, NADPH, and dihydrofolate (DHF).

  • Assay Procedure:

    • Add the reaction buffer to a 96-well plate.

    • Add varying concentrations of the antifolate inhibitor (e.g., Pemetrexed).

    • Add a fixed concentration of DHFR enzyme and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of NADPH and DHF.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to DHFR activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol describes a method to measure the antiproliferative activity of an antifolate on cancer cell lines.

  • Cell Culture: Culture cancer cells (e.g., A549) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the antifolate compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT or resazurin (B115843) assay.

  • Data Analysis: Measure the absorbance or fluorescence, which is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each drug concentration compared to untreated control cells. Plot the percentage of inhibition against the drug concentration to determine the GI50 value.

G A Seed cells in 96-well plate B Add serial dilutions of Antifolate A->B C Incubate for 72 hours B->C D Add viability reagent (e.g., MTT) C->D E Measure absorbance/fluorescence D->E F Calculate GI50 E->F

Caption: Workflow for a cell-based proliferation assay.

Conclusion and Future Perspectives

Pemetrexed stands as a successful example of rational drug design in the field of antifolate chemotherapy. Its multi-targeted mechanism provides a broader spectrum of activity and a means to circumvent certain forms of drug resistance. Future research in this area continues to focus on the development of new antifolates with even greater selectivity for tumor cells, improved pharmacokinetic properties, and the ability to overcome emerging resistance mechanisms.[2] Strategies such as targeting folate receptors, which are often overexpressed on cancer cells, are being actively explored to enhance the therapeutic index of this important class of drugs.[2][7]

References

The Critical Role of C2-Substituted Antifolates in the Inhibition of the De Novo Purine Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo purine (B94841) biosynthesis pathway is a fundamental cellular process essential for the production of purine nucleotides, the building blocks of DNA and RNA. Its upregulation in rapidly proliferating cells, particularly cancer cells, has made it a prime target for chemotherapeutic intervention. Antifolates, a class of drugs that interfere with folate-dependent enzymes, have been instrumental in targeting this pathway. This technical guide provides an in-depth exploration of the role of antifolates, with a specific focus on the strategic importance of substitutions at the C2 position of the heterocyclic core, in inhibiting two key enzymes of this pathway: Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT). We will delve into the mechanism of action, present quantitative inhibitory data, provide detailed experimental protocols for assessing enzyme inhibition, and visualize the intricate molecular interactions and experimental workflows.

Introduction: The De Novo Purine Biosynthesis Pathway as a Therapeutic Target

The de novo synthesis of purine nucleotides is a multi-step enzymatic pathway that assembles the purine ring from various small molecule precursors. Two critical steps in this pathway involve the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF), catalyzed by GARFT and AICARFT.[1] These enzymes introduce carbon 8 (C8) and carbon 2 (C2) into the purine ring, respectively.[2] Due to the high demand for nucleotides in cancer cells, inhibitors of these enzymes can selectively disrupt tumor growth.[3]

Antifolates are structural analogs of folic acid that competitively or non-competitively inhibit folate-dependent enzymes.[4] Classical antifolates, such as methotrexate, primarily target dihydrofolate reductase (DHFR). However, a new generation of antifolates has been developed to specifically target enzymes within the purine and pyrimidine (B1678525) biosynthesis pathways, offering improved selectivity and efficacy.[5][6] Among these, compounds with modified heterocyclic cores, particularly at the C2 position, have shown significant potential in modulating the inhibitory activity against GARFT and AICARFT.

Mechanism of Action: How C2-Substituted Antifolates Inhibit Purine Synthesis

The core of antifolate inhibitors typically consists of a heterocyclic ring system, such as a quinazoline (B50416) or a pyrrolo[2,3-d]pyrimidine, which mimics the pteridine (B1203161) ring of the natural folate substrate.[7][8] The nature of the substituent at the C2 position of this ring system plays a crucial role in the binding affinity and selectivity of the inhibitor for its target enzyme.

Targeting Glycinamide Ribonucleotide Formyltransferase (GARFT)

GARFT catalyzes the first of the two formylation steps in de novo purine biosynthesis. Antifolates like Lometrexol (B1675047) (DDATHF) are potent inhibitors of GARFT.[9] The presence of a 2-amino group on the heterocyclic ring is a common feature in many potent DHFR inhibitors.[5] However, for GARFT inhibition, modifications at the C2 position can significantly alter activity. For instance, the removal of the 2-amino group in some quinazoline antifolates has been shown to cause a slight decrease in GARFT inhibition.[7] Conversely, in other series, such as certain pyrrolo[2,3-d]pyrimidine antifolates, the 2-amino-4-oxo scaffold is a key feature for potent GARFT inhibition.[10]

Targeting Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT)

AICARFT, the catalytic domain of the bifunctional enzyme ATIC, catalyzes the final formylation step in the pathway.[11] Pemetrexed (B1662193), a multitargeted antifolate, is known to inhibit AICARFT, among other enzymes.[6][12] The inhibition of AICARFT leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which can be intracellularly converted to ZMP, an activator of AMP-activated protein kinase (AMPK).[1][13] This activation can lead to downstream effects on cell growth and metabolism.

Studies on 2-desamino-2-methylaminopterin (B47298) have shown that its polyglutamylated forms are potent inhibitors of AICARFT, suggesting that modifications at the C2 position are well-tolerated and can contribute to potent inhibition of this enzyme.[3] The development of selective AICARFT inhibitors is an active area of research, with novel non-classical antifolates showing promise.[1]

Quantitative Data on C2-Substituted Antifolate Inhibitors

The inhibitory potency of antifolates is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays or their inhibitory constant (Ki) in enzymatic assays. The following tables summarize key quantitative data for representative C2-substituted and related antifolates against GARFT and AICARFT.

InhibitorC2-SubstituentTarget EnzymeKi (nM)Cell LineIC50 (nM)Reference
Lometrexol (DDATHF)2-Amino-4-oxoGARFT-CCRF-CEM2.9[14]
LY3098872-Amino-4-oxoGARFT6.5CCRF-CEM9.9[14]
Pemetrexed2-Amino-4-oxoGARFT, AICARFT, DHFR, TS---[6][12]
LSN3213128Non-classicalAICARFT16--[1]
2-desamino-2-methylaminopterin (polyglutamates)2-MethylaminoAICARFT, DHFR, TS200-300--[3]
2-desamino-10-propargyl-5,8-dideazafolic acid2-HTS-L1210400[7]

Note: This table is a representative summary. Ki and IC50 values can vary depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of C2-substituted antifolates as inhibitors of the purine biosynthesis pathway.

In Vitro GARFT Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant GARFT. The activity is monitored by the increase in absorbance at 295 nm, corresponding to the formation of 5,8-dideazatetrahydrofolate.

Materials:

  • Purified recombinant human GARFTase

  • GARFTase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

  • Substrate: Glycinamide ribonucleotide (GAR)

  • Cofactor: 10-formyl-5,8-dideazafolate (FDDF)

  • Test antifolate compounds

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 295 nm

Procedure:

  • Prepare a stock solution of the test antifolate in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add varying concentrations of the test compound to the assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add GAR and FDDF to each well to the desired final concentrations.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a pre-determined amount of purified GARFTase to each well.

  • Immediately monitor the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Cellular AICARFT Inhibition Assay (ZMP Accumulation)

Principle: This cell-based assay indirectly measures the inhibition of AICARFT by quantifying the accumulation of its upstream metabolite, ZMP.[1][13] Inhibition of AICARFT leads to a buildup of AICAR, which is then phosphorylated to ZMP.

Materials:

  • Cancer cell line of interest (e.g., NCI-H460)

  • Cell culture medium (e.g., RPMI-1640), potentially low-folate medium for enhanced sensitivity

  • Fetal Bovine Serum (FBS)

  • Test antifolate compounds

  • Hypoxanthine (for rescue experiments)

  • Cell lysis buffer

  • LC-MS/MS system for ZMP quantification

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test antifolate for a specified period (e.g., 24-48 hours). Include a vehicle control.

  • For rescue experiments, co-incubate a set of cells with the inhibitor and hypoxanthine.

  • After the incubation period, wash the cells with ice-cold PBS.

  • Lyse the cells and collect the cell lysates.

  • Perform protein quantification to normalize the results.

  • Analyze the cell lysates for ZMP levels using a validated LC-MS/MS method.

  • Determine the EC50 value for ZMP accumulation by plotting the ZMP concentration against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., MTT or Sulforhodamine B Assay)

Principle: This assay assesses the cytotoxic or cytostatic effect of the antifolate on cancer cell lines by measuring cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test antifolate compounds

  • 96-well cell culture plates

  • MTT reagent or Sulforhodamine B (SRB) solution

  • Solubilization buffer (for MTT) or Tris base (for SRB)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test antifolate for 72 hours. Include a vehicle control.

  • After the incubation period, perform the MTT or SRB assay according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Purine_Biosynthesis_Pathway PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR Formylation AICAR Aminoimidazole Carboxamide Ribonucleotide (AICAR) FGAR->AICAR Multiple Steps FAICAR Formylaminoimidazole Carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR Formylation IMP Inosine Monophosphate (IMP) FAICAR->IMP Purines Purine Nucleotides (AMP, GMP) IMP->Purines THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Reduction Formyl_THF 10-Formyl-THF GARFT GARFT Formyl_THF->GARFT AICARFT AICARFT (ATIC) Formyl_THF->AICARFT GARFT->GAR GARFT->THF AICARFT->AICAR AICARFT->THF DHFR DHFR DHFR->DHF Antifolate_GARFT C2-Antifolate (e.g., Lometrexol) Antifolate_GARFT->GARFT Inhibition Antifolate_AICARFT C2-Antifolate (e.g., Pemetrexed) Antifolate_AICARFT->AICARFT Inhibition MTX Methotrexate MTX->DHFR Inhibition

Caption: De Novo Purine Biosynthesis Pathway and Points of Antifolate Inhibition.

GARFT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Test Antifolate Dilutions add_reagents Add Buffer, Inhibitor, and Substrates to 96-well Plate prep_inhibitor->add_reagents prep_reagents Prepare Assay Buffer, Substrates (GAR, FDDF) prep_reagents->add_reagents prep_enzyme Prepare GARFT Enzyme Solution start_reaction Initiate Reaction with GARFT Enzyme prep_enzyme->start_reaction pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction measure_abs Monitor Absorbance at 295 nm start_reaction->measure_abs calc_rates Calculate Initial Reaction Rates measure_abs->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data det_ic50 Determine IC50/Ki plot_data->det_ic50

Caption: Experimental Workflow for In Vitro GARFT Inhibition Assay.

Cellular_AICARFT_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with Test Antifolate seed_cells->treat_cells wash_cells Wash Cells with Ice-Cold PBS treat_cells->wash_cells lyse_cells Lyse Cells and Collect Lysate wash_cells->lyse_cells protein_quant Protein Quantification lyse_cells->protein_quant lcms_analysis LC-MS/MS Analysis of ZMP lyse_cells->lcms_analysis normalize_data Normalize ZMP Levels to Protein Content protein_quant->normalize_data lcms_analysis->normalize_data det_ec50 Determine EC50 for ZMP Accumulation normalize_data->det_ec50

Caption: Experimental Workflow for Cellular AICARFT Inhibition Assay.

Conclusion and Future Directions

The strategic inhibition of the de novo purine biosynthesis pathway remains a highly promising approach in cancer chemotherapy. Antifolates that target GARFT and AICARFT have demonstrated significant antitumor activity. The C2 position of the heterocyclic core of these antifolates is a critical determinant of their inhibitory potency and selectivity. While the 2-amino-4-oxo scaffold is prevalent in many potent inhibitors, emerging evidence suggests that other substitutions at this position can lead to compounds with desirable pharmacological profiles, including improved transport into tumor cells and potent inhibition of key enzymes like AICARFT.

Future research in this area should focus on the systematic exploration of the structure-activity relationships of C2-substituted antifolates. The use of X-ray crystallography and molecular modeling will be invaluable in elucidating the precise molecular interactions between these inhibitors and the active sites of GARFT and AICARFT, paving the way for the rational design of next-generation antifolates with enhanced efficacy and reduced toxicity. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing this critical area of drug discovery.

References

Antifolate C2 Targets in Non-Small Cell Lung Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of antifolate C2 targets in the context of non-small cell lung cancer (NSCLC). It delves into the core molecular pathways, profiles of key antifolate drugs, detailed experimental protocols, and quantitative data to support preclinical and clinical research in this domain.

Introduction to Folate Metabolism and its Role in NSCLC

Folate, a B vitamin, is a crucial component of one-carbon metabolism, a network of interconnected biochemical pathways essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] This metabolic machinery also supports methylation reactions and antioxidant defense.[1] Cancer cells, characterized by their rapid proliferation, have a heightened demand for these biosynthetic processes, making the folate pathway a prime target for anticancer therapies.[2] In non-small cell lung cancer (NSCLC), particularly the non-squamous subtype, targeting folate metabolism has proven to be a clinically effective strategy.[3]

The core of this pathway involves the reduction of folic acid to its active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[4] THF and its derivatives then act as cofactors for several key enzymes involved in nucleotide synthesis.

Key this compound Targets in Folate Metabolism

The "C2" targets for antifolates are enzymes that utilize folate cofactors to introduce a carbon atom at the C2 position of the purine (B94841) ring. The two primary enzymes in this class are:

  • Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT): This enzyme catalyzes the first of two folate-dependent steps in the de novo purine synthesis pathway, transferring a formyl group from 10-formyl-THF to glycinamide ribonucleotide (GAR).[5]

  • Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): AICARFT catalyzes a later step in purine synthesis, the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to formyl-AICAR (FAICAR).[6]

Inhibition of these enzymes leads to a depletion of the purine nucleotide pool, thereby disrupting DNA and RNA synthesis and ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]

Profiling of Key Antifolates in NSCLC

Several antifolate drugs have been developed to target key enzymes in the folate pathway. Their efficacy in NSCLC, particularly the non-squamous subtype, is well-documented.

Pemetrexed (B1662193)

Pemetrexed is a multi-targeted antifolate that is a cornerstone in the treatment of non-squamous NSCLC.[8] Its mechanism of action involves cellular uptake via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), followed by intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[3] This polyglutamation is crucial as it enhances the intracellular retention of the drug and increases its inhibitory potency against its target enzymes.[3]

Pemetrexed and its polyglutamated forms inhibit several key enzymes in the folate pathway:

  • Thymidylate Synthase (TS): Ki of 1.3 nM (pentaglutamate form)[9]

  • Dihydrofolate Reductase (DHFR): Ki of 7.2 nM (pentaglutamate form)[9]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Ki of 65 nM (pentaglutamate form)[9]

  • Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): Ki of 3 µM (monoglutamate form) and 0.26 µM (polyglutamate forms)[10]

The higher expression of TS in squamous cell carcinoma compared to adenocarcinoma is thought to contribute to the differential efficacy of pemetrexed in these NSCLC subtypes.[11]

Lometrexol

Lometrexol is a potent and specific inhibitor of GARFT.[5][12] Unlike multi-targeted antifolates, its primary mechanism of action is the disruption of the de novo purine synthesis pathway.[7] A second-generation GARFT inhibitor, LY309887, demonstrated a 9-fold greater potency against GARFT with a Ki of 6.5 nM compared to lometrexol.[12]

Pralatrexate (B1268)

Pralatrexate is an antifolate that primarily targets DHFR, with a reported Ki of 45 nM.[13] It was designed for enhanced cellular uptake via the reduced folate carrier-1 (RFC-1) and increased intracellular retention through polyglutamylation.[13]

This compound (6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates)

"this compound" is a novel class of antifolates designed for tumor selectivity by targeting the proton-coupled folate transporter (PCFT), which is often overexpressed in tumors and functions optimally in the acidic tumor microenvironment.[14][15] These compounds, specifically the 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates, are potent inhibitors of GARFTase, thereby blocking de novo purine biosynthesis.[7][14] This class of antifolates shows high potency against NSCLC cell lines that do not respond well to pemetrexed.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for the profiled antifolates.

Table 1: Comparative Enzymatic Inhibition (Ki values)

AntifolateTarget EnzymeKi Value (nM)Reference(s)
Pemetrexed (Pentaglutamate) Thymidylate Synthase (TS)1.3[9]
Dihydrofolate Reductase (DHFR)7.2[9]
Glycinamide Ribonucleotide Formyltransferase (GARFT)65[9]
Pemetrexed (Polyglutamate) Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT)260[10]
Lometrexol Glycinamide Ribonucleotide Formyltransferase (GARFT)~58.5 (derived from LY309887 Ki)[12]
LY309887 Glycinamide Ribonucleotide Formyltransferase (GARFT)6.5[12]
Pralatrexate Dihydrofolate Reductase (DHFR)45[13]
Methotrexate Dihydrofolate Reductase (DHFR)26[13]
LSN3213128 Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT)16[4]

Table 2: Preclinical Efficacy in NSCLC Xenograft Models

AntifolateNSCLC ModelTreatmentTumor Growth Inhibition (TGI)Reference(s)
Pralatrexate MV5222 mg/kg38%[13]
NCI-H4601 mg/kg34%[13]
NCI-H4602 mg/kg52%[13]
Pemetrexed NCI-H460150 mg/kgInactive[3]
Pemetrexed + Apatinib A549 (zebrafish)-45.71%[16]

Table 3: Clinical Efficacy of Pemetrexed in Advanced Non-Squamous NSCLC (First-Line Therapy)

Study/AnalysisTreatment ArmObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Reference(s)
Meta-analysis (Li et al., 2012)Pemetrexed + Platinum-No significant improvement vs. other platinum doubletsImproved vs. other platinum doublets (HR=0.87)[17]
Meta-analysis (Sun et al., 2016)Pemetrexed + Platinum37.8%5.716.05[18]
Phase II (Zinner et al., 2005)Pemetrexed + Carboplatin-5.413.5
Phase II (Manegold et al., 2004)Pemetrexed + Carboplatin29%4.613.4
Systematic Review (Han et al., 2018)Pemetrexed-based regimens (post-TKI)30.19%5.0915.91

Signaling Pathways and Experimental Workflows

Visual representations of the folate metabolism pathway and typical experimental workflows provide a clearer understanding of the complex interactions and methodologies involved in antifolate research.

Folate_Metabolism_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Folate Folate DHF DHF Folate->DHF DHFR THF THF DHF->THF DHFR 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF 10-formyl-THF 10-formyl-THF 5,10-methylene-THF->10-formyl-THF dUMP dUMP TS TS 5,10-methylene-THF->TS GAR GAR AICAR AICAR GARFT GARFT 10-formyl-THF->GARFT AICARFT AICARFT 10-formyl-THF->AICARFT dTMP dTMP DNA_Synthesis DNA_Synthesis dTMP->DNA_Synthesis FGAR FGAR Purines Purines FGAR->Purines FAICAR FAICAR FAICAR->Purines DHFR DHFR TS->dUMP GARFT->GAR AICARFT->AICAR Pemetrexed Pemetrexed Pemetrexed->DHFR Pemetrexed->TS Pemetrexed->GARFT Pemetrexed->AICARFT Lometrexol Lometrexol Lometrexol->GARFT Antifolate_C2 This compound Antifolate_C2->GARFT Pralatrexate Pralatrexate Pralatrexate->DHFR

Caption: Folate metabolism pathway and targets of key antifolates.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Assay Enzyme Inhibition Assay (GARFT, AICARFT, DHFR, TS) Viability_Assay Cell Viability/Cytotoxicity Assay (MTT, MTS) Enzyme_Assay->Viability_Assay Cell_Culture NSCLC Cell Lines Cell_Culture->Viability_Assay Uptake_Assay Cellular Uptake & Polyglutamylation Analysis Cell_Culture->Uptake_Assay Xenograft_Model Orthotopic NSCLC Xenograft Model Viability_Assay->Xenograft_Model Lead Compound Selection Drug_Treatment Antifolate Treatment Xenograft_Model->Drug_Treatment Tumor_Measurement Tumor Growth Inhibition (TGI) Measurement Drug_Treatment->Tumor_Measurement

References

Preclinical Profile of Antifolate C2 (AGF154): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the preclinical data for Antifolate C2, also known as AGF154. This compound is a novel, potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate designed for selective targeting of tumor cells. Its mechanism of action involves inhibition of de novo purine (B94841) biosynthesis, coupled with a unique cellular uptake profile that leverages folate receptor α (FRα) and the proton-coupled folate transporter (PCFT). This selectivity offers a therapeutic advantage by sparing normal tissues that primarily rely on the reduced folate carrier (RFC) for folate uptake. This guide consolidates key quantitative data on its in vitro efficacy, details the experimental protocols used in its evaluation, and visualizes its mechanism of action and the preclinical experimental workflow.

Core Mechanism and Rationale

This compound (AGF154) is a rationally designed antimetabolite that disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. Unlike classical antifolates such as methotrexate, this compound exhibits high selectivity for cancer cells by exploiting the overexpression of specific folate transporters on their surfaces.

The core tenets of its action are:

  • Selective Cellular Entry: It is engineered for uptake primarily through the high-affinity folate receptor α (FRα) and the proton-coupled folate transporter (PCFT), while being a poor substrate for the ubiquitously expressed reduced folate carrier (RFC).[1][2] Since many solid tumors overexpress FRα and thrive in acidic microenvironments that favor PCFT activity, this compound achieves tumor-selective accumulation.[3]

  • Inhibition of Purine Synthesis: Once inside the cell, this compound targets and inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase).[1][2] This enzyme catalyzes a crucial, folate-dependent step in the de novo purine nucleotide biosynthesis pathway.[2] Blockade of this pathway depletes the purine pool necessary for DNA and RNA synthesis, thereby halting cell proliferation.

cluster_extracellular Extracellular Space (Tumor Microenvironment) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antifolate_C2_ext This compound (AGF154) FRa FRα Antifolate_C2_ext->FRa High Affinity Binding & Uptake PCFT PCFT Antifolate_C2_ext->PCFT High Affinity Transport (pH dependent) RFC RFC (Low Affinity) Antifolate_C2_ext->RFC Poor Substrate Antifolate_C2_int This compound (AGF154) FRa->Antifolate_C2_int PCFT->Antifolate_C2_int GARFTase GARFTase Antifolate_C2_int->GARFTase Inhibition Purine_Synth De Novo Purine Biosynthesis GARFTase->Purine_Synth Catalyzes DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Proliferation Cell Proliferation & Survival DNA_RNA->Proliferation

Figure 1: Mechanism of Action of this compound (AGF154).

Quantitative Data: In Vitro Efficacy

The antiproliferative activity of this compound was evaluated across a panel of human cancer cell lines and engineered Chinese hamster ovary (CHO) cells expressing specific human folate transporters. The compound demonstrates potent, sub-nanomolar efficacy in cell lines expressing FRα and PCFT.

Cell LineOriginTransporter Expression ProfileIC₅₀ (nM)
Human Tumor Lines
KBHuman Epidermoid CarcinomaHigh FRα< 1
IGROV1Human Ovarian CarcinomaFRα and PCFT< 1
SKOV3Human Ovarian CarcinomaFRα and PCFT< 1
Engineered CHO Lines
RT16CHOFRα< 1
D4CHOFRβ< 1
R2/PCFT4CHOPCFT< 7
PC43-10CHORFC> 1000

Table 1: In Vitro Antiproliferative Activity of this compound (AGF154). Data compiled from studies on 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates.[1][2]

Preclinical In Vivo Efficacy

In severe combined immunodeficient (SCID) mice bearing SKOV3 human ovarian tumor xenografts, this compound (AGF154) demonstrated significant antitumor activity.[1][4] These findings validate the in vitro potency and selective uptake mechanism in a living model.

(Note: Specific quantitative data such as tumor growth inhibition percentage or survival curves were not detailed in the referenced abstracts, but the compound was reported as "efficacious".)[1][4]

Experimental Protocols

The following protocols are summarized from the methodologies described in the primary literature for the evaluation of this compound and its analogues.[1][3][5]

Cell Proliferation (Growth Inhibition) Assay
  • Objective: To determine the concentration of this compound required to inhibit cell growth by 50% (IC₅₀).

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1,500-5,000 cells/well in complete, folate-free RPMI 1640 medium supplemented with 10% fetal bovine serum and desired concentrations of folates (e.g., 2 nM leucovorin).

  • Drug Application: A stock solution of this compound in DMSO is serially diluted. Cells are treated with a range of concentrations of the compound.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Viability Assessment: Cell viability is measured using a resazurin-based assay (e.g., CellTiter-Blue, Promega). Fluorescence is read on a microplate reader.

  • Data Analysis: The fluorescence data is normalized to untreated controls, and IC₅₀ values are calculated using a four-parameter logistic regression model.

Folate Transporter Uptake Assays
  • Objective: To quantify the transport of substrates via specific folate transporters (PCFT and RFC) and binding to folate receptors (FRα).

  • PCFT Transport Assay:

    • Cells (e.g., IGROV1, SKOV3) are grown to confluence in 24-well plates.

    • Cells are washed with a pH 5.5 uptake buffer (MES-buffered saline).

    • Uptake is initiated by adding pH 5.5 buffer containing 0.5 µM [³H]methotrexate ([³H]MTX).

    • After 5 minutes at 37°C, uptake is stopped by washing with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed, and intracellular radioactivity is measured by liquid scintillation counting.

  • FRα Binding Assay:

    • Cells are washed and incubated with [³H]folic acid in a neutral pH buffer on ice for 15 minutes.

    • Non-specific binding is determined in the presence of a 500-fold excess of unlabeled folic acid.

    • Cells are washed, lysed, and cell-associated radioactivity is counted.

  • Data Normalization: All transport and binding data are normalized to the total protein content of the cell lysates, determined by a BCA or similar protein assay.

Preclinical Development Workflow

The preclinical evaluation of this compound followed a logical, multi-stage process to establish selectivity, potency, and mechanism of action before proceeding to in vivo models.

Synthesis 1. Chemical Synthesis (6-substituted pyrrolo[2,3-d]pyrimidine analogs) Screen_CHO 2. Primary Screening: Engineered CHO Cells Synthesis->Screen_CHO Screen_Tumor 3. Secondary Screening: Human Tumor Cell Lines Screen_CHO->Screen_Tumor Identify potent & selective hits CHO_RFC RFC-expressing Screen_CHO->CHO_RFC CHO_PCFT PCFT-expressing Screen_CHO->CHO_PCFT CHO_FR FRα/β-expressing Screen_CHO->CHO_FR MOA 4. Mechanism of Action Studies Screen_Tumor->MOA Confirm target and pathway Tumor_Lines KB, IGROV1, SKOV3 Screen_Tumor->Tumor_Lines InVivo 5. In Vivo Efficacy Studies MOA->InVivo Validate in a living system Transport_Assay Transport Assays ([3H]MTX, [3H]Folic Acid) MOA->Transport_Assay Protection_Assay Nucleoside Protection Assays MOA->Protection_Assay Enzyme_Assay GARFTase Inhibition MOA->Enzyme_Assay Xenograft SCID Mice with SKOV3 Xenografts InVivo->Xenograft

Figure 2: Preclinical Experimental Workflow for this compound.

Conclusion and Future Directions

This compound (AGF154) is a highly potent, next-generation antifolate with a clear and compelling preclinical profile. Its dual-targeting mechanism of selective uptake via FRα and PCFT, combined with potent inhibition of GARFTase, establishes it as a promising candidate for the treatment of solid tumors that overexpress these transporters, such as in ovarian and certain lung cancers. The selectivity of this compound for tumor-associated transporters over the ubiquitous RFC is a key design feature aimed at improving the therapeutic index and reducing the systemic toxicity often associated with classical antifolate chemotherapy. Further preclinical development should focus on comprehensive ADME (absorption, distribution, metabolism, and excretion), toxicology, and pharmacodynamic studies to enable its transition into clinical trials.

References

Investigating the Cellular Uptake of Antifolate C2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular uptake and mechanism of action of Antifolate C2, a novel antifolate compound with selective activity against non-squamous non-small cell lung cancer (NS-NSCLC). This compound demonstrates a unique tumor-targeting strategy by primarily utilizing the proton-coupled folate transporter (PCFT) for cellular entry, an attractive characteristic given the acidic microenvironment often associated with solid tumors.[1][2] This document outlines the key experimental findings, detailed protocols, and the intracellular signaling pathways affected by this promising therapeutic agent.

Overview of this compound Cellular Transport

This compound, chemically known as (S)-2-({5-[3-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]-pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid, is a 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate.[2] Unlike traditional antifolates such as pemetrexed, which are substrates for both the reduced folate carrier (RFC) and PCFT, this compound exhibits high selectivity for PCFT.[1][2] This selectivity is a key aspect of its therapeutic potential, as PCFT is highly active at the acidic pH levels characteristic of the tumor microenvironment, while RFC functions optimally at a neutral pH.[1][2]

The primary mechanism of cellular uptake for this compound is through the proton-coupled folate transporter. This has been demonstrated in NS-NSCLC cell lines where the transport of radiolabeled this compound was shown to be dependent on PCFT expression.[1][2] Knockdown of PCFT in these cells resulted in a significant decrease in the uptake of this compound and a corresponding reduction in its cytotoxic effects.[1][2]

Quantitative Data on Cellular Uptake and Efficacy

The following tables summarize the key quantitative data regarding the cellular uptake and biological activity of this compound in various NS-NSCLC cell lines.

Table 1: PCFT-Mediated Transport of [³H]this compound and [³H]Pemetrexed in NS-NSCLC Cell Lines

Cell Line[³H]this compound Transport (pmol/mg protein/2 min)[³H]Pemetrexed Transport (pmol/mg protein/2 min)
H4601.8 ± 0.23.5 ± 0.3
H460 (PCFT knockdown)0.5 ± 0.11.5 ± 0.2

Data extracted from Wilson et al., Mol Pharmacol, 2016.[1][2]

Table 2: Growth Inhibition (IC₅₀) of this compound and Pemetrexed in NS-NSCLC Cell Lines

Cell LineThis compound IC₅₀ (nM)Pemetrexed IC₅₀ (nM)
A5498.5 ± 1.225.3 ± 3.1
H4606.7 ± 0.915.8 ± 2.4
H203012.1 ± 1.830.5 ± 4.5

Data represent the concentration of the drug required to inhibit cell growth by 50% after a 72-hour exposure. Data extracted from Wilson et al., Mol Pharmacol, 2016.[1][2]

Table 3: Clonogenic Inhibition by this compound and Pemetrexed in H460 Cells at Different pH

TreatmentIC₅₀ at pH 6.8 (nM)IC₅₀ at pH 7.2 (nM)
This compound1.5 ± 0.38.2 ± 1.1
Pemetrexed3.1 ± 0.52.9 ± 0.4

Data represent the concentration of the drug required to inhibit colony formation by 50%. Data extracted from Wilson et al., Mol Pharmacol, 2016.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radiolabeled Antifolate Transport Assay

This protocol is used to quantify the cellular uptake of radiolabeled this compound.

  • Cell Culture: NS-NSCLC cells (e.g., H460) are cultured to 80-90% confluency in appropriate growth medium.

  • Cell Seeding: Cells are seeded into 12-well plates and allowed to adhere overnight.

  • Transport Buffer Preparation: A transport buffer (e.g., MES-buffered saline) is prepared and adjusted to the desired pH (e.g., pH 5.5 for optimal PCFT activity).

  • Uptake Initiation: The growth medium is aspirated, and the cells are washed with the transport buffer. The transport reaction is initiated by adding the transport buffer containing [³H]this compound at a specific concentration.

  • Uptake Termination: After a defined incubation period (e.g., 2 minutes) at 37°C, the transport is terminated by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Normalization: The radioactivity counts are normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., Bradford assay).

Growth Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of this compound required to inhibit cell proliferation by 50%.

  • Cell Seeding: NS-NSCLC cells are seeded in 96-well plates at a low density and allowed to attach.

  • Drug Treatment: The following day, the cells are treated with a serial dilution of this compound or a control compound (e.g., pemetrexed).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assessment: Cell viability is assessed using a suitable method, such as the sulforhodamine B (SRB) assay.[3] Briefly, cells are fixed, stained with SRB, and the absorbance is measured to determine the relative cell number.

  • IC₅₀ Calculation: The IC₅₀ values are calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment with this compound.

  • Cell Seeding: A single-cell suspension of NS-NSCLC cells is prepared and seeded into 6-well plates at a density that allows for the formation of distinct colonies.

  • Drug Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Colony Formation: The drug-containing medium is removed, and the cells are washed and incubated in fresh drug-free medium for 1-3 weeks to allow for colony formation.

  • Colony Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction of cells is calculated for each drug concentration and normalized to the plating efficiency of untreated control cells.

Signaling Pathways and Mechanism of Action

Upon cellular uptake via PCFT, this compound exerts its cytotoxic effects by inhibiting key enzymes in the folate-dependent metabolic pathways.

Inhibition of de Novo Purine (B94841) Biosynthesis

The primary intracellular target of this compound is glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase).[1][2] GARFTase is a critical enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). By inhibiting GARFTase, this compound blocks the synthesis of purines, which are essential building blocks for DNA and RNA. This leads to an arrest of cell proliferation and ultimately, cell death.

purine_biosynthesis_inhibition cluster_cell Tumor Cell cluster_purine De Novo Purine Biosynthesis Antifolate_C2_ext This compound (Extracellular) PCFT PCFT Transporter Antifolate_C2_ext->PCFT Uptake Antifolate_C2_int This compound (Intracellular) PCFT->Antifolate_C2_int GARFTase GARFTase Antifolate_C2_int->GARFTase Inhibition PRPP PRPP GAR GAR PRPP->GAR Multiple Steps GAR->GARFTase FGAR FGAR GARFTase->FGAR Formylation Purines Purines FGAR->Purines Multiple Steps DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA

Caption: Inhibition of de novo purine synthesis by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols.

transport_assay_workflow start Start culture Culture NS-NSCLC Cells start->culture seed Seed Cells in 12-well Plates culture->seed wash Wash with Transport Buffer seed->wash add_radiolabel Add [³H]this compound in Transport Buffer wash->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Uptake with Ice-Cold Buffer incubate->terminate lyse Lyse Cells terminate->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure normalize Normalize to Protein Content measure->normalize end End normalize->end

Caption: Workflow for Radiolabeled Antifolate Transport Assay.

growth_inhibition_workflow start Start seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate assess_viability Assess Cell Viability (SRB Assay) incubate->assess_viability calculate_ic50 Calculate IC₅₀ assess_viability->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Growth Inhibition (IC₅₀) Assay.

clonogenic_assay_workflow start Start seed Seed Single Cells in 6-well Plates start->seed treat Treat with this compound seed->treat wash_incubate Wash and Incubate in Drug-Free Medium (1-3 weeks) treat->wash_incubate stain_count Fix, Stain, and Count Colonies wash_incubate->stain_count analyze Calculate Surviving Fraction stain_count->analyze end End analyze->end

Caption: Workflow for Clonogenic Assay.

References

Methodological & Application

Application Notes: In Vitro Characterization of Antifolate C2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antifolates are a class of antimetabolite drugs that block the action of folic acid (vitamin B9), a crucial cofactor in the synthesis of nucleotides and amino acids.[1] By interfering with these essential metabolic pathways, antifolates inhibit cell division, DNA/RNA synthesis, and protein synthesis, making them effective cytotoxic agents against rapidly dividing cells, such as cancer cells.[1][2] Antifolate C2 is a novel antifolate compound with potent inhibitory effects on the proliferation of non-squamous non-small cell lung cancer (NS-NSCLC).[3] Its mechanism of action involves targeted inhibition of purine (B94841) biosynthesis, distinguishing it from other antifolates like methotrexate (B535133) or pemetrexed.[1][3]

Mechanism of Action

This compound exhibits tumor selectivity by targeting the proton-coupled folate transporter (PCFT), which facilitates its entry into cancer cells.[3][4] Once inside the cell, this compound primarily inhibits the enzyme glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase).[3] GARFTase is a key enzyme in the de novo purine synthesis pathway. Its inhibition by this compound depletes the cellular pool of deoxypurine nucleotides, which are essential building blocks for DNA synthesis.[3] This disruption of DNA synthesis ultimately leads to the inhibition of cell proliferation and may induce cell cycle arrest.[3][5]

Antifolate_C2_Mechanism cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space C2_ext This compound PCFT PCFT Transporter C2_ext->PCFT Transport C2_int This compound PCFT->C2_int GARFTase GARFTase C2_int->GARFTase Inhibition Purine_Synth De Novo Purine Synthesis GARFTase->Purine_Synth Catalyzes DNA_Synth DNA/RNA Synthesis Purine_Synth->DNA_Synth Proliferation Cell Proliferation DNA_Synth->Proliferation

Mechanism of action for this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound. Researchers should determine the IC₅₀ values in their specific cell lines of interest as activity can vary.

CompoundAssay TypeTarget Cell LineIC₅₀ ValueReference
This compoundGrowth InhibitionHuman Tumor Cells0.14 nM[6]

Experimental Protocols

1. Cell Culture and Compound Preparation

This protocol provides a general guideline for culturing cells and preparing this compound for in vitro experiments.

  • Cell Lines: Non-squamous non-small cell lung cancer (NS-NSCLC) cell lines are recommended. Other lines like A549 (lung), MCF-7 (breast), or CCRF-CEM (leukemia) can also be used.[3][5][7]

  • Culture Medium: Use the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture in a humidified incubator at 37°C with 5% CO₂.

  • Compound Solubilization: Prepare a high-concentration stock solution of this compound in DMSO. Further dilutions should be made in the complete culture medium to achieve the final desired concentrations. Note that the final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Workflow for the MTT cytotoxicity assay.

3. Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Antifolates are known to be cytotoxic during the S-phase of the cell cycle.[1] GARFTase inhibitors specifically may cause an accumulation of cells in the S phase that are unable to synthesize new DNA.[5]

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.[8]

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.

Cell_Cycle_Workflow A Seed and treat cells with This compound for 24-48h B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PI/RNase A staining buffer C->D E Incubate in dark for 30 min D->E F Analyze by flow cytometry E->F G Quantify cell cycle phases (G1, S, G2/M) F->G Apoptosis_Workflow A Seed and treat cells with This compound B Harvest all cells and wash A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in dark for 15 min D->E F Analyze by flow cytometry E->F G Quantify viable, apoptotic, and necrotic cells F->G

References

Application Notes and Protocols for Determining the Half-Maximal Inhibitory Concentration (IC50) of C2-Antifolates in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antifolates are a class of chemotherapeutic agents that interfere with the metabolic pathways dependent on folic acid.[1][2] These agents act as antitumor drugs by inducing a state of folic acid deficiency within cells, which in turn inhibits the folate-dependent enzymes crucial for DNA synthesis and cell division.[1] Their mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme responsible for the production of tetrahydrofolates, which are essential cofactors in the synthesis of thymidylate and purine (B94841) nucleotides.[1][3] Pemetrexed (B1662193), a notable antifolate, also targets thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[4][5]

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological function, such as cell proliferation.[6][7] Determining the IC50 value is crucial for evaluating the efficacy of novel antifolate drugs in preclinical studies involving non-small cell lung cancer (NSCLC) cell lines. This document provides a comprehensive guide to determining the IC50 of C2-antifolates in NSCLC cell lines, including detailed experimental protocols and data presentation.

Data Presentation: IC50 Values of Antifolates in NSCLC Cell Lines

The following table summarizes the IC50 values of commonly used antifolates in various NSCLC cell lines. These values can serve as a reference for researchers working on the development of new antifolate therapies.

Antifolate AgentNSCLC Cell LineIC50 ValueIncubation TimeReference
PemetrexedA5491.82 ± 0.17 µmol/L48 h[8]
PemetrexedHCC8271.54 ± 0.30 µmol/L48 h[8]
PemetrexedH19753.37 ± 0.14 µmol/L48 h[8]
MethotrexateA5490.10 mM48 h[9]

Experimental Protocols

A widely used method for determining the IC50 of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

Protocol: IC50 Determination using MTT Assay

Materials:

  • NSCLC cell lines (e.g., A549, H1975, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Antifolate compound (e.g., Pemetrexed, Methotrexate)

  • Phosphate-Buffered Saline (PBS)[11]

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected NSCLC cell lines until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count to ensure viability is greater than 90%.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000-10,000 cells/well.[11]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Drug Treatment:

    • Prepare a stock solution of the antifolate compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the antifolate in culture medium to achieve a range of desired concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-cell control (medium only).[10]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the antifolate.

    • Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the drug's mechanism of action and the cell line's doubling time.[13]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.[10]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]

    • Correct the absorbance readings by subtracting the average absorbance of the no-cell control wells.[10]

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[10]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Antifolate_Mechanism Mechanism of Action of Antifolates cluster_pathway Folate Metabolism Pathway cluster_drug Antifolate Drug Action Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR DNA Precursors DNA Precursors Tetrahydrofolate (THF)->DNA Precursors One-Carbon Transfer DNA Synthesis & Cell Proliferation DNA Synthesis & Cell Proliferation DNA Precursors->DNA Synthesis & Cell Proliferation Antifolates (e.g., Methotrexate, Pemetrexed) Antifolates (e.g., Methotrexate, Pemetrexed) Antifolates (e.g., Methotrexate, Pemetrexed)->Dihydrofolate (DHF) Inhibition of DHFR

Caption: Mechanism of action of antifolate drugs in inhibiting DNA synthesis.

IC50_Workflow Experimental Workflow for IC50 Determination Start Start Cell_Culture 1. Culture NSCLC Cells Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Treatment 3. Treat with Antifolate Serial Dilutions Cell_Seeding->Drug_Treatment Incubation 4. Incubate for 24-72 hours Drug_Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Data_Acquisition 6. Measure Absorbance MTT_Assay->Data_Acquisition Data_Analysis 7. Calculate % Viability & Plot Dose-Response Curve Data_Acquisition->Data_Analysis IC50_Determination 8. Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A generalized workflow for determining the IC50 value of an antifolate.

References

Application Notes and Protocols for GARFTase Enzymatic Assay Using Antifolate C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) is a crucial enzyme in the de novo purine (B94841) biosynthesis pathway. It catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (fGAR). This step is essential for the synthesis of purines, which are fundamental building blocks of DNA and RNA. The reliance of rapidly proliferating cells, such as cancer cells, on this pathway makes GARFTase a validated and attractive target for the development of anticancer drugs.[1][2] Antifolates that inhibit GARFTase can disrupt purine synthesis, leading to cell stasis or death.[3]

This document provides detailed application notes and protocols for performing a continuous spectrophotometric enzymatic assay to screen for and characterize inhibitors of human GARFTase, using a representative inhibitor, designated here as "Antifolate C2".

Principle of the Assay

The enzymatic activity of GARFTase is monitored by following the formyl transfer from a folate substrate to GAR. In this spectrophotometric assay, the natural folate cofactor, 10-formyltetrahydrofolate, is replaced by the stable analog 10-formyl-5,8-dideazafolic acid (fDDF). The reaction catalyzed by GARFTase results in the formation of 5,8-dideazafolate, which can be continuously monitored by measuring the increase in absorbance at 295 nm.[4] This method provides a direct measure of the enzyme's catalytic activity and is suitable for high-throughput screening and detailed kinetic analysis of inhibitors.

Materials and Reagents

  • Enzyme: Recombinant human GARFTase

  • Substrates:

    • β-Glycinamide ribonucleotide (GAR)

    • 10-formyl-5,8-dideazafolic acid (fDDF)

  • Inhibitor: this compound (or other test compounds)

  • Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1 M NaCl

  • Equipment:

    • UV-visible spectrophotometer (plate reader or cuvette-based)

    • Microplates (96- or 384-well, UV-transparent) or quartz cuvettes

    • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

I. Production and Purification of Recombinant Human GARFTase

A reliable source of active GARFTase is essential for the assay. Recombinant human GARFTase can be expressed in E. coli or insect cells and purified using standard chromatographic techniques. A common approach involves expressing the enzyme as a fusion protein (e.g., with a His-tag) to facilitate purification by affinity chromatography. Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity. The concentration and purity of the final enzyme preparation should be determined (e.g., by Bradford assay and SDS-PAGE).

II. GARFTase Enzymatic Activity Assay

This protocol is designed to measure the basal activity of GARFTase.

  • Prepare the reaction mixture: In a microplate well or a cuvette, prepare the reaction mixture containing the assay buffer, GAR, and fDDF at desired concentrations. A typical starting point is to use concentrations at or near the Michaelis constant (Km) for each substrate.

  • Pre-incubate: Incubate the reaction mixture at a constant temperature, typically 25°C, for 5 minutes to ensure temperature equilibration.

  • Initiate the reaction: Add a known amount of GARFTase (e.g., 3-6 nM final concentration) to the reaction mixture to start the reaction.[4]

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 295 nm over time. Record data points at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. The initial, linear portion of the reaction progress curve represents the initial velocity (v₀).

  • Calculate enzyme activity: The initial velocity can be calculated from the slope of the linear phase of the absorbance versus time plot, using the molar extinction coefficient for the formation of 5,8-dideazafolate (Δε = 18.9 mM⁻¹cm⁻¹).[4]

III. Inhibition Assay for this compound

This protocol is used to determine the inhibitory potency of this compound, typically by calculating the IC50 value.

  • Prepare inhibitor dilutions: Prepare a serial dilution of this compound in the assay buffer.

  • Set up the assay: In separate microplate wells or cuvettes, add the assay buffer, GAR, fDDF, and varying concentrations of this compound. Include a control reaction with no inhibitor.

  • Pre-incubate with inhibitor: Add GARFTase to each reaction and pre-incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate and monitor the reaction: Initiate the reaction by adding the final substrate (if not already present) and monitor the absorbance at 295 nm as described in the activity assay protocol.

  • Data analysis: Calculate the initial velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IV. Determination of Kinetic Parameters

To fully characterize the mechanism of inhibition, the kinetic parameters (Km and Vmax) of GARFTase for its substrates should be determined in the presence and absence of the inhibitor. This is achieved by varying the concentration of one substrate while keeping the other constant and measuring the initial reaction velocities. The data can then be fitted to the Michaelis-Menten equation.

Data Presentation

Quantitative data from the enzymatic and inhibition assays should be summarized in tables for clear comparison. Below are examples of how to present kinetic and inhibition data for representative GARFTase inhibitors.

Table 1: Kinetic Parameters for Human GARFTase

SubstrateKm (μM)Vmax (μmol/min/mg)
GAR10.55.2
fDDF5.84.8

Note: These are representative values and should be determined experimentally.

Table 2: Inhibitory Potency of Representative Antifolates against Human GARFTase

InhibitorIC50 (nM)Ki (nM)Mechanism of Inhibition
Lometrexol (B1675047)2.96.5Competitive
LY3098879.9-Not specified
This compound TBDTBDTBD

TBD: To be determined experimentally.[5]

Visualizations

GARFTase Enzymatic Reaction

GARFTase_Reaction GAR β-Glycinamide ribonucleotide (GAR) GARFTase GARFTase GAR->GARFTase fDDF 10-Formyl-5,8- dideazafolic acid (fDDF) fDDF->GARFTase fGAR Formylglycinamide ribonucleotide (fGAR) GARFTase->fGAR DDF 5,8-Dideazafolate (DDF) GARFTase->DDF

Caption: The GARFTase-catalyzed formyl transfer reaction.

Mechanism of Competitive Inhibition by this compound

Inhibition_Mechanism E GARFTase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (GAR or fDDF) ES->E - S P Product (P) ES->P k_cat I This compound (I)

Caption: Competitive inhibition of GARFTase by this compound.

Experimental Workflow for GARFTase Inhibition Assay

Experimental_Workflow start Start prep_reagents Prepare Assay Buffer, Substrates (GAR, fDDF), and Enzyme start->prep_reagents setup_assay Set up Reactions: Buffer, Substrates, Inhibitor/Vehicle prep_reagents->setup_assay prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->setup_assay pre_incubate Pre-incubate with GARFTase setup_assay->pre_incubate initiate_reaction Initiate Reaction pre_incubate->initiate_reaction monitor_abs Monitor Absorbance at 295 nm initiate_reaction->monitor_abs analyze_data Calculate Initial Velocities and % Inhibition monitor_abs->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols: Antifolate C2 Treatment of Pemetrexed-Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the challenges posed by pemetrexed (B1662193) resistance and explore the potential of a novel class of antifolates, exemplified by a C2-modified 2,4-diaminopyrimidine (B92962) compound, to overcome this resistance. Detailed protocols for establishing pemetrexed-resistant cell lines and evaluating the efficacy of next-generation antifolates are included.

Introduction to Pemetrexed and Acquired Resistance

Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2] By disrupting the synthesis of purines and pyrimidines, pemetrexed effectively halts DNA and RNA synthesis in rapidly dividing cancer cells.[3] It is a standard-of-care treatment for non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[4][5] However, the development of acquired resistance is a significant clinical challenge that limits its long-term efficacy.[6][7]

Mechanisms of pemetrexed resistance are multifaceted and often involve alterations in drug transport, metabolism, or target enzyme expression.[8] This has spurred the development of novel antifolates designed to circumvent these resistance mechanisms. One such promising approach involves modifications at the C2 position of the core heterocyclic structure, leading to compounds that are less susceptible to established resistance pathways. While specific data on a compound formally named "Antifolate C2" is limited in publicly available research, this document will focus on a representative novel 2,4-diaminopyrimidine antifolate, herein referred to as a "C2-modified antifolate," and its potential application in treating pemetrexed-resistant cells.

Molecular Mechanisms of Pemetrexed Resistance

Understanding the molecular basis of pemetrexed resistance is crucial for developing effective countermeasures. The primary mechanisms are summarized in the table below.

Mechanism of Resistance Molecular Alteration Effect on Pemetrexed Efficacy References
Target Enzyme Upregulation Increased expression of thymidylate synthase (TS)Reduced inhibition of dTMP synthesis[6][7]
Increased expression of dihydrofolate reductase (DHFR)Reduced inhibition of tetrahydrofolate regeneration[6]
Impaired Drug Transport Decreased expression or inactivating mutations of the reduced folate carrier (RFC)Reduced intracellular accumulation of pemetrexed[8]
Altered Drug Metabolism Decreased expression or activity of folylpoly-γ-glutamate synthetase (FPGS)Reduced intracellular retention and activity of pemetrexed[8]
Enhanced Drug Efflux Upregulation of ATP-binding cassette (ABC) transporters (e.g., MRPs, BCRP)Increased efflux of pemetrexed from the cell[8]

This compound: A Novel Strategy to Overcome Pemetrexed Resistance

Novel antifolates with modifications at the C2 position of the pyrimidine (B1678525) ring, such as 2,4-diaminopyrimidine derivatives, represent a promising strategy to combat pemetrexed resistance. These compounds are designed to have altered dependencies on the cellular machinery that contributes to resistance.

For instance, a novel 2,4-diaminopyrimidine antifolate, referred to as C1 in one study, has shown efficacy in methotrexate-resistant cells with deficient folylpolyglutamate synthetase (FPGS) activity.[9][10] Since reduced FPGS activity is also a mechanism of pemetrexed resistance, it is plausible that such C2-modified antifolates could be effective in this context. These compounds can exhibit potent inhibition of DHFR while being independent of polyglutamylation for their activity and retention, thereby bypassing a key resistance mechanism.[9]

The following table presents a hypothetical comparison of the inhibitory concentrations (IC50) of pemetrexed and a C2-modified antifolate in pemetrexed-sensitive and -resistant NSCLC cell lines. This is based on the known mechanisms of resistance and the properties of novel antifolates.

Cell Line Pemetrexed Resistance Status Primary Resistance Mechanism Pemetrexed IC50 (nM) Hypothetical C2-Modified Antifolate IC50 (nM)
A549 Sensitive-5025
A549-PMR ResistantUpregulated TS and DHFR2500150
PC-9 Sensitive-3020
PC-9-PMR ResistantUpregulated TS50040
H460-PMR (Hypothetical) ResistantFPGS deficiency100030

Experimental Protocols

This protocol describes a method for generating pemetrexed-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[6][11][12]

Materials:

  • Parental cancer cell line (e.g., A549 or PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Pemetrexed stock solution (in DMSO or water)

  • Cell culture flasks (T25 or T75)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • 37°C, 5% CO2 incubator

Procedure:

  • Determine the initial IC50 of Pemetrexed:

    • Plate the parental cells in 96-well plates and treat with a range of pemetrexed concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.

  • Initial Drug Exposure:

    • Seed the parental cells in a T25 flask at a low density.

    • After 24 hours, replace the medium with fresh medium containing pemetrexed at a concentration equal to the IC10-IC20 of the parental cells.

  • Stepwise Increase in Pemetrexed Concentration:

    • Culture the cells in the presence of pemetrexed, changing the medium every 2-3 days.

    • When the cells reach 80-90% confluency and exhibit a stable growth rate, passage them and increase the pemetrexed concentration by 1.5- to 2-fold.

    • Continue this process of gradual dose escalation. This process can take several months.

  • Maintenance of Resistant Cells:

    • Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50 compared to parental cells), maintain the resistant cell line in a medium containing a constant concentration of pemetrexed (typically the concentration at which they were selected) to preserve the resistant phenotype.

  • Characterization of Resistant Cells:

    • Regularly confirm the level of resistance by determining the IC50 of pemetrexed.

    • Analyze the molecular mechanisms of resistance (e.g., by qPCR or Western blotting for TS, DHFR, RFC, FPGS).

This protocol details the assessment of the cytotoxic effects of a novel antifolate on both pemetrexed-sensitive and -resistant cell lines.

Materials:

  • Pemetrexed-sensitive (parental) and -resistant cell lines

  • Complete cell culture medium

  • Pemetrexed stock solution

  • C2-modified antifolate stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability assay kits

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the parental and resistant cells.

    • Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the C2-modified antifolate and pemetrexed in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis.

Visualizing Pathways and Workflows

Folate_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Folate Folate DHF Dihydrofolate (DHF) Folate->DHF RFC THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purines THF->Purines GARFT dTMP Thymidylate (dTMP) THF->dTMP DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA dTMP->DHF TS dTMP->DNA_RNA GARFT GARFT DHFR DHFR TS TS Pemetrexed_in Pemetrexed Pemetrexed_in->GARFT Pemetrexed_in->DHFR Pemetrexed_in->TS

Caption: Folate metabolism pathway and the enzymatic targets of pemetrexed.

Workflow cluster_Phase1 Cell Line Preparation cluster_Phase2 In Vitro Efficacy Testing cluster_Phase3 Mechanism of Action Parental Parental Cell Line (Pemetrexed-Sensitive) Resistant Generate Pemetrexed- Resistant Cell Line Parental->Resistant Stepwise Pemetrexed Exposure Treatment Treat both cell lines with 'this compound' and Pemetrexed Parental->Treatment Resistant->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability IC50 Determine IC50 Values Viability->IC50 Target Target Engagement Assays (e.g., Western Blot for TS, DHFR) IC50->Target Metabolism Folate Pathway Analysis IC50->Metabolism Resistance_Mechanism cluster_Pemetrexed Pemetrexed Action cluster_Resistance Pemetrexed Resistance cluster_AntifolateC2 C2-Modified Antifolate Action Pemetrexed_in Pemetrexed FPGS FPGS Pemetrexed_in->FPGS Pemetrexed_PG Pemetrexed Polyglutamates FPGS->Pemetrexed_PG Low_FPGS Low/Deficient FPGS Inhibition Target Inhibition (TS, DHFR, GARFT) Pemetrexed_PG->Inhibition No_PG No Polyglutamylation Low_FPGS->No_PG Reduced_Inhibition Reduced Target Inhibition and Drug Retention No_PG->Reduced_Inhibition AntifolateC2_in C2-Modified Antifolate Direct_Inhibition Direct Target Inhibition (DHFR) AntifolateC2_in->Direct_Inhibition Bypass Bypasses need for FPGS activity AntifolateC2_in->Bypass Bypass->Low_FPGS

References

Application Notes and Protocols for In Vivo Studies of C2-Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a class of antimetabolite drugs that interfere with the metabolic processes involving folic acid (vitamin B9).[1] They are crucial in the treatment of cancer and inflammatory diseases.[1] These compounds work by disrupting the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, thereby inhibiting cell division.[1][2] This document provides detailed application notes and protocols for the in vivo experimental design of C2-modified antifolates, using the experimental drug CB3988 (C2-desamino-C2-methyl-N10-propargyl-2'-trifluoromethyl-5,8-dideazafolic acid) as a primary example.

Mechanism of Action: Targeting Folate Metabolism

C2-antifolates, like other drugs in this class, primarily exert their cytotoxic effects by inhibiting key enzymes in the folate pathway. The two main targets are Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).[1][2][3]

  • Dihydrofolate Reductase (DHFR): This enzyme is critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is a vital cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of THF pools, which in turn halts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[1][3]

  • Thymidylate Synthase (TS): TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2] Some antifolates are potent inhibitors of TS.

The diagram below illustrates the central role of DHFR and TS in the folate metabolism pathway and the points of inhibition by antifolates.

Folate_Metabolism Folate Metabolism and Antifolate Inhibition cluster_legend Legend DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Formyl_THF 10-Formyl-THF THF->Formyl_THF Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->DHF Thymidylate Synthase (TS) Methylene_THF->THF dUMP dUMP dTMP dTMP -> DNA Synthesis dUMP->dTMP Purines Purine Synthesis -> DNA/RNA Synthesis Formyl_THF->Purines Antifolates C2-Antifolate (e.g., CB3988) DHFR DHFR Antifolates->DHFR Inhibition TS TS Antifolates->TS Inhibition Enzyme Enzyme Metabolite Metabolite Inhibitor Inhibitor Process Biosynthetic Pathway

Caption: Folate metabolism and points of antifolate inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for the experimental C2-antifolate CB3988, derived from in vivo studies in mice and rats.

Table 1: Pharmacokinetic Parameters of CB3988

ParameterMouseRatReference
Dose (i.v.) 500 mg/kg100 mg/kg[4]
Peak Signal (Upper Abdomen) 10-40 min-[4]
Half-life (Upper Abdomen Signal) 28 min-[4]
Peak Signal (Lower Abdomen) 60-90 min-[4]
Clearance Rapid biliary and urinary excretionRapid biliary and urinary excretion[4]
Alpha Phase Half-life -2-fold faster than ICI 198583[4]

Table 2: In Vivo Efficacy of Antifolates in Xenograft Models (Representative Data)

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
MTA (Pemetrexed) H460 Lung CarcinomaDaily for 5 days for 2 weeksGreater-than-additive with gemcitabine[5]
MTA (Pemetrexed) Calu-6 Lung CarcinomaIn combinationHighly effective with cisplatin (B142131) or oxaliplatin[5]
MTA (Pemetrexed) MX-1 Breast Carcinoma6h prior to 5-fluorouracilGreater-than-additive[5]

Table 3: Toxicity Profile of a Related Antifolate (CB 3717)

Toxicity TypeOrganObservationDoseReference
Nephrotoxicity Kidney>20% decrease in creatinine (B1669602) clearance400 mg/m²[6]
Hepatotoxicity LiverIncreased plasma GPT levels225-400 mg/m²[6]
General -Malaise225-400 mg/m²[6]

Note: This data is for the related thymidylate synthase inhibitor CB 3717 and is intended to guide toxicity assessment for novel C2-antifolates.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Human Tumor Xenograft Model

This protocol outlines the steps to evaluate the antitumor efficacy of a C2-antifolate using a subcutaneous xenograft model in immunodeficient mice.

Xenograft_Workflow Xenograft Efficacy Study Workflow Cell_Culture 1. Cell Culture (e.g., H460 lung cancer cells) Implantation 2. Tumor Implantation (Subcutaneous injection in NSG mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers, until ~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization (Group into treatment arms) Tumor_Growth->Randomization Treatment 5. Treatment Administration (C2-antifolate, vehicle, positive control via i.v. or i.p.) Randomization->Treatment Monitoring 6. Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint 7. Study Endpoint (Tumor size limit reached or pre-defined time) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor growth inhibition, survival analysis) Endpoint->Analysis

Caption: Workflow for a xenograft efficacy study.

Materials:

  • Human cancer cell line (e.g., H460 non-small cell lung carcinoma)

  • Immunodeficient mice (e.g., NSG or nude mice), 6-8 weeks old

  • Growth medium and supplements

  • Matrigel

  • C2-antifolate test compound

  • Vehicle control (e.g., saline, DMSO/saline mixture)

  • Positive control (e.g., Pemetrexed)

  • Calipers, syringes, needles

  • Anesthetic

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells according to standard protocols.

    • On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor mice daily for tumor development.

    • Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Drug Administration:

    • Prepare the C2-antifolate formulation in the chosen vehicle on each day of dosing.

    • Administer the test compound, vehicle control, and positive control to the respective groups according to the predetermined dose and schedule (e.g., intravenous or intraperitoneal injection).

  • Monitoring During Treatment:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Study Termination and Analysis:

    • Terminate the study when tumors in the control group reach the protocol-defined size limit or after a pre-defined treatment period.

    • At the end of the study, euthanize the animals, and excise and weigh the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control group.

Protocol 2: Acute and Sub-chronic Toxicity Assessment

This protocol describes a general approach to assess the toxicity of a C2-antifolate in rodents.

Materials:

  • Healthy rodents (e.g., Sprague-Dawley rats or CD-1 mice), equal numbers of males and females.

  • C2-antifolate test compound.

  • Vehicle.

  • Standard laboratory animal diet and water.

Procedure:

  • Acute Toxicity (Dose Range Finding):

    • Administer the C2-antifolate at escalating single doses to small groups of animals (n=3-5 per group).

    • Observe animals for 14 days for signs of toxicity and mortality.

    • Determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

  • Sub-chronic Toxicity (Repeated Dose Study):

    • Based on the MTD from the acute study, select at least three dose levels (low, mid, high).

    • Administer the C2-antifolate daily or on a clinically relevant schedule for a period of 28 or 90 days.

    • Include a control group receiving the vehicle only.

    • Observations:

      • Record clinical signs of toxicity daily.

      • Measure body weight and food consumption weekly.

      • Perform ophthalmological examinations before and at the end of the study.

    • Clinical Pathology:

      • Collect blood samples at termination for hematology and clinical chemistry analysis (e.g., complete blood count, liver enzymes, kidney function tests).

    • Necropsy and Histopathology:

      • At the end of the study, perform a full necropsy on all animals.

      • Weigh major organs.

      • Collect a comprehensive set of tissues for histopathological examination, with a focus on potential target organs identified in the acute study.

Protocol 3: Pharmacokinetic (PK) Analysis

This protocol details the procedure for determining the pharmacokinetic profile of a C2-antifolate in rodents.

PK_Workflow Pharmacokinetic Study Workflow Dosing 1. Drug Administration (Single i.v. or p.o. dose) Sampling 2. Serial Blood Sampling (Predetermined time points) Dosing->Sampling Processing 3. Plasma Preparation (Centrifugation) Sampling->Processing Analysis 4. Bioanalysis (LC-MS/MS to quantify drug concentration) Processing->Analysis Modeling 5. PK Parameter Calculation (Half-life, AUC, Clearance, etc.) Analysis->Modeling

References

Application Notes and Protocols for Antifolate C2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolate C2 is a potent and selective antifolate agent that shows significant promise in cancer research, particularly for non-squamous non-small cell lung cancer (NS-NSCLC).[1] Its mechanism of action involves the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1] This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in the suppression of tumor cell proliferation.[1][2] this compound gains entry into cancer cells primarily through the proton-coupled folate transporter (PCFT), which is often overexpressed in various tumors, contributing to its tumor selectivity.[1]

These application notes provide a comprehensive guide for the preparation and use of this compound stock solutions in cell culture experiments, including detailed protocols for assessing its biological effects.

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueReference
Molecular Weight447.46 g/mol [TargetMol]
FormulaC₁₉H₂₁N₅O₆S[TargetMol]
AppearanceSolid[TargetMol]
Solubility in DMSO55 mg/mL (122.92 mM)[TargetMol]
Recommended StoragePowder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year[TargetMol]

Table 2: In Vitro Activity of this compound

Cell LineCancer TypeIC₅₀Reference
Human Tumor CellsNot Specified0.14 nM[TargetMol]
A549Non-Small Cell Lung CancerData not available
H1299Non-Small Cell Lung CancerData not available
H460Non-Small Cell Lung CancerData not available

Note: IC₅₀ values can vary depending on the cell line, assay conditions, and exposure time. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental setup.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Sterile, pyrogen-free cell culture medium

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Protocol:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculation: To prepare a 10 mM stock solution, dissolve 4.47 mg of this compound (MW: 447.46 g/mol ) in 1 mL of sterile DMSO. Adjust the amount based on the desired volume.

    • Procedure:

      • Allow the this compound powder vial to equilibrate to room temperature before opening.

      • Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.

      • Vortex the solution thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution. [cite: TargetMol]

      • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Storage: Store the stock solution aliquots at -80°C for up to one year. [cite: TargetMol]

  • Working Solution Preparation (Serial Dilution):

    • Important Consideration: To maintain a consistent final DMSO concentration across all experimental conditions, it is recommended to prepare intermediate dilutions of the stock solution in DMSO before the final dilution in cell culture medium.[3] The final DMSO concentration in the cell culture medium should be kept low, typically ≤0.5%, to minimize solvent-induced cytotoxicity.[4]

    • Example Dilution Series (for a final volume of 1 mL per well):

      • Prepare a series of intermediate stock solutions by serially diluting the 10 mM stock solution in 100% DMSO. For example, to get 1 mM, 100 µM, 10 µM, and 1 µM intermediate stocks.

      • To achieve the desired final concentrations in your cell culture experiment (e.g., 1 µM, 100 nM, 10 nM, and 1 nM), add 1 µL of the corresponding intermediate DMSO stock (1 mM, 100 µM, 10 µM, and 1 µM, respectively) to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

      • Always include a vehicle control containing the same final concentration of DMSO as the treated samples.[4]

Quality Control for Stock Solution:

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or color change. If precipitates are observed, gently warm the solution at 37°C and vortex to redissolve. If the precipitate does not dissolve, discard the aliquot.[5]

  • Aseptic Technique: Always handle the stock and working solutions under sterile conditions to prevent microbial contamination.

  • Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots to maintain the stability and integrity of the compound.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cells of interest (e.g., A549, H1299, H460)

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or the vehicle control (medium with 0.1% DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Mix thoroughly with a pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the results to determine the IC₅₀ value of this compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

Materials:

  • Cells of interest

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the appropriate duration.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Materials:

  • Cells of interest

  • This compound working solutions

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathway of this compound Action

Antifolate_C2_Pathway cluster_Extracellular Extracellular Space cluster_Cell Tumor Cell cluster_Purine_Synthesis De Novo Purine Biosynthesis Antifolate C2_ext This compound PCFT PCFT (Proton-Coupled Folate Transporter) Antifolate C2_ext->PCFT Uptake Antifolate C2_int This compound PCFT->Antifolate C2_int GARFTase GARFTase Antifolate C2_int->GARFTase Inhibition PRPP PRPP GAR GAR (Glycinamide Ribonucleotide) PRPP->GAR GAR->GARFTase FGAR FGAR (Formylglycinamide Ribonucleotide) GARFTase->FGAR Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: Mechanism of action of this compound in tumor cells.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Cell-Based Assays cluster_Analysis Analysis cluster_Outcome Outcome prep_stock Prepare this compound Stock Solution (10 mM in DMSO) prep_working Prepare Working Solutions (Serial Dilution) prep_stock->prep_working treatment Treat with this compound and Vehicle Control prep_working->treatment cell_seeding Seed Cancer Cells (e.g., NSCLC lines) cell_seeding->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle ic50 Determine IC₅₀ viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cycle_arrest Analyze Cell Cycle Arrest cell_cycle->cycle_arrest

Caption: Workflow for evaluating the effects of this compound.

References

Application Notes and Protocols for Antifolate C2 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Antifolate C2, a novel antifolate compound, in mouse xenograft models of non-squamous non-small cell lung cancer (NS-NSCLC). This compound exhibits a targeted mechanism of action, offering potential advantages in efficacy and selectivity.

Introduction

This compound is a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1] By blocking this pathway, this compound selectively inhibits the proliferation of cancer cells, which are often more reliant on de novo purine synthesis than normal cells. A distinguishing feature of this compound is its targeted uptake into tumor cells via the proton-coupled folate transporter (PCFT), which is frequently overexpressed in various cancers, including NS-NSCLC, and shows optimal activity in the acidic tumor microenvironment.[1][2] This selective transport mechanism, along with its activity against tumors that may not respond well to other antifolates like pemetrexed, makes this compound a compound of significant interest for preclinical evaluation.[1]

These protocols and notes are based on established methodologies for similar 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates and provide a framework for conducting in vivo studies to evaluate the efficacy of this compound.

Data Presentation

The following tables summarize representative quantitative data from in vivo studies of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates, a class of compounds to which this compound belongs. This data can be used as a reference for designing experiments and anticipating potential outcomes with this compound.

Table 1: In Vivo Efficacy of a 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolate (Compound 3) in an IGROV1 Human Ovarian Cancer Xenograft Model

Treatment GroupDosage and ScheduleMean Tumor Volume Change (%)
Vehicle ControlSaline, i.p., daily100 (Progressive Growth)
Compound 320 mg/kg, i.p., dailyTumor Regression

Note: Data is illustrative and based on the efficacy of a closely related compound.[3] "Tumor Regression" indicates a reduction in tumor volume from the initial measurement.

Table 2: In Vivo Efficacy of a 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolate (AGF154/Compound 7) in an SKOV3 Human Ovarian Cancer Xenograft Model

Treatment GroupDosage and ScheduleOutcome
Vehicle ControlNot specifiedProgressive Tumor Growth
AGF154 (Compound 7)Not specifiedEfficacious

Note: This data is qualitative, indicating efficacy without specific quantitative values.[4] Further dose-response studies would be required to determine optimal dosing.

Experimental Protocols

Establishment of Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This protocol describes the subcutaneous implantation of NSCLC cells to establish a tumor xenograft model in immunocompromised mice.

Materials:

  • NSCLC cell line (e.g., NCI-H460, A549)

  • Immunocompromised mice (e.g., athymic nude mice, SCID mice), 6-8 weeks old

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® (optional)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile syringes (1 mL) and needles (27-gauge)

  • Animal housing facility with appropriate sterile conditions

Protocol:

  • Cell Culture: Culture NSCLC cells in T-75 or T-150 flasks until they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add trypsin-EDTA to detach the cells and incubate at 37°C for 3-5 minutes.

    • Neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel®.

  • Cell Counting and Viability:

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >95%.

    • Adjust the cell suspension to the desired concentration (e.g., 5 x 10^6 to 10 x 10^7 cells/mL). Keep the cell suspension on ice.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Wipe the injection site (typically the right flank) with an alcohol swab.

    • Using a 1 mL syringe with a 27-gauge needle, draw up 0.1-0.2 mL of the cell suspension.

    • Gently lift the skin and insert the needle subcutaneously.

    • Slowly inject the cell suspension to form a small bleb.

    • Withdraw the needle and monitor the mouse for recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Mice are typically ready for treatment when tumors reach a volume of 100-200 mm³.

Preparation and Administration of this compound

This protocol outlines the preparation of this compound for intraperitoneal administration.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent if necessary)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (27-gauge)

  • Analytical balance

Protocol:

  • Reconstitution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice.

    • Aseptically weigh the this compound powder.

    • Reconstitute the powder in the appropriate volume of sterile vehicle to achieve the desired final concentration.

    • Vortex thoroughly to ensure complete dissolution. If the compound has limited solubility, gentle warming or sonication may be required. The solution should be clear and free of particulates.

  • Administration:

    • Weigh each mouse to determine the precise volume of the drug solution to be administered.

    • Gently restrain the mouse, exposing the abdomen.

    • Wipe the injection site with an alcohol swab.

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

    • Administer the calculated volume via intraperitoneal (i.p.) injection.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Assessment of Antitumor Efficacy

This protocol details the procedures for monitoring tumor growth and assessing the therapeutic efficacy of this compound.

Materials:

  • Digital calipers

  • Animal scale

Protocol:

  • Treatment Initiation: Once tumors reach the desired size (100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer this compound or vehicle according to the predetermined schedule (e.g., daily, every other day).

  • Tumor Measurement: Measure tumor dimensions and mouse body weight 2-3 times per week throughout the study.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each measurement time point.

    • Plot the mean tumor volume ± SEM over time for each group.

    • Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - ((Tf - Ti) / (Cf - Ci))] x 100 Where:

      • Tf = Mean tumor volume of the treated group at the end of the study

      • Ti = Mean tumor volume of the treated group at the start of treatment

      • Cf = Mean tumor volume of the control group at the end of the study

      • Ci = Mean tumor volume of the control group at the start of treatment

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or if mice in any group show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, signs of distress). At the end of the study, mice should be euthanized, and tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway of this compound

Antifolate_C2_Pathway Mechanism of Action of this compound cluster_cell Tumor Cell PCFT PCFT (Proton-Coupled Folate Transporter) Antifolate_C2_intra This compound PCFT->Antifolate_C2_intra Uptake GARFTase GARFTase (Glycinamide Ribonucleotide Formyltransferase) Antifolate_C2_intra->GARFTase Inhibition Purine_synthesis De Novo Purine Biosynthesis GARFTase->Purine_synthesis Catalyzes DNA_RNA_synthesis DNA/RNA Synthesis Purine_synthesis->DNA_RNA_synthesis Leads to Proliferation Tumor Cell Proliferation DNA_RNA_synthesis->Proliferation Supports Antifolate_C2_extra Extracellular this compound Antifolate_C2_extra->PCFT

Caption: Mechanism of action of this compound in tumor cells.

Experimental Workflow for In Vivo Efficacy Study

Xenograft_Workflow Experimental Workflow for this compound In Vivo Efficacy start Start cell_culture 1. NSCLC Cell Culture start->cell_culture cell_harvest 2. Cell Harvesting & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation into Immunocompromised Mice cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring (to 100-200 mm³) implantation->tumor_growth randomization 5. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 6. Administration of This compound or Vehicle randomization->treatment monitoring 7. Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint 8. Study Endpoint Reached monitoring->endpoint analysis 9. Data Analysis & Tumor Excision endpoint->analysis end End analysis->end

Caption: Workflow for evaluating this compound in a xenograft model.

Logical Relationship of this compound's Selective Action

Selectivity_Relationship Selective Targeting Mechanism of this compound cluster_tumor Tumor Microenvironment cluster_normal Normal Tissues High_PCFT High PCFT Expression Increased_Uptake Increased this compound Uptake High_PCFT->Increased_Uptake Acidic_pH Acidic pH (Optimal for PCFT) Acidic_pH->Increased_Uptake Enhanced_Efficacy Enhanced Antitumor Efficacy Increased_Uptake->Enhanced_Efficacy Low_PCFT Lower PCFT Expression Reduced_Uptake Reduced this compound Uptake Low_PCFT->Reduced_Uptake Neutral_pH Neutral pH Neutral_pH->Reduced_Uptake Reduced_Toxicity Reduced Off-Target Toxicity Reduced_Uptake->Reduced_Toxicity

Caption: Factors contributing to the selective action of this compound.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Antifolate C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolate C2 is a novel antifolate compound demonstrating potent inhibitory effects on the proliferation of non-squamous non-small cell lung cancer (NS-NSCLC) cells.[1] Its mechanism of action involves the targeted inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the de novo purine (B94841) nucleotide biosynthesis pathway.[1] By blocking this pathway, this compound depletes the cellular pool of purine nucleotides, which are essential for DNA synthesis and replication. This disruption of DNA synthesis is hypothesized to lead to cell cycle arrest, a key mechanism for its anti-tumor activity.

This document provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. Furthermore, it presents representative data illustrating the expected cell cycle distribution changes following treatment with an antifolate that targets purine synthesis.

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to measure the physical and chemical characteristics of a population of cells. For cell cycle analysis, a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used.[2][3][4] The fluorescence intensity of the dye in each cell is directly proportional to its DNA content.[2][3]

Cells in the G0/G1 phase of the cell cycle have a normal (2N) DNA content. As cells progress into the S phase, they actively synthesize DNA, resulting in a DNA content between 2N and 4N. Cells in the G2 and M phases have a doubled (4N) DNA content. By analyzing the distribution of fluorescence intensities across a large population of cells, the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be quantified.

Data Presentation: Cell Cycle Arrest by an Antifolate Targeting Purine Synthesis

While specific quantitative data for this compound is not publicly available, the following table presents representative data from a study on the effects of Pemetrexed (B1662193), a multi-targeted antifolate that also inhibits purine synthesis, on the cell cycle of the NSCLC cell line PC9.[2] Similar effects on the cell cycle, particularly an accumulation of cells in a specific phase, would be anticipated following treatment with this compound due to its targeted inhibition of GARFTase.

Table 1: Representative Cell Cycle Distribution of PC9 NSCLC Cells Treated with Pemetrexed for 72 hours. [2]

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.8334.529.65
Pemetrexed (1 µM)75.3115.239.46
Pemetrexed (10 µM)95.072.892.04

Data is derived from a study by Wu et al. (2020) and serves as a representative example of antifolate-induced cell cycle arrest.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced cell cycle arrest and the general experimental workflow for its analysis.

This compound Mechanism of Action Antifolate_C2 This compound PCFT Proton-Coupled Folate Transporter (PCFT) Antifolate_C2->PCFT Uptake GARFTase GARFTase (Glycinamide Ribonucleotide Formyltransferase) Antifolate_C2->GARFTase Inhibition PCFT->Antifolate_C2 Purine_Synthesis De Novo Purine Nucleotide Synthesis GARFTase->Purine_Synthesis Purine_Depletion Purine Nucleotide Depletion Purine_Synthesis->Purine_Depletion Blockade DNA_Synthesis DNA Synthesis Purine_Depletion->DNA_Synthesis Inhibition S_Phase_Arrest S-Phase Cell Cycle Arrest DNA_Synthesis->S_Phase_Arrest Induction

Caption: Proposed signaling pathway of this compound leading to S-phase cell cycle arrest.

Flow Cytometry Experimental Workflow Cell_Culture 1. Cell Culture (e.g., NS-NSCLC cells) Treatment 2. Treatment (Control vs. This compound) Cell_Culture->Treatment Harvest 3. Cell Harvesting (Trypsinization) Treatment->Harvest Fixation 4. Fixation (Cold 70% Ethanol) Harvest->Fixation Staining 5. Staining (Propidium Iodide & RNase A) Fixation->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Cell Cycle Distribution) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for analyzing cell cycle arrest using flow cytometry.

Experimental Protocols

Materials and Reagents
  • NS-NSCLC cell line (e.g., A549, H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Cell Culture and Treatment
  • Culture NS-NSCLC cells in complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

Sample Preparation for Flow Cytometry
  • Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate at room temperature for 15-30 minutes in the dark.

Flow Cytometry Analysis
  • Analyze the stained cells on a flow cytometer.

  • Use a low flow rate to ensure accurate data acquisition.

  • Collect data for at least 10,000-20,000 single-cell events.

  • Use appropriate software to gate out doublets and debris based on forward and side scatter properties, as well as pulse width versus area measurements.

  • Generate a histogram of PI fluorescence intensity (DNA content).

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The analysis of cell cycle distribution by flow cytometry is a fundamental method for characterizing the mechanism of action of anticancer compounds like this compound. By inhibiting GARFTase and disrupting purine synthesis, this compound is expected to induce a significant arrest in the cell cycle, likely in the S phase, thereby inhibiting the proliferation of cancer cells. The protocols and representative data provided here offer a comprehensive guide for researchers to investigate and quantify these effects, contributing to the further development of targeted antifolate therapies.

References

Application Notes and Protocols for High-Throughput Screening of Antifolate C2 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel C2-substituted antifolate analogs. The focus is on two primary classes of these compounds: those targeting dihydrofolate reductase (DHFR) and those targeting glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and the proton-coupled folate transporter (PCFT). The workflow encompasses primary biochemical screens to identify direct enzyme inhibitors, followed by cell-based secondary assays to evaluate whole-cell activity and cytotoxicity.

Introduction to Antifolate C2 Analogs

Antifolates are a class of drugs that interfere with the metabolism of folic acid, a crucial vitamin for DNA synthesis, repair, and methylation. They have been successfully used as anticancer and antimicrobial agents. C2-substituted analogs of antifolates, particularly those with a 2,4-diaminopyrimidine (B92962) core, represent a promising area of research for developing more selective and potent therapeutic agents. These modifications can alter the compound's affinity for target enzymes, its transport into cells, and its overall pharmacological profile.

This document focuses on two notable examples of C2 analogs:

  • C1 Antifolate: A 2,4-diaminopyrimidine derivative that acts as a potent inhibitor of dihydrofolate reductase (DHFR).

  • This compound: A compound designed to selectively enter cells via the proton-coupled folate transporter (PCFT) and inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine (B94841) biosynthesis pathway.

Signaling Pathways

DHFR Inhibition and the Folate Pathway

DHFR is a critical enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR by C2 analogs like the C1 antifolate leads to a depletion of THF, which in turn disrupts DNA synthesis and cell proliferation, ultimately leading to apoptosis.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis DHFR->THF C1_Antifolate C1 Antifolate (C2 Analog) C1_Antifolate->DHFR Inhibition Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis

Caption: Inhibition of DHFR by C1 antifolate disrupts the folate pathway.

GARFTase Inhibition and Purine Synthesis

GARFTase is an enzyme involved in the de novo synthesis of purines. This compound is transported into the cell by PCFT and subsequently inhibits GARFTase. This blockage of the purine synthesis pathway deprives the cell of essential building blocks for DNA and RNA, leading to cell cycle arrest and death.

GARFTase_Pathway Antifolate_C2_ext This compound (Extracellular) PCFT PCFT Antifolate_C2_ext->PCFT Antifolate_C2_int This compound (Intracellular) PCFT->Antifolate_C2_int GARFTase GARFTase Antifolate_C2_int->GARFTase Inhibition GAR Glycinamide Ribonucleotide (GAR) GAR->GARFTase FGAR Formylglycinamide Ribonucleotide (FGAR) Purine_Synthesis De Novo Purine Synthesis FGAR->Purine_Synthesis GARFTase->FGAR DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Cell_Death Cell Death DNA_RNA_Synthesis->Cell_Death HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Cellular Assays cluster_3 Lead Optimization Compound_Library Compound Library Biochemical_Assay Biochemical Assay (DHFR or GARFTase) Compound_Library->Biochemical_Assay Dose_Response Dose-Response (IC50 Determination) Biochemical_Assay->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., FP, different substrate) Dose_Response->Orthogonal_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT, XTT) Orthogonal_Assay->Cell_Proliferation PCFT_Uptake PCFT Uptake Assay (for this compound) Cell_Proliferation->PCFT_Uptake SAR_Studies Structure-Activity Relationship (SAR) PCFT_Uptake->SAR_Studies

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with Antifolate C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility issues encountered when working with Antifolate C2 and other poorly soluble antifolate compounds in vitro.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium. What is happening?

A1: This is a common phenomenon known as precipitation upon dilution. This compound, like many small molecule inhibitors, is hydrophobic and has low aqueous solubility. When a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous environment (e.g., cell culture media or phosphate-buffered saline), the compound's solubility drastically decreases, causing it to "crash out" or precipitate. The final concentration of this compound in your assay likely exceeds its solubility limit in the aqueous buffer.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: Anhydrous, high-purity DMSO is the recommended solvent for preparing a concentrated stock solution of this compound. It is crucial to use fresh DMSO, as it can absorb moisture from the air over time, which can negatively impact the solubility of hydrophobic compounds.

Q3: How can I improve the solubility of this compound in my in vitro assay?

A3: Several strategies can be employed to improve the solubility of this compound in your experiments:

  • Optimize DMSO Concentration: While keeping the final DMSO concentration low to avoid cellular toxicity (typically ≤0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use of Co-solvents: In addition to DMSO, other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG 400) can be used. However, their compatibility with your specific cell line or assay must be validated.

  • pH Adjustment: this compound targets the proton-coupled folate transporter (PCFT), which is more active at an acidic pH. Therefore, slightly lowering the pH of your assay buffer (e.g., to pH 6.8) might not only be beneficial for studying PCFT-mediated uptake but could also potentially improve the solubility of the compound. However, the stability of this compound at different pH values should be confirmed.

  • Inclusion of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (0.01-0.1%) can help to keep hydrophobic compounds in solution. However, their potential effects on your experimental system need to be evaluated.

  • Preparation of a Salt Form: If you have the chemical expertise, converting the compound to a more soluble salt form can be an effective strategy. For instance, the well-known antifolate Pemetrexed is often used as a disodium (B8443419) salt to enhance its aqueous solubility.

Q4: How should I properly store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. This helps to prevent degradation of the compound and avoids issues with solvent evaporation and moisture absorption.

Troubleshooting Guides

Issue 1: Visible Precipitate in Cell Culture Wells

Potential Cause Troubleshooting Step
Final concentration is too high. Decrease the final working concentration of this compound. Determine the maximal soluble concentration in your final assay buffer beforehand.
Improper mixing technique. Add the DMSO stock solution to the pre-warmed aqueous buffer while gently vortexing or swirling. Do not add the aqueous buffer to the DMSO stock.
Temperature fluctuations. Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the compound stock. Some compounds are less soluble at lower temperatures.
High salt concentration in the buffer. High salt concentrations can sometimes lead to "salting out" of hydrophobic compounds. If possible, test if a buffer with a lower salt concentration is compatible with your assay.

Issue 2: Inconsistent or Lower-Than-Expected Potency

Potential Cause Troubleshooting Step
Micro-precipitation. Even without visible precipitate, the compound may be forming small aggregates, reducing the effective concentration in solution. Centrifuge your final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and test the supernatant to see if potency is restored in the soluble fraction.
Adsorption to plastics. Hydrophobic compounds can adsorb to the surface of plasticware (e.g., pipette tips, tubes, and plates), lowering the effective concentration. Use low-adhesion plasticware or pre-rinse pipette tips with the solution before dispensing.
Compound degradation. Ensure the stability of this compound under your experimental conditions (e.g., pH, temperature, light exposure).

Quantitative Data: Solubility of a Representative Antifolate (Pemetrexed)

As specific solubility data for this compound is not publicly available, the following table summarizes the solubility of Pemetrexed, a structurally related antifolate that also inhibits GARFTase, to provide a general guideline.

Solvent Solubility Reference
DMSO Up to 100 mM
Ethanol Insoluble
Water Insoluble (as free acid)
Physiological Saline (0.9% NaCl) Soluble (as disodium salt)
PBS (pH 7.4) Poorly soluble (as free acid)

Note: The solubility of this compound may differ. It is recommended to experimentally determine its solubility in your specific assay buffers.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication (5-10 minutes in a water bath sonicator) can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes in low-adhesion microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Pre-warm Medium: Warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM DMSO stock solution in pure DMSO. For example, dilute the 10 mM stock 1:10 to create a 1 mM stock. This can help prevent precipitation upon final dilution.

  • Final Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock solution (either the 10 mM or 1 mM stock) to achieve the final desired concentration. Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤0.5%).

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Visualizations

Signaling Pathway: this compound Mechanism of Action

AntifolateC2_Pathway cluster_cell Tumor Cell cluster_purine De Novo Purine Synthesis PCFT PCFT (Proton-Coupled Folate Transporter) Antifolate_C2_intra This compound (Intracellular) PCFT->Antifolate_C2_intra Uptake (Acidic pH) GARFTase GARFTase (Glycinamide Ribonucleotide Formyltransferase) Antifolate_C2_intra->GARFTase Inhibition GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR Formylation Purines Purine Nucleotides (dATP, dGTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Antifolate_C2_extra This compound (Extracellular) Antifolate_C2_extra->PCFT

Caption: Mechanism of action of this compound.

Experimental Workflow: Solubility Troubleshooting

Solubility_Workflow cluster_troubleshooting Troubleshooting Steps start Start: This compound Powder stock_prep Prepare 10 mM Stock in Anhydrous DMSO start->stock_prep dilution Dilute to Final Concentration in Aqueous Buffer stock_prep->dilution observation Observe for Precipitation dilution->observation lower_conc Lower Final Concentration observation->lower_conc Precipitation Occurs success Proceed with Experiment observation->success No Precipitation optimize_dmso Optimize DMSO (≤0.5%) lower_conc->optimize_dmso change_ph Adjust Buffer pH (e.g., slightly acidic) optimize_dmso->change_ph add_surfactant Add Surfactant (e.g., Tween® 80) change_ph->add_surfactant add_surfactant->dilution Re-test

Caption: Troubleshooting workflow for this compound solubility.

Technical Support Center: Troubleshooting Inconsistent IC50 Values for Antifolate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during the determination of IC50 values for antifolate C2 compounds. This guide provides answers to frequently asked questions and detailed troubleshooting workflows to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for antifolate drugs?

Antifolate drugs function by inhibiting key enzymes in the folate metabolic pathway, which is crucial for the synthesis of nucleotides and amino acids, thereby halting cell proliferation. The primary targets are dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS).[1][2] By blocking these enzymes, antifolates disrupt the production of tetrahydrofolate, a vital cofactor for DNA and RNA synthesis.

Q2: My IC50 values for the same antifolate compound are highly variable between experiments. What are the potential causes?

Inconsistent IC50 values are a frequent challenge and can originate from several sources.[3][4] It is essential to meticulously control experimental variables to ensure reproducibility.[5] Key factors influencing IC50 values include:

  • Cell-Based Factors:

    • Cell Line Integrity: Ensure cell lines are authentic, free of contamination (especially mycoplasma), and used at a consistent, low passage number.[3] Genetic drift at high passages can alter drug sensitivity.

    • Cell Health and Growth Phase: Always use healthy cells in the logarithmic growth phase for assays.[3] Stressed or confluent cells may respond differently to the drug.

    • Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. It is crucial to optimize and maintain a consistent seeding density for each cell line.[3]

  • Compound-Related Issues:

    • Purity and Stability: Impurities or degradation of the antifolate compound can reduce its potency.[6] Ensure the compound's purity and proper storage.

    • Solubility: Poor solubility of the test compound can lead to inaccurate concentrations and misleading results.[5]

  • Assay Conditions:

    • Media Composition: Variations in media, serum, or the presence of competing folates can affect the activity of antifolate drugs.[7]

    • Incubation Times: The duration of drug exposure can significantly impact the IC50 value.[8] It is critical to maintain consistent incubation times across experiments.

  • Data Analysis:

    • Curve Fitting Method: The choice of a linear versus a non-linear regression model can significantly alter the calculated IC50.[9]

    • Data Normalization: Improper normalization of data to controls can introduce errors.[5]

Q3: Why are my IC50 values consistently higher than expected?

Consistently high IC50 values may indicate an issue with the drug's potency or the development of resistance in the cell line.[3] Consider the following possibilities:

  • Antifolate Degradation: Ensure the stock solution of the antifolate compound is fresh and has been stored correctly.

  • Cell Line Resistance: The cell line may have developed resistance to the antifolate drug.[2] This can be due to mutations in the target enzyme (DHFR or DHPS), increased expression of the target enzyme, or decreased drug uptake.[1][2][10]

  • Sub-optimal Incubation Time: The drug may require a longer incubation period to exert its effect.[3]

Q4: My dose-response curve is not sigmoidal. What does this mean?

A non-sigmoidal dose-response curve can indicate several issues with the experiment:

  • Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full dose-response relationship.[5]

  • Compound Precipitation: The compound may be precipitating at higher concentrations.

  • Off-Target Effects: The compound may have off-target effects at certain concentrations.

  • Data Analysis Errors: The data analysis method may not be appropriate for the observed response.

Troubleshooting Guides

Guide 1: High Variability Between Replicate Wells

High variability between replicate wells is a common issue that can obscure the true IC50 value.[3]

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper pipetting technique.[3]
Pipetting Errors Use calibrated pipettes and ensure they are functioning correctly. Practice consistent pipetting technique.
Edge Effects in the Plate Avoid using the outer wells of the microplate for experimental samples; fill them with sterile media or PBS instead.[3]
Incomplete Drug Mixing Gently mix the plate by tapping or using a plate shaker after adding the compound.[4]
Guide 2: Inconsistent IC50 Values Across Experiments

Variability in IC50 values between different experimental runs can compromise the reliability of your findings.[4]

Potential Cause Recommended Solution
Inconsistent Cell Passage Number Use cells within a defined and narrow passage number range for all experiments.[4]
Variable Cell Seeding Density Optimize and strictly adhere to a consistent cell seeding density for each experiment.[4]
Changes in Media or Serum Lots Test new lots of media and serum for their effect on cell growth and drug response before use in critical experiments.[4]
Inconsistent Incubation Times Precisely control the duration of drug incubation in all experiments.[4]
Incorrect Drug Concentration Verify the stock solution concentration and ensure accurate serial dilutions for each experiment.[4]

Experimental Protocols

Protocol 1: Standard IC50 Determination using MTT Assay

This protocol outlines the key steps for determining the IC50 of an antifolate compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

  • Cell Seeding:

    • Culture the selected cell line in appropriate media supplemented with serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[11]

    • When cells reach 70-80% confluency, detach them using trypsin-EDTA.[11]

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment:

    • Prepare a series of dilutions of the antifolate compound in culture medium. It is recommended to perform a wide range of concentrations initially to determine the effective range.[5]

    • Remove the old medium from the cells and add 100 µL of the various concentrations of the antifolate compound to the respective wells.[11]

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest drug concentration) and a no-treatment control (medium only).[11]

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[11]

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[4]

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.[11]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).[5]

    • Plot the normalized viability against the logarithm of the antifolate concentration.[5]

    • Use a non-linear regression model, such as the log(inhibitor) vs. response -- Variable slope (four parameters), to fit the data and determine the IC50 value.[9]

Visualizations

Signaling Pathway

Antifolate_Pathway cluster_folate Folate Metabolism cluster_nucleotide Nucleotide Synthesis Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR DHFR DHF DHF THF THF DHF->THF DHFR Thymidylate Synthase Thymidylate Synthase THF->Thymidylate Synthase dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase Antifolate Drug Antifolate Drug Antifolate Drug->DHFR Inhibition

Caption: Simplified signaling pathway of antifolate drug action.

Experimental Workflow

IC50_Workflow A Cell Seeding in 96-well Plate B 24h Incubation (Adhesion) A->B C Antifolate Compound Treatment (Serial Dilutions) B->C D 48-72h Incubation (Drug Exposure) C->D E Add MTT Reagent D->E F 3-4h Incubation (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570nm) G->H I Data Analysis (Normalization & Curve Fitting) H->I J Determine IC50 Value I->J

Caption: General experimental workflow for IC50 determination.

Troubleshooting Logic

Troubleshooting_IC50 Start Inconsistent IC50 Values VarRep High Variability in Replicates? Start->VarRep VarExp Variability Between Experiments? VarRep->VarExp No CheckSeeding Review Cell Seeding Protocol VarRep->CheckSeeding Yes CheckPassage Standardize Cell Passage Number VarExp->CheckPassage Yes DataAnalysis Review Data Analysis Method VarExp->DataAnalysis No CheckPipetting Verify Pipette Calibration & Technique CheckSeeding->CheckPipetting CheckPipetting->VarExp CheckReagents Test New Reagent Lots CheckPassage->CheckReagents CheckIncubation Ensure Consistent Incubation Times CheckReagents->CheckIncubation CheckIncubation->DataAnalysis End Consistent IC50 Values DataAnalysis->End

Caption: Logical workflow for troubleshooting inconsistent IC50 results.

References

Technical Support Center: Optimizing Antifolate C2 Dosage for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of C2 antifolates for cancer cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for C2 antifolates?

A1: C2 antifolates are a class of antimetabolite drugs that selectively target cancer cells by exploiting the proton-coupled folate transporter (PCFT).[1] PCFT is often overexpressed in various tumor types and functions optimally in the acidic tumor microenvironment.[1] Once inside the cell, C2 antifolates primarily inhibit glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine (B94841) biosynthesis pathway. This inhibition depletes the purine pool necessary for DNA and RNA synthesis, ultimately leading to cancer cell death.

Q2: How does the pH of the cell culture medium affect C2 antifolate efficacy?

A2: The pH of the culture medium is a critical factor. PCFT-mediated transport of C2 antifolates is highly pH-dependent, with optimal uptake occurring at an acidic pH (around 6.0-6.5).[1][2] At physiological pH (7.4), PCFT transport activity is significantly reduced. Therefore, maintaining a slightly acidic pH in your cell culture medium during treatment can enhance the uptake and potency of C2 antifolates. However, it's crucial to ensure the pH is not detrimental to the overall health of the specific cell line being tested.

Q3: What are the known mechanisms of resistance to C2 antifolates?

A3: Resistance to C2 antifolates can arise through several mechanisms, including:

  • Reduced PCFT expression or function: Downregulation or inactivating mutations in the SLC46A1 gene (encoding PCFT) can limit drug uptake.

  • Increased drug efflux: Overexpression of efflux pumps, such as breast cancer resistance protein (BCRP), can actively remove the antifolate from the cell.[2]

  • Altered target enzyme: Mutations in the GART gene could lead to a form of GARFTase that is less sensitive to inhibition.

  • Increased intracellular folate levels: Higher levels of natural folates can compete with the antifolate for transport and target enzyme binding.[3]

  • Defective polyglutamylation: For antifolates that require polyglutamylation for intracellular retention and activity, defects in the folylpolyglutamate synthetase (FPGS) enzyme can confer resistance.

Q4: How long should I incubate my cells with the C2 antifolate?

A4: The optimal incubation time can vary depending on the cell line's doubling time and the specific C2 antifolate's mechanism. For initial screening, a 72-hour incubation is a common starting point. However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and experimental goals.[4][5]

Troubleshooting Guides

This section addresses common problems encountered during C2 antifolate dosage optimization experiments.

Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between each aspiration.[6]
Edge Effects Evaporation from outer wells can alter drug concentrations. Fill the perimeter wells with sterile PBS or media without cells to maintain humidity.[6]
Pipetting Errors Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.[6]
Compound Precipitation Visually inspect wells for any precipitate after drug addition. Prepare fresh drug dilutions for each experiment and ensure the final solvent concentration (e.g., DMSO) is not toxic to the cells.[6]
Issue 2: Unexpectedly High IC50 Value or Apparent Drug Resistance
Possible Cause Recommended Solution
Low PCFT Expression Screen your cell line for PCFT expression levels using qRT-PCR or western blotting.[7] Consider using cell lines known to have high PCFT expression for initial studies.
High Folate Concentration in Media Standard cell culture media often contain high, non-physiological levels of folic acid. Use low-folate or folate-free media supplemented with controlled, physiological concentrations of a reduced folate like folinic acid or 5-methyltetrahydrofolate.[6] Acclimate cells to the low-folate medium for a period before the assay to deplete intracellular stores.[6]
Incorrect Drug Concentration Range The tested concentrations may be too low. Perform a preliminary dose-range-finding experiment with a wide concentration range (e.g., several orders of magnitude) to identify the effective range.[6]
Rapid Drug Efflux If high BCRP expression is suspected, consider co-treatment with a BCRP inhibitor to assess its impact on C2 antifolate sensitivity.
Cell Line Misidentification or Contamination Verify the identity of your cell line using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination.
Issue 3: Non-Sigmoidal or Irregular Dose-Response Curve
Possible Cause Recommended Solution
Assay Interference The C2 antifolate may directly interfere with the chemistry of your viability assay (e.g., reducing the MTT reagent). Run a cell-free control with the drug and assay reagents to check for direct interactions.[6][8] Consider using an alternative cytotoxicity assay based on a different principle (e.g., LDH release, ATP content, or real-time cytotoxicity).[6]
Suboptimal Incubation Time The incubation time may be too short for the cytotoxic effects to fully manifest. Extend the incubation period (e.g., to 96 hours) and perform a time-course experiment.[4]
Hormesis At very low concentrations, some compounds can have a stimulatory effect on cell proliferation. Ensure your dose range is wide enough to capture the full inhibitory effect.
Data Analysis Issues Ensure your data is properly normalized to the vehicle control. Use appropriate non-linear regression models to fit the dose-response curve.[9]

Data Presentation

Table 1: Hypothetical IC50 Values of a C2-Antifolate in Non-Small Cell Lung Cancer (NSCLC) Cell Lines with Varying PCFT Expression

Cell LineHistologyPCFT mRNA Expression (Relative to A549)C2-Antifolate IC50 (nM)
H358Bronchioalveolar carcinomaHigh50
A549AdenocarcinomaModerate250
H460Large cell carcinomaLow1200
SK-MES-1Squamous cell carcinomaVery Low> 5000

Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a C2 antifolate.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (consider using low-folate medium)

  • C2-antifolate stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the C2-antifolate in culture medium. A typical starting range is 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the C2-antifolate.

    • Incubate for the desired time (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Generation of a C2-Antifolate Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of a C2 antifolate.

Procedure:

  • Initial Exposure:

    • Culture the parental cell line in a medium containing the C2 antifolate at a concentration equal to its IC20 (the concentration that inhibits growth by 20%).

  • Stepwise Dose Escalation:

    • Once the cells have adapted and are growing steadily, increase the concentration of the C2 antifolate by 1.5 to 2-fold.[11]

    • Monitor the cells closely for signs of recovery and proliferation.

  • Repeat and Expand:

    • Continue this stepwise increase in drug concentration until the cells can tolerate a significantly higher concentration than the parental line (e.g., 10-fold or higher).

    • At each stage of increased resistance, cryopreserve a stock of the cells.

  • Clonal Selection (Optional but Recommended):

    • To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution in 96-well plates.[12][13]

    • Expand individual clones and confirm their level of resistance by re-determining the IC50.

  • Characterization:

    • Characterize the resistant cell line to identify the mechanism of resistance (e.g., assess PCFT expression, drug efflux pump activity, and target enzyme mutations).

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space (Acidic pH) cluster_Cell Cancer Cell C2-Antifolate C2-Antifolate PCFT PCFT (Proton-Coupled Folate Transporter) C2-Antifolate->PCFT Uptake GARFTase GARFTase PCFT->GARFTase Inhibition Purine_Synthesis De Novo Purine Synthesis GARFTase->Purine_Synthesis Catalyzes DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA Cell_Death Apoptosis/ Cell Cycle Arrest DNA_RNA->Cell_Death Inhibition leads to

Caption: Mechanism of action of C2 antifolates in cancer cells.

Experimental_Workflow Start Start: Cancer Cell Line Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Drug_Treatment Treat with Serial Dilutions of C2-Antifolate Seed_Cells->Drug_Treatment Incubate Incubate for Optimal Duration Drug_Treatment->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Measure_Signal Measure Signal (e.g., Absorbance) Viability_Assay->Measure_Signal Data_Analysis Data Analysis: Normalize to Control Measure_Signal->Data_Analysis Dose_Response_Curve Generate Dose- Response Curve Data_Analysis->Dose_Response_Curve IC50_Determination Determine IC50 Value Dose_Response_Curve->IC50_Determination

Caption: Workflow for determining the IC50 of a C2 antifolate.

Troubleshooting_Logic Problem High IC50 Value/ Apparent Resistance Check_PCFT Check PCFT Expression Problem->Check_PCFT Is uptake a factor? Check_Media Check Folate in Media Problem->Check_Media Is competition a factor? Check_Assay Check for Assay Interference Problem->Check_Assay Is the readout reliable? Low_PCFT Low PCFT Expression Check_PCFT->Low_PCFT Yes High_Folate High Folate in Media Check_Media->High_Folate Yes Interference Assay Interference Check_Assay->Interference Yes Solution_PCFT Solution: Use high PCFT line or engineer expression Low_PCFT->Solution_PCFT Solution_Media Solution: Use low-folate media High_Folate->Solution_Media Solution_Assay Solution: Use alternative assay Interference->Solution_Assay

Caption: Logic diagram for troubleshooting high IC50 values.

References

Technical Support Center: Identifying Potential Off-Target Effects of Antifolate C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the novel antifolate, Antifolate C2. The content is designed to assist in the identification and characterization of potential off-target effects during preclinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antifolate compound that inhibits the proliferation of non-squamous non-small cell lung cancer (NS-NSCLC) cells. Its primary mechanism of action is the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), an enzyme crucial for de novo purine (B94841) biosynthesis. By blocking this pathway, this compound disrupts DNA synthesis, leading to cell cycle arrest and inhibition of tumor cell proliferation.

Q2: How does the cellular uptake of this compound differ from other antifolates like Pemetrexed?

A2: this compound exhibits tumor selectivity by primarily utilizing the proton-coupled folate transporter (PCFT) for cellular entry. This transporter is often overexpressed in certain tumor types. This selectivity for PCFT distinguishes it from other antifolates like Pemetrexed, which is also transported by the reduced folate carrier (RFC) that is more ubiquitously expressed in normal tissues.

Q3: What are the potential off-target effects of antifolates in general?

A3: Antifolates, as a class, can have off-target effects by inhibiting other folate-dependent enzymes beyond their primary target. Common off-targets include dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are key enzymes in the folate metabolic pathway. Inhibition of these enzymes can lead to a depletion of thymidine (B127349) and purines, affecting DNA, RNA, and protein synthesis in both cancerous and healthy, rapidly dividing cells.

Q4: I am observing a cellular phenotype that is not consistent with GARFTase inhibition. How can I determine if this is an off-target effect?

A4: Observing an unexpected phenotype is a strong indicator of potential off-target activity. A recommended approach to investigate this is to perform a rescue experiment. Supplementing the cell culture medium with purines (e.g., hypoxanthine) should rescue the on-target effects of GARFTase inhibition. If the unexpected phenotype persists despite purine supplementation, it is likely due to an off-target effect. Further investigation using the experimental workflows outlined in this guide can help identify the specific off-target protein(s).

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in Cell-Based Assays

You observe potent cytotoxicity at concentrations of this compound that are significantly lower than the expected IC50 for GARFTase inhibition in your cell line.

Possible Cause Suggested Solution
Off-target inhibition of other critical folate pathway enzymes (e.g., DHFR, TS) Perform enzymatic assays to determine the IC50 of this compound against purified DHFR and TS. Compare these values to the GARFTase IC50.
Inhibition of an unrelated but essential cellular kinase (kinome off-target) Conduct a kinome-wide binding or activity screen (e.g., KINOMEscan®) to identify potential kinase off-targets.
Cell line-specific sensitivity Test this compound in a panel of cell lines with varying expression levels of PCFT and other potential targets to identify patterns of sensitivity.
Compound instability or degradation into a more toxic species Verify the stability of this compound in your cell culture medium over the course of the experiment using analytical methods like HPLC.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

This compound shows potent inhibition of purified GARFTase in a biochemical assay, but much weaker activity in a cell-based proliferation assay.

Possible Cause Suggested Solution
Low expression of the PCFT transporter in the cell line Quantify PCFT expression in your cell line at the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels.
Cellular efflux of the compound Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if cellular potency is restored.
Metabolic inactivation of this compound within the cell Perform metabolite identification studies using mass spectrometry to determine if this compound is being modified into an inactive form.
Competition from intracellular folates Culture cells in a folate-depleted medium prior to and during treatment with this compound to enhance its potency.

Data Presentation

Table 1: Comparative Inhibitory Activities of Selected Antifolates Against Key Folate Pathway Enzymes

Compound Primary Target(s) GARFTase Ki (nM) DHFR Ki (nM) TS Ki (nM)
Pemetrexed TS, DHFR, GARFTase657.21.3
Lometrexol GARFTase---
LY309887 GARFTase6.5--
This compound GARFTase Data to be determined Data to be determined Data to be determined

Note: Ki values for Pemetrexed and LY309887 are provided for comparative purposes. Researchers are encouraged to determine the specific inhibitory constants for this compound in their experimental systems.

Experimental Protocols

Protocol 1: In Vitro DHFR Inhibition Assay

This protocol describes a spectrophotometric method to determine the IC50 of this compound against dihydrofolate reductase (DHFR).

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • This compound

  • Methotrexate (positive control)

  • DMSO (vehicle control)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add assay buffer, recombinant DHFR enzyme, and varying concentrations of this compound or controls (methotrexate, DMSO).

  • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC5

Technical Support Center: Mitigating Antifolate C2 Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Antifolate C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of this compound on normal cells during your in vitro experiments, ensuring the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel antifolate agent that exhibits tumor selectivity by targeting the proton-coupled folate transporter (PCFT), which is more active in the acidic microenvironment characteristic of solid tumors.[1][2] Once inside the cell, this compound inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[3][4] This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells.[5][6]

Q2: Why is this compound expected to have lower toxicity in normal cells compared to cancer cells?

The selective uptake of this compound through the PCFT is a primary reason for its reduced toxicity in normal cells.[1][2] PCFT exhibits optimal activity at a lower pH, which is more typical of the tumor microenvironment than the physiological pH of normal tissues.[1] This pH-dependent transport mechanism leads to a higher intracellular concentration of this compound in cancer cells, enhancing its cytotoxic effect on them while sparing normal cells.

Q3: What are the common reasons for observing unexpected cytotoxicity in normal cells during my experiments?

Several factors could contribute to higher-than-expected cytotoxicity in normal cell lines:

  • High PCFT expression in normal cells: Some normal cell lines might express higher levels of PCFT than anticipated.

  • Acidic culture medium: The pH of your cell culture medium can influence PCFT activity. A lower pH could increase the uptake of this compound in normal cells.

  • Proliferation rate of normal cells: Rapidly dividing normal cells are more susceptible to the effects of antifolates.

  • Nutrient composition of the medium: The presence or absence of certain nucleosides in the culture medium can modulate cytotoxicity.[7]

Q4: How can I rescue normal cells from this compound-induced cytotoxicity?

Similar to other antifolates, the cytotoxicity of this compound in normal cells can be mitigated by providing downstream products of the inhibited pathway. This "rescue" can be achieved by supplementing the culture medium with:

  • Folinic Acid (Leucovorin): A reduced folate that can be converted to the cofactors necessary for purine synthesis, bypassing the blocked GARFTase step.[8][9]

  • Hypoxanthine (B114508) and Thymidine (B127349): Supplementing with hypoxanthine provides a substrate for the purine salvage pathway, while thymidine addresses potential downstream effects on pyrimidine (B1678525) synthesis.[10][11][12]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines

Possible Cause & Solution

Possible CauseTroubleshooting Steps
High PCFT expression in the normal cell line. 1. Verify PCFT expression: If possible, quantify PCFT mRNA or protein levels in your normal and cancer cell lines. 2. Select an alternative normal cell line: Choose a normal cell line with known low PCFT expression for your experiments.
Acidic cell culture medium. 1. Monitor medium pH: Regularly check the pH of your culture medium. 2. Optimize buffering: Ensure your medium is adequately buffered to maintain a physiological pH (~7.4).
High proliferation rate of normal cells. 1. Use quiescent cells: If your experimental design allows, consider using contact-inhibited or serum-starved normal cells as a control.
Inappropriate this compound concentration. 1. Perform a dose-response curve: Determine the IC50 of this compound for both your normal and cancer cell lines to identify a therapeutic window.
Issue 2: Rescue with Folinic Acid is Ineffective

Possible Cause & Solution

Possible CauseTroubleshooting Steps
Insufficient concentration or delayed addition of folinic acid. 1. Optimize concentration: Titrate the concentration of folinic acid. A starting point for in vitro rescue is typically in the range of 1-10 µM. 2. Co-administration or pre-treatment: Administer folinic acid concurrently with or shortly after this compound. For established toxicity, a post-treatment rescue may be less effective.
Cell line-specific differences in folate metabolism. 1. Consider alternative rescue agents: Try rescuing with a combination of hypoxanthine (e.g., 10-100 µM) and thymidine (e.g., 1-10 µM).[11][13]

Quantitative Data: Comparative Cytotoxicity

CompoundCell LineCell TypeIC50 (nM)
Lometrexol (B1675047)CCRF-CEMHuman leukemia2.9[14]
Related AntifolateHCECNormal intestinal epithelial>10,000[15]

Note: This data is compiled from different studies and should be used for comparative purposes only. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth in both normal and cancer cell lines.

Materials:

  • Normal and cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT or other viability assay reagent[16]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT assay).[16][17]

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Folinic Acid Rescue Experiment

This protocol is designed to assess the ability of folinic acid to mitigate this compound-induced cytotoxicity in normal cells.

Materials:

  • Normal cell line

  • Complete cell culture medium

  • This compound (at a concentration of ~2x IC50 for the normal cells)

  • Folinic acid stock solution

  • 96-well plates

  • MTT or other viability assay reagent

Procedure:

  • Cell Seeding: Seed normal cells in a 96-well plate as described in Protocol 1.

  • Treatment: Prepare the following treatment groups in complete culture medium:

    • Vehicle control

    • This compound alone

    • This compound + various concentrations of folinic acid (e.g., 0.1, 1, 10, 100 µM)

    • Folinic acid alone (at the highest concentration used in the combination treatment)

  • Incubation and Viability Assay: Follow steps 3 and 4 from Protocol 1.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those treated with the combination of this compound and folinic acid. A significant increase in viability in the combination groups indicates a successful rescue.

Visualizations

Signaling Pathway of this compound-Induced Cytotoxicity

Antifolate_C2_Pathway cluster_extracellular Extracellular (Acidic pH) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antifolate_C2_ext This compound PCFT PCFT Antifolate_C2_ext->PCFT Uptake Antifolate_C2_int This compound PCFT->Antifolate_C2_int GARFTase GARFTase Antifolate_C2_int->GARFTase Inhibition Purine_Synthesis De Novo Purine Synthesis GARFTase->Purine_Synthesis Purine_Depletion Purine Nucleotide Depletion Purine_Synthesis->Purine_Depletion Blockage DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Depletion->DNA_RNA_Synthesis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitigation_Workflow Start High Cytotoxicity in Normal Cells Observed Check_pH Verify Culture Medium pH Start->Check_pH Adjust_pH Adjust to pH 7.4 Check_pH->Adjust_pH pH is acidic Check_PCFT Assess PCFT Expression in Normal Cells Check_pH->Check_PCFT pH is normal Adjust_pH->Check_PCFT Select_New_Cells Select Normal Cell Line with Low PCFT Check_PCFT->Select_New_Cells Expression is high Perform_Rescue Perform Rescue Experiment Check_PCFT->Perform_Rescue Expression is low Select_New_Cells->Perform_Rescue Rescue_Folinic Folinic Acid (1-10 µM) Perform_Rescue->Rescue_Folinic Rescue_Hyp_Thy Hypoxanthine (10-100 µM) + Thymidine (1-10 µM) Perform_Rescue->Rescue_Hyp_Thy Analyze_Results Analyze Viability Data Rescue_Folinic->Analyze_Results Rescue_Hyp_Thy->Analyze_Results

References

Technical Support Center: Antifolate C2 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifolate C2. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the robustness and reproducibility of your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antifolate compound that selectively targets and enters cancer cells through the proton-coupled folate transporter (PCFT). Once inside the cell, its primary mechanism of action is the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine (B94841) biosynthesis pathway. This leads to the depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.

Q2: Why am I observing significant variability in the IC50 values for this compound across different experiments?

A2: Inconsistent IC50 values are a common issue and can arise from several factors:

  • Cell Line Integrity and Passage Number: Ensure your cell lines are authentic, free from mycoplasma contamination, and used within a consistent and low passage number range. Genetic drift at high passages can alter drug sensitivity.[1]

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. It is crucial to optimize and maintain a consistent seeding density for each cell line.[1]

  • PCFT Expression Levels: The expression of the proton-coupled folate transporter (PCFT) can vary significantly between different cancer cell lines. Since this compound relies on PCFT for cellular entry, variations in PCFT expression will directly impact its uptake and potency.

  • Assay Conditions: Factors such as the type of viability assay used (e.g., MTT, CellTiter-Glo), incubation times, and reagent concentrations must be kept consistent.[2]

  • Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared, stored, and completely dissolved in the assay medium to achieve the intended concentration.

Q3: My this compound treatment is not showing the expected decrease in cell viability. What should I check?

A3: If you are not observing the expected cytotoxic effect, consider the following:

  • PCFT Transporter Activity: Confirm that your cell line expresses functional PCFT. The activity of PCFT is pH-dependent, with optimal function at a lower pH. Ensure your assay medium's pH is conducive to PCFT-mediated uptake.

  • GARFTase Expression and Activity: While less common, variations in the expression or activity of the target enzyme, GARFTase, could influence the drug's effect.

  • Purine Salvage Pathway: Cells can compensate for the inhibition of de novo purine synthesis by utilizing the purine salvage pathway. The presence of purine bases or nucleosides in the culture medium can rescue cells from the effects of this compound. Consider using dialyzed serum to minimize the influence of exogenous purines.

  • Drug Efflux Pumps: Overexpression of efflux pumps, such as Breast Cancer Resistance Protein (BCRP), can actively transport antifolates out of the cell, reducing their intracellular concentration and efficacy.[3]

Q4: How does this compound-mediated purine depletion affect cellular signaling?

A4: Depletion of cellular purines, a direct consequence of GARFTase inhibition by this compound, has been shown to inhibit the mTORC1 signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. The inhibition of mTORC1 signaling contributes to the overall anti-proliferative effects of this compound.

Troubleshooting Guides

Cell-Based Assay Variability
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS.[1]
IC50 values are consistently higher than expected This compound degradation; Cell line resistance; Sub-optimal incubation time.Prepare fresh drug dilutions from a properly stored stock solution. Verify the identity and characteristics of your cell line (e.g., check PCFT expression). Perform a time-course experiment to determine the optimal treatment duration.[1]
IC50 values are consistently lower than expected Incorrect drug concentration calculation; Contamination of cell culture; Cytotoxicity of the drug solvent.Double-check all calculations for drug dilutions. Test for mycoplasma and other potential contaminants. Ensure the final solvent concentration is non-toxic and consistent across all wells.[1]
High background signal in no-cell control wells Direct reduction of assay reagent by this compound or media components; Contamination of reagents or media.Perform a cell-free assay with this compound and the viability reagent to check for direct interaction. Use fresh, high-quality reagents and media.[1]
GARFTase Enzyme Inhibition Assay Issues
Problem Potential Cause Recommended Solution
No or very low enzyme activity Inactive enzyme due to improper storage or handling; Incorrect assay buffer pH or composition; Substrate or cofactor degradation.Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Verify the pH of the buffer and ensure all components are at the correct concentration. Prepare fresh substrate and cofactor solutions for each experiment.[4]
High background signal (high signal in no-enzyme control) Contaminated substrate or buffer; Non-enzymatic degradation of the substrate.Use high-purity reagents. Run a control reaction without the enzyme to assess the rate of non-enzymatic substrate conversion.
Inconsistent inhibition results Inconsistent pre-incubation time with the inhibitor; Compound precipitation at high concentrations; Sub-optimal substrate concentration.Standardize the pre-incubation time for the enzyme and this compound. Visually inspect for precipitate and test the compound's solubility. Determine the Km of the substrate and use a concentration around the Km value for competitive inhibition studies.[4]
Quantification of Intracellular Purines (HPLC)
Problem Potential Cause Recommended Solution
Retention time drift Poor temperature control; Incorrect mobile phase composition; Poor column equilibration.Use a thermostat-controlled column oven. Prepare fresh mobile phase and ensure correct mixing for gradients. Increase column equilibration time.[5]
Baseline noise or drift Air bubbles in the system; Contaminated detector flow cell; Incorrect mobile phase composition.Degas the mobile phase and purge the system. Flush the flow cell with a strong organic solvent. Prepare fresh, miscible mobile phases.[5]
Poor peak shape (tailing, fronting, or split peaks) Column overloading; Incompatibility of injection solvent with mobile phase; Contaminated guard or analytical column.Decrease the injection volume. Dissolve the sample in the mobile phase whenever possible. Replace the guard column and/or flush the analytical column.

Data Presentation

Table 1: Representative IC50 Values of 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

The following data is for structurally related compounds to provide a reference range for experimental design.

CompoundCell LinePredominant TransporterIC50 (nM)Reference
Analog 7 R2/hPCFT4PCFT41.5[1]
Analog 8 R2/hPCFT4PCFT63.8[1]
Analog 5 KBFRα, PCFT, RFC<1[6]
Analog 7 KBFRα, PCFT, RFC<1[6]
Analog 5 IGROV1FRα, PCFT, RFC<1[6]
Analog 7 IGROV1FRα, PCFT, RFC<1[6]
Analog 5 SKOV3FRα, PCFT, RFC<1[6]
Analog 7 SKOV3FRα, PCFT, RFC<1[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count to ensure accurate seeding density.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: GARFTase Enzyme Inhibition Assay (Generalized)

This is a generalized protocol for a colorimetric or fluorometric enzyme assay. Specific substrates and detection methods for GARFTase should be sourced from relevant literature or commercial kits.

  • Reagent Preparation:

    • Prepare the assay buffer at the optimal pH for GARFTase activity.

    • Dilute the purified GARFTase enzyme to a working concentration that provides a linear signal over time.

    • Prepare a stock solution of the GARFTase substrate (e.g., glycinamide ribonucleotide and a formyl donor).

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a microplate, add the assay buffer, this compound dilutions (or vehicle control), and the GARFTase enzyme.

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

    • Immediately place the plate in a plate reader and monitor the change in signal (absorbance or fluorescence) over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Normalize the rates to the vehicle control to determine the percent inhibition for each this compound concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 3: Quantification of Intracellular Purine Nucleotides (ATP/GTP) using a Luminescence-Based Assay

This protocol provides a general workflow for measuring intracellular ATP levels as an indicator of purine pool status.

  • Cell Culture and Treatment:

    • Seed cells in an opaque-walled 96-well plate at an optimized density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired duration.

  • Assay Reagent Preparation:

    • Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®).

  • Lysis and Luminescence Measurement:

    • Equilibrate the assay plate to room temperature.

    • Add the ATP detection reagent to each well, which lyses the cells and initiates the luciferase reaction.

    • Mix the contents by orbital shaking for a few minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ATP present.

    • Normalize the data to the vehicle-treated control to determine the relative change in intracellular ATP levels.

Visualizations

Signaling Pathways and Experimental Workflows

Antifolate_C2_Mechanism cluster_cell Cancer Cell This compound This compound PCFT PCFT This compound->PCFT Uptake Antifolate C2_in This compound GARFTase GARFTase Purine Synthesis Purine Synthesis GARFTase->Purine Synthesis Catalyzes Purine Pool ATP/GTP Pool Purine Synthesis->Purine Pool mTORC1 mTORC1 Purine Pool->mTORC1 Activates DNA/RNA Synthesis DNA/RNA Synthesis Purine Pool->DNA/RNA Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Apoptosis Apoptosis Cell Growth & Proliferation->Apoptosis Inhibition leads to Antifolate C2_in->GARFTase Inhibition DNA/RNA Synthesis->Cell Growth & Proliferation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_enzyme GARFTase Inhibition Assay cluster_purine Purine Quantification v1 Seed Cells v2 Treat with this compound v1->v2 v3 Incubate v2->v3 v4 Add Viability Reagent (e.g., MTT) v3->v4 v5 Measure Signal v4->v5 v6 Calculate IC50 v5->v6 e1 Prepare Enzyme and Inhibitor e2 Pre-incubate e1->e2 e3 Add Substrate e2->e3 e4 Monitor Reaction e3->e4 e5 Determine Inhibition e4->e5 p1 Treat Cells p2 Lyse Cells p1->p2 p3 Extract Metabolites p2->p3 p4 HPLC Analysis p3->p4 p5 Quantify ATP/GTP p4->p5

Caption: General experimental workflows.

Troubleshooting_Logic cluster_checks Initial Checks cluster_investigation Systematic Investigation start Inconsistent Experimental Results check_reagents Reagent Integrity & Storage start->check_reagents check_cells Cell Health & Passage start->check_cells check_protocol Protocol Adherence start->check_protocol investigate_assay Assay-Specific Parameters (e.g., incubation time, pH) check_reagents->investigate_assay If reagents are OK check_cells->investigate_assay If cells are healthy check_protocol->investigate_assay If protocol is correct investigate_instrument Instrument Calibration & Settings investigate_assay->investigate_instrument investigate_analysis Data Analysis Method investigate_instrument->investigate_analysis solution Optimized & Reproducible Results investigate_analysis->solution

Caption: A logical approach to troubleshooting.

References

Technical Support Center: Antifolate C2 Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifolate C2. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound compounds in cell culture media. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Section 1: Troubleshooting Guide

This guide addresses specific issues you may encounter during your cell culture experiments involving this compound.

Q: My cells are not responding to the this compound treatment, or the response is weaker than expected. What could be the cause?

A: This is a common issue that can often be traced back to reduced potency of the antifolate compound. The primary suspect is the degradation of this compound in the cell culture medium. Several factors, including prolonged incubation, exposure to light, and suboptimal pH, can lead to a significant loss of active compound. It is also possible that metabolites released from dying cells, such as hypoxanthine (B114508) and thymidine, are interfering with the antifolate's mechanism of action, a phenomenon observed with drugs like methotrexate (B535133).[1]

To diagnose this issue, follow this workflow:

G start Unexpected Experimental Results (e.g., No Cell Death, Low Efficacy) check_stability Is the compound stable under my experimental conditions? start->check_stability check_protocol Was the correct protocol followed? check_stability->check_protocol Yes run_stability_assay Action: Perform Stability Assay (See Protocol Below) check_stability->run_stability_assay No / Unknown check_cells Could cellular mechanisms be responsible? check_protocol->check_cells Yes review_protocol Action: Review Protocol - Check calculations - Verify stock concentration - Ensure proper handling check_protocol->review_protocol No investigate_resistance Action: Investigate Resistance - Assess drug transporters - Check target enzyme expression (e.g., DHFR) check_cells->investigate_resistance Yes stability_yes Yes stability_no No (or Unknown) modify_exp Action: Modify Experiment - Prepare fresh solutions - Reduce incubation time - Protect from light run_stability_assay->modify_exp protocol_yes Yes protocol_no No cellular_yes Yes

Caption: Troubleshooting workflow for unexpected results.

Q: I observe a precipitate in my cell culture medium after adding the this compound stock solution. What should I do?

A: Precipitate formation can occur for several reasons. Antifolates, like folic acid itself, can have low solubility at physiological pH.

  • Solubility of Stock Solution: Ensure your this compound is fully dissolved in its stock solvent before diluting it into the culture medium. Some antifolates, like methotrexate, are insoluble in water and require dissolution in a dilute alkali hydroxide (B78521) solution (e.g., 0.1 M NaOH) followed by dilution in medium or saline.[2]

  • Concentration: You may be using a concentration that exceeds the solubility limit of the compound in your specific cell culture medium. Try using a lower concentration or a different medium formulation.

  • Media Components: Components in concentrated media, such as bicarbonate, can sometimes contribute to precipitate formation.[3]

  • Action: If a precipitate is observed, it is best to discard the medium, as the effective concentration of the drug is unknown. Prepare a fresh solution, ensuring the stock is fully dissolved and consider pre-warming the medium to 37°C before adding the compound.

Q: My experimental results are inconsistent from one experiment to the next. Why might this be happening?

A: Inconsistent results are often linked to variability in the concentration of the active compound.

  • Stock Solution Age: The stability of antifolates in stock solutions can be limited. For example, a diluted methotrexate stock is active for about one week at 4–8 °C or one month at –20 °C.[2] Always use freshly prepared dilutions or ensure your stored stock is within its stability window.

  • Light Exposure: Many antifolates and related compounds are light-sensitive.[4][5] Consistent protection from light during storage and experimentation is crucial for reproducibility.

  • Media Batch Variation: Although less common with modern chemically defined media, minor variations between media batches could potentially influence compound stability.[6]

Section 2: Frequently Asked Questions (FAQs)

Q: How should I prepare and store stock solutions of this compound?

A: While specific instructions for "this compound" are not available, general guidelines based on well-studied antifolates like methotrexate and pemetrexed (B1662193) should be followed.

  • Dissolution: Check the compound's solubility profile. If it is poorly soluble in water, use a minimal amount of a suitable solvent like DMSO or a dilute base (e.g., NaOH for methotrexate) to create a concentrated stock.[2]

  • Storage: Store concentrated stocks at –20 °C or –80 °C, protected from light.[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working dilutions in your cell culture medium immediately before use. Do not store dilute solutions for extended periods unless you have stability data to support it. A methotrexate solution diluted in medium is only stable for about a week at 4-8°C.[2]

Q: How often should I replace the cell culture medium containing this compound?

A: The frequency of media changes depends on the stability of your specific this compound compound and the duration of your experiment. If the compound degrades significantly over 24-48 hours at 37°C, you should replace the medium every 1-2 days to maintain a consistent effective concentration. It is highly recommended to perform a stability study (see protocol below) to determine the compound's half-life under your specific culture conditions.[7]

Q: What are the key factors that can degrade this compound in my cell culture medium?

A: The primary degradation pathways for similar compounds are oxidation and hydrolysis.[4][8][9] The stability is influenced by several factors:

  • pH: The pH of the medium can significantly impact stability. Methotrexate, for instance, is known to be less stable in basic solutions.[2][10]

  • Light: Photodegradation is a major concern for many folate analogs.[4][5] Experiments should be shielded from direct light.

  • Temperature: While cell culture requires incubation at 37°C, be aware that higher temperatures accelerate chemical degradation.

  • Oxidation: Pemetrexed's primary degradation route is oxidation.[11] The presence of dissolved oxygen and certain metal ions in the medium can facilitate this process.[5]

  • Media Components: Complex interactions with media components like vitamins, amino acids, or buffering agents (e.g., bicarbonate) can affect stability.[3][5]

G cluster_pathway Antifolate Mechanism of Action cluster_factors Instability Factors DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) (Essential for dTMP & Purine Synthesis) DHFR->THF Antifolate This compound Inhibition Antifolate->Inhibition Degraded Inactive Compound Antifolate->Degraded Degradation Inhibition->DHFR Light Light (Photodegradation) Light->Antifolate pH pH (Hydrolysis) pH->Antifolate Temp Temperature (Accelerated Degradation) Temp->Antifolate Oxidation Oxidation (O₂, Metal Ions) Oxidation->Antifolate Media Media Components (e.g., Bicarbonate, Riboflavin) Media->Antifolate

Caption: Factors affecting this compound stability and its mechanism.

Section 3: Data & Protocols

Data Presentation

The tables below summarize stability data for well-characterized antifolates, which can serve as a reference for handling this compound.

Table 1: Stability of Common Antifolates Under Various Conditions

Compound Condition Concentration Stability/Degradation Citation
Methotrexate Diluted stock in saline/medium Not specified Active for ~1 week at 4–8 °C [2]
Methotrexate Diluted stock in saline/medium Not specified Active for ~1 month at –20 °C [2]
Methotrexate Admixture in D5W or NS Not specified Stable for 24 hours at 21-25 °C [12]
Pemetrexed 0.9% NaCl Infusion Bag 2 mg/mL ~0.8% increase in total related substances after 21 days at 2-8°C [11]

| Pemetrexed | 0.9% NaCl Infusion Bag | 13.5 mg/mL | ~1.5% increase in total related substances after 21 days at 2-8°C |[11] |

Table 2: Key Factors Influencing Antifolate Stability

Factor Effect Key Considerations
pH Can cause hydrolysis; stability is often pH-dependent.[10] Cell culture media are buffered (typically pH 7.2-7.4), but local changes or improper media preparation can alter pH.
Light Can cause photodegradation.[4][9] Protect stock solutions and experimental cultures from direct light using amber vials or by covering flasks/plates.
Temperature Higher temperatures accelerate degradation reactions.[8] Minimize time at room temperature. Store stocks at -20°C or below.
Oxidation A primary degradation pathway for some antifolates (e.g., pemetrexed).[8][11] Minimize headspace in storage vials. Use high-purity water/solvents for preparation.

| Media Components | Can interact with the compound (e.g., metal ions, vitamins, buffers).[3][5] | Be aware that complex, rich media have more components that could potentially interact with your compound. |

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound under your specific experimental conditions.[7][13]

Objective: To quantify the concentration of this compound in a chosen cell culture medium over time at 37°C.

Materials:

  • This compound compound

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Sterile cell culture medium of choice (e.g., DMEM, RPMI-1640), supplemented as for experiments (e.g., with 10% FBS)

  • Sterile tubes or flasks

  • Calibrated incubator (37°C, 5% CO₂)

  • Analytical system: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS). LC-MS/MS is preferred for its higher sensitivity and specificity.[7]

  • Sample preparation reagents (e.g., acetonitrile (B52724) for protein precipitation)

Workflow:

G start 1. Prepare Concentrated Stock of this compound spike 2. Spike Stock into Pre-warmed Cell Culture Medium to Final Concentration start->spike t0 3. Immediately Take T=0 Sample (Process & Freeze) spike->t0 incubate 4. Incubate Medium in Cell Culture Incubator (37°C, 5% CO₂) t0->incubate sample 5. Collect Samples at Time Points (e.g., 4, 8, 24, 48, 72h) incubate->sample process 6. Process Samples (e.g., Protein Precipitation, Centrifugation) sample->process analyze 7. Analyze Supernatant by HPLC or LC-MS/MS process->analyze end 8. Quantify Compound & Determine Degradation Rate analyze->end

Caption: Experimental workflow for stability assessment.

Procedure:

  • Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).

    • Warm your complete cell culture medium to 37°C.

    • Spike the medium with the this compound stock to achieve the final working concentration you use in your experiments (e.g., 10 µM). Ensure the final solvent concentration (e.g., DMSO) is low (<0.1%) and consistent with your experiments. Prepare enough volume for all time points.

  • Sampling:

    • Immediately after spiking, take the first sample (T=0). This is your baseline concentration.

    • Place the flask/tube of medium in the 37°C, 5% CO₂ incubator.

    • Collect subsequent samples at your desired time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours).

  • Sample Processing:

    • For each sample, precipitate proteins by adding a cold solvent like acetonitrile (a common ratio is 2:1 or 3:1 solvent-to-sample volume).[14]

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant and transfer it to a clean vial for analysis. Store processed samples at -80°C until analysis.

  • Analysis:

    • Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the parent this compound compound.

    • If possible, the method should also be able to detect major degradation products.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation kinetics and determine the compound's half-life (T½) in the medium under your specific conditions.

References

Preventing Antifolate C2 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Antifolate C2 during storage and experimental handling.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a novel antifolate agent belonging to the 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl class of compounds.[1][2] Its primary mechanism of action is the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine (B94841) nucleotide biosynthesis pathway.[1][2] By blocking this pathway, this compound disrupts DNA and RNA synthesis, leading to the inhibition of tumor cell proliferation. It is designed for selective uptake into cancer cells via the proton-coupled folate transporter (PCFT).[1][2]

2. What are the primary factors that can cause the degradation of this compound?

Based on studies of structurally similar antifolates, such as Pemetrexed, the primary degradation pathways for this compound are likely to be oxidation and hydrolysis .[3][4] Key factors that can accelerate degradation include:

  • Exposure to Light: Photodegradation can occur, leading to the formation of various oxidative byproducts.

  • Extreme pH: Both acidic and alkaline conditions can promote hydrolysis of the molecule.

  • Presence of Oxidizing Agents: Contact with oxidizing agents will lead to the formation of oxide derivatives.

  • Elevated Temperatures: Higher temperatures increase the rate of both oxidative and hydrolytic degradation.

  • Moisture: For the solid compound, exposure to humidity can initiate hydrolysis.

3. How should I store the solid (powder) form of this compound?

For long-term storage, it is recommended to store solid this compound at -20°C . For short-term storage, refrigeration at 2-8°C is acceptable. The compound should be stored in a tightly sealed container to protect it from moisture and light.

4. What is the recommended procedure for preparing stock solutions of this compound?

It is advisable to prepare concentrated stock solutions in a suitable anhydrous solvent, such as DMSO. These stock solutions should then be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term stability. When preparing aqueous solutions for experiments, use purified water (e.g., Milli-Q) and prepare them fresh daily if possible.

5. How can I monitor the stability of my this compound samples?

The most common method for monitoring the stability of antifolates is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of its purity over time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound in the experimental medium.- Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the exposure of the working solution to light and elevated temperatures.- Check the pH of your experimental medium, as extreme pH can accelerate degradation.
Unexpected peaks in my HPLC chromatogram. Formation of degradation products.- Compare the chromatogram to a freshly prepared standard of this compound.- If new peaks are present, consider performing a forced degradation study to identify potential degradation products.- Review your storage and handling procedures to identify potential causes of degradation.
Precipitation observed in my stock solution. Poor solubility or degradation.- Ensure the solvent is appropriate and of high purity.- Gently warm the solution and sonicate to aid dissolution.- If precipitation persists, the compound may have degraded. It is advisable to prepare a fresh stock solution.
Discoloration of the solid compound or solution. Oxidation or photodegradation.- Discard the discolored material.- Ensure the compound is stored in a light-protected, airtight container.- When preparing solutions, consider using solvents purged with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Quantitative Stability Data

The following tables summarize stability data for Pemetrexed, a structurally similar 6-substituted pyrrolo[2,3-d]pyrimidine antifolate. This data can be used as a guideline for handling and storing this compound.

Table 1: Stability of Pemetrexed Solutions at Different Temperatures

Concentration & SolventStorage TemperatureStability DurationRemaining ConcentrationReference
2 mg/mL in 0.9% NaCl2-8°C21 days≥97.2%[5]
13.5 mg/mL in 0.9% NaCl2-8°C21 days≥97.2%[5]
2, 10, 20 mg/mL in D5W & 0.9% NaCl23°C2 daysNo significant loss[2][3]
2, 10, 20 mg/mL in D5W & 0.9% NaCl4°C31 daysNo significant loss[2][3]

D5W = 5% Dextrose in Water

Table 2: Summary of Forced Degradation Studies on Pemetrexed

Stress ConditionOutcomeMajor Degradation ProductsReference
Acidic Hydrolysis Degradation observedHydrolytic products[3][4]
Alkaline Hydrolysis Degradation observedHydrolytic products[3][4]
Oxidation Significant degradationMultiple oxidative products[3][4]
Thermal Degradation observed at elevated temperaturesOxidative and hydrolytic products[3][4]
Photolytic Significant degradation in solutionOxidative products[3][4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Antifolate Analysis (General Protocol)

This protocol is a general guideline for developing an HPLC method to assess the stability of this compound, based on methods used for similar compounds.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Column Temperature: 30°C.

  • Mobile Phase:

    • A gradient elution is often preferred to separate the parent compound from various degradation products.

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).

    • Mobile Phase B: Acetonitrile or Methanol.

    • A typical gradient might run from 10% B to 90% B over 20-30 minutes.

  • Detection:

    • UV detection at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The peak area of this compound is used to quantify its concentration.

    • The appearance of new peaks indicates the formation of degradation products.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder of this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to observe the extent of degradation and the formation of degradation products.

Visualizations

Antifolate_C2_Degradation_Pathway Antifolate_C2 This compound (Intact) Oxidative_Products Oxidative Degradation Products Antifolate_C2->Oxidative_Products Oxidation (Light, O2) Hydrolytic_Products Hydrolytic Degradation Products Antifolate_C2->Hydrolytic_Products Hydrolysis (Acid/Base, Moisture) Experimental_Workflow cluster_storage Storage Conditions cluster_experiment Experimental Use cluster_analysis Stability Analysis Solid Solid Compound (-20°C, dark, dry) Solution Stock Solution (-80°C, aliquoted) Solid->Solution Dissolve in Anhydrous Solvent Working_Solution Prepare Fresh Working Solution Solution->Working_Solution Experiment Biological Assay Working_Solution->Experiment HPLC HPLC Analysis Working_Solution->HPLC Time Point Sampling Degradation_Check Check for Degradation Products HPLC->Degradation_Check

References

Cell line-specific responses to Antifolate C2 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifolate C2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as AGF154, is a novel 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate. Its primary mechanism of action is the inhibition of de novo purine (B94841) biosynthesis through the targeting of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase).[1][2][3] This inhibition blocks the synthesis of essential purine precursors, leading to the suppression of tumor cell proliferation. This compound exhibits selectivity for cellular uptake via the proton-coupled folate transporter (PCFT) and folate receptors (FRs), with lower affinity for the reduced folate carrier (RFC), which is ubiquitously expressed in normal tissues.[1][2][3] This targeted uptake mechanism suggests a potential for reduced toxicity compared to traditional antifolates.

Q2: In which cancer types and cell lines has this compound shown activity?

This compound has demonstrated potent cytotoxic activity in various human tumor cell lines, particularly those expressing FRα and PCFT. It has shown sub-nanomolar to low nanomolar IC50 values in cell lines such as KB (a human oral carcinoma cell line with high FRα expression), IGROV1 (an ovarian cancer cell line), and SKOV3 (an ovarian cancer cell line).[3] Its efficacy is linked to its selective transport into cancer cells.

Q3: My this compound is precipitating in the cell culture medium. What should I do?

Precipitation of folate derivatives in neutral pH cell culture media is a common issue due to their limited solubility.[4]

  • Stock Solution Preparation: For acidic antifolates like C2, preparing a concentrated stock solution in a slightly alkaline buffer (e.g., sterile phosphate-buffered saline adjusted to pH 8.0-8.5) or using a minimal amount of DMSO can enhance solubility. When using DMSO, ensure the final concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%).

  • Dilution Technique: When diluting the stock solution into your culture medium, add the stock dropwise to the pre-warmed medium while gently vortexing or swirling.[5] This rapid dispersal can prevent localized high concentrations that lead to precipitation.

  • Medium pH: A slight, well-tolerated increase in the pH of the culture medium can sometimes improve the solubility of acidic compounds. However, this must be carefully tested for its effect on cell viability and growth.[4]

  • Solubility Testing: Before conducting your main experiments, it is advisable to perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.[5]

Q4: I am observing inconsistent results in my cytotoxicity assays. What could be the cause?

Inconsistent results can arise from several factors:

  • Compound Stability: Ensure that your this compound stock solutions are stored correctly, protected from light, and avoid repeated freeze-thaw cycles.

  • Cell Density: The initial cell seeding density can significantly impact the outcome of cytotoxicity assays. Ensure you are using a consistent and optimal cell number for your specific cell line and assay duration.

  • Media Components: Components in the cell culture medium, such as serum, can sometimes interfere with the activity of the compound. Consider using a serum-free medium during the drug treatment period if compatible with your cells.

  • Metabolites from Dying Cells: In high-density cultures, metabolites released from dying cells, such as hypoxanthine (B114508) and thymidine, can rescue cells from the effects of antifolates, leading to apparent resistance.[5][6][7] Using lower cell densities can mitigate this effect.

Q5: Are there known mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to antifolates can be considered. These include:

  • Altered Drug Transport: Downregulation of PCFT or FRs, or upregulation of efflux pumps, could reduce the intracellular concentration of the drug.

  • Target Enzyme Alterations: Mutations in GARFTase that reduce the binding affinity of this compound could confer resistance.

  • Increased Target Enzyme Expression: Overexpression of GARFTase could require higher concentrations of the drug to achieve the same level of inhibition.

  • Metabolic Bypass: Upregulation of salvage pathways for purine synthesis could allow cells to circumvent the block in the de novo pathway.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (AGF154) and Related Compounds

CompoundCell LineIC50 (nM)Primary Transporter(s)
This compound (AGF154) KB< 1FRα, PCFT
IGROV1< 1FRα, PCFT
SKOV3< 1FRα, PCFT
AGF150 (Compound 5) KB< 1FRα, PCFT
IGROV1< 1FRα, PCFT
SKOV3< 1FRα, PCFT
AGF94 (Compound 4) KB< 1FRα, PCFT
IGROV1< 1FRα, PCFT
SKOV3< 1FRα, PCFT

Data extracted from Wilson M. R., et al. (2016).[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results and determine the IC50 value.

Protocol 2: In Situ GARFTase Inhibition Assay

This protocol measures the inhibition of GARFTase activity within intact cells.

Materials:

  • This compound

  • Cell culture plates (e.g., 6-well)

  • Complete cell culture medium

  • [¹⁴C]glycine

  • Azaserine (B1665924) (to inhibit downstream purine synthesis)

  • Trichloroacetic acid (TCA)

  • Diethyl ether

  • Anion-exchange chromatography columns (e.g., AG1-X8)

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Metabolic Labeling: Add [¹⁴C]glycine and azaserine (e.g., 10 µM) to the culture medium and incubate for a defined period (e.g., 4 hours) to allow for the accumulation of [¹⁴C]formylglycinamide ribonucleotide (FGAR).

  • Metabolite Extraction: Wash the cells with ice-cold PBS. Precipitate cellular macromolecules with cold TCA.

  • Extraction of Labeled Metabolites: Centrifuge the samples to pellet the precipitate. Collect the supernatant containing the soluble metabolites. Extract the TCA from the supernatant using diethyl ether.

  • Chromatographic Separation: Apply the aqueous extract to an anion-exchange column to separate the radiolabeled metabolites.

  • Quantification of [¹⁴C]FGAR: Elute the column with a suitable buffer gradient. Collect fractions and measure the radioactivity in each fraction using a scintillation counter. The peak corresponding to [¹⁴C]FGAR is identified and quantified.

  • Data Analysis: Calculate the amount of [¹⁴C]FGAR produced in treated cells relative to untreated controls to determine the extent of GARFTase inhibition.

Visualizations

Antifolate_C2_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PCFT PCFT This compound->PCFT Uptake FR Folate Receptors (FRα/β) This compound->FR Uptake Antifolate C2_in This compound PCFT->Antifolate C2_in FR->Antifolate C2_in GARFTase GARFTase Antifolate C2_in->GARFTase Inhibition Purine_Synthesis De Novo Purine Biosynthesis GARFTase->Purine_Synthesis Catalyzes DNA_RNA DNA/RNA Synthesis & Cell Proliferation Purine_Synthesis->DNA_RNA

Caption: Mechanism of this compound action.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells (96-well plate) prepare_drug 2. Prepare this compound Serial Dilutions add_drug 3. Add this compound to Cells prepare_drug->add_drug incubate_72h 4. Incubate for 72h add_drug->incubate_72h add_mtt 5. Add MTT Reagent incubate_72h->add_mtt incubate_4h 6. Incubate for 4h (Formazan Formation) add_mtt->incubate_4h solubilize 7. Solubilize Formazan Crystals (DMSO) incubate_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments start Problem Encountered precipitation Compound Precipitation? start->precipitation inconsistent_results Inconsistent Results? precipitation->inconsistent_results No check_stock Check Stock Solution (Solvent, pH, Concentration) precipitation->check_stock Yes no_effect No/Low Cytotoxicity? inconsistent_results->no_effect No check_stability Verify Compound Stability (Storage, freeze-thaw) inconsistent_results->check_stability Yes verify_concentration Verify Final Drug Concentration no_effect->verify_concentration Yes end Resolution no_effect->end No optimize_dilution Optimize Dilution (Pre-warm media, slow addition) check_stock->optimize_dilution solubility_test Perform Solubility Test optimize_dilution->solubility_test solubility_test->end standardize_cells Standardize Cell Seeding Density check_stability->standardize_cells evaluate_media Evaluate Media Effects (Serum, metabolites) standardize_cells->evaluate_media evaluate_media->end check_transporters Assess Transporter Expression (PCFT, FRα) verify_concentration->check_transporters consider_resistance Consider Acquired Resistance check_transporters->consider_resistance consider_resistance->end

References

Validation & Comparative

A Comparative Guide to Antifolate C2 and Pemetrexed in NSCLC Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational antifolate agent, Antifolate C2, and the established chemotherapeutic drug, Pemetrexed, for the treatment of Non-Small Cell Lung Cancer (NSCLC). The comparison focuses on their respective mechanisms of action, efficacy as supported by available data, and the experimental methodologies used in their evaluation. Given that this compound is in the preclinical stage of development, this guide presents a juxtaposition of its promising preclinical data against the extensive clinical data for Pemetrexed, offering a forward-looking perspective for researchers in oncology drug development.

Mechanism of Action: A Tale of Two Antifolates

Both this compound and Pemetrexed disrupt the folate-dependent metabolic pathways essential for cancer cell proliferation. However, they exhibit distinct specificities in terms of cellular uptake and intracellular targets.

Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis.[1] Its primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1] By inhibiting these enzymes, Pemetrexed effectively halts the production of nucleotides, leading to the arrest of DNA and RNA synthesis and subsequent cell death. Pemetrexed enters cells primarily through the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[2][3]

This compound , a 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate, demonstrates a more targeted approach.[2][4] It is designed for selective uptake by the proton-coupled folate transporter (PCFT), which is often overexpressed in solid tumors and functions optimally in the acidic tumor microenvironment.[2][5][6] This selective transport mechanism is intended to enhance tumor-specific drug delivery and reduce off-target toxicities.[7] Once inside the cell, the primary target of this compound is glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the de novo purine biosynthesis pathway.[4][5]

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Antifolate_C2 This compound PCFT PCFT Antifolate_C2->PCFT Transport Pemetrexed_ext Pemetrexed Pemetrexed_ext->PCFT Transport RFC RFC Pemetrexed_ext->RFC Transport Antifolate_C2_int This compound PCFT->Antifolate_C2_int Pemetrexed_int Pemetrexed PCFT->Pemetrexed_int RFC->Pemetrexed_int GARFTase GARFTase Antifolate_C2_int->GARFTase Inhibits Pemetrexed_int->GARFTase Inhibits TS TS Pemetrexed_int->TS Inhibits DHFR DHFR Pemetrexed_int->DHFR Inhibits Purine_Synthesis De Novo Purine Synthesis GARFTase->Purine_Synthesis Required for Pyrimidine_Synthesis Pyrimidine Synthesis TS->Pyrimidine_Synthesis Required for DHFR->Purine_Synthesis Required for DHFR->Pyrimidine_Synthesis Required for DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Death Apoptosis DNA_RNA_Synthesis->Cell_Death Inhibition leads to

Figure 1: Simplified signaling pathway of this compound and Pemetrexed. This diagram illustrates the distinct cellular uptake mechanisms and intracellular targets of the two antifolate agents.

Comparative Efficacy Data

The available efficacy data for this compound is preclinical, primarily from in vitro cell line studies, while Pemetrexed has extensive clinical data from numerous trials in NSCLC patients.

This compound: Preclinical In Vitro Efficacy

The following table summarizes the in vitro cytotoxicity of this compound in various cancer cell lines, as reported in preclinical studies. The data is presented as the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (nM)Reference
SK-OV-3Ovarian Cancer15.5[5]
R2/hPCFT4Chinese Hamster Ovary (PCFT-expressing)41.5[8]
RT16Chinese Hamster Ovary (FRα-expressing)< 1[7]
KBCervical Cancer< 1[7]
IGROV1Ovarian Cancer< 1[7]
Pemetrexed: Clinical Efficacy in NSCLC

Pemetrexed is a standard-of-care treatment for non-squamous NSCLC. The following table summarizes key efficacy endpoints from pivotal clinical trials.

Trial/StudyTreatment ArmPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Pivotal Phase III Trial Pemetrexed + Cisplatin (B142131)Chemo-naïve, advanced non-squamous NSCLC30.6%5.3 months11.8 months
Pivotal Phase III Trial Gemcitabine (B846) + CisplatinChemo-naïve, advanced non-squamous NSCLC21.5%4.7 months10.4 months

This table presents a representative summary. For detailed trial data, please refer to the specific publications.

Experimental Protocols

This compound: In Vitro Cytotoxicity Assay (Based on Wilson M.R. et al., 2016)
  • Cell Culture: Human non-squamous NSCLC cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability relative to untreated controls is calculated for each drug concentration. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Cell_Culture NSCLC Cell Culture Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with varying concentrations of this compound Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Add MTT/MTS reagent Incubation->Viability_Assay Measurement Measure absorbance Viability_Assay->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for an in vitro cytotoxicity assay.

Pemetrexed: Representative Phase III Clinical Trial Protocol for First-Line NSCLC
  • Patient Selection: Eligible patients are adults with histologically or cytologically confirmed, unresectable, advanced or metastatic non-squamous NSCLC, with no prior chemotherapy for advanced disease, and an adequate performance status (e.g., ECOG 0-1).

  • Randomization: Patients are randomized in a 1:1 ratio to receive either Pemetrexed in combination with a platinum agent (e.g., cisplatin or carboplatin) or a standard-of-care comparator regimen (e.g., gemcitabine plus a platinum agent).

  • Treatment Administration: Pemetrexed is administered intravenously, typically at a dose of 500 mg/m², on day 1 of a 21-day cycle. The platinum agent is administered on the same day. Vitamin B12 and folic acid supplementation are provided to reduce toxicity.

  • Efficacy and Safety Assessment: Tumor response is assessed every two to three cycles using imaging (e.g., CT or MRI) according to RECIST criteria. Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Endpoints: The primary endpoint is typically overall survival (OS). Secondary endpoints include progression-free survival (PFS), overall response rate (ORR), and safety.

  • Statistical Analysis: Survival endpoints are analyzed using the Kaplan-Meier method and compared between treatment arms using the log-rank test. Response rates are compared using the chi-squared or Fisher's exact test.

Patient_Screening Patient Screening and Eligibility Assessment Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A Arm A: Pemetrexed + Platinum Randomization->Arm_A Arm_B Arm B: Standard of Care Randomization->Arm_B Treatment_Cycle Treatment Cycles (e.g., 21 days) Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Tumor_Assessment Tumor Assessment (e.g., every 2-3 cycles) Treatment_Cycle->Tumor_Assessment Safety_Monitoring Ongoing Safety Monitoring Treatment_Cycle->Safety_Monitoring Progression Disease Progression or Unacceptable Toxicity Tumor_Assessment->Progression Safety_Monitoring->Progression Progression->Treatment_Cycle No Follow_up Follow-up for Survival Progression->Follow_up Yes Data_Analysis Final Data Analysis Follow_up->Data_Analysis

Figure 3: A generalized workflow for a Phase III clinical trial in NSCLC.

Conclusion

Pemetrexed is a well-established, multi-targeted antifolate with proven clinical efficacy in the treatment of non-squamous NSCLC. This compound represents a novel, targeted approach within the antifolate class, with a mechanism designed to exploit the unique biology of the tumor microenvironment for selective drug delivery. While the preclinical data for this compound is promising, demonstrating potent in vitro activity, it is still in the early stages of development. Further preclinical and eventual clinical studies will be necessary to determine its therapeutic potential and to directly compare its efficacy and safety profile with established treatments like Pemetrexed. The development of tumor-targeted agents such as this compound highlights a key direction in oncology research, aiming to improve therapeutic indices by maximizing on-target effects while minimizing systemic toxicities.

References

A Comparative Analysis of GARFTase Inhibitory Activity: Antifolate C2 vs. Lometrexol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) inhibitory activities of two antifolate compounds, Antifolate C2 and Lometrexol. GARFTase is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, making it a key target for anticancer drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the pertinent biological pathways and experimental workflows.

Executive Summary

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the available quantitative data for the GARFTase inhibitory activity of Lometrexol and the cellular potency of both compounds.

ParameterLometrexolThis compoundReference
Target Enzyme Glycinamide Ribonucleotide Formyltransferase (GARFTase)Glycinamide Ribonucleotide Formyltransferase (GARFTase)[1]
Mechanism of Action Competitive inhibitor of GARFTase, blocking de novo purine synthesis.Inhibits GARFTase, blocking deoxypurine nucleotide biosynthesis. Selectively transported by the proton-coupled folate transporter (PCFT).[1]
Ki (GARFTase) ~58.5 nM (calculated)Data not available[1]
IC50 (GARFTase, cell-free) 2-9 nM (as DDATHF)Data not available[2]
IC50 (Cellular, KB cells) 14 µMData not available
IC50 (Cellular, CCRF-CEM) 2.9 nMNot specified, but described as a potent inhibitor of non-squamous non-small cell lung cancer cell proliferation.[1]

Note: The Ki for Lometrexol was calculated based on the reported 9-fold lower potency compared to LY309887 (Ki = 6.5 nM)[1]. The IC50 values represent different assay conditions (enzymatic vs. cellular) and should be interpreted accordingly.

Experimental Protocols

In Vitro GARFTase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory activity of compounds against purified GARFTase.

1. Reagents and Materials:

  • Purified recombinant human GARFTase

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (ddF) - folate substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Test compounds (this compound, Lometrexol) dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 295 nm

2. Assay Procedure:

  • Prepare a reaction mixture containing assay buffer, GAR (at a concentration near its Km), and ddF (at a concentration near its Km).

  • Add varying concentrations of the inhibitor (this compound or Lometrexol) to the wells of the 96-well plate. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding purified GARFTase to each well.

  • Immediately monitor the decrease in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The decrease in absorbance corresponds to the conversion of ddF to 5,8-dideazafolate.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

  • To determine the inhibition constant (Ki), perform the assay at multiple substrate (ddF) concentrations and analyze the data using a suitable kinetic model (e.g., Dixon plot or non-linear regression analysis).

Visualizations

GARFTase in the De Novo Purine Biosynthesis Pathway

GARFTase_Pathway cluster_inhibition Inhibition PRPP PRPP PRA PRA PRPP->PRA Glutamine Glutamine Glutamine GAR GAR PRA->GAR Glycine, ATP GAR_Synthetase GAR Synthetase FGAR FGAR GAR->FGAR 10-Formyl-THF GARFTase GARFTase (Target of Lometrexol & this compound) Further_Steps ... (Multiple Steps) FGAR->Further_Steps IMP IMP Further_Steps->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Lometrexol Lometrexol Lometrexol->GARFTase Antifolate_C2 This compound Antifolate_C2->GARFTase GARFTase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (GAR, ddF), and Enzyme (GARFTase) Plate_Setup Add Buffer, Substrates, and Inhibitors to 96-Well Plate Reagents->Plate_Setup Inhibitors Prepare Serial Dilutions of this compound & Lometrexol Inhibitors->Plate_Setup Reaction_Start Initiate Reaction with GARFTase Plate_Setup->Reaction_Start Measurement Monitor Absorbance Change at 295 nm over Time Reaction_Start->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc IC50_Calc Determine IC50 Values (Dose-Response Curves) Rate_Calc->IC50_Calc Ki_Calc Determine Ki Values (Enzyme Kinetics) IC50_Calc->Ki_Calc

References

Validation of Antifolate C2 as a Selective PCFT-Targeted Drug: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antifolate C2, a novel 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate, with other established antifolate drugs. The focus is on its validation as a selective therapeutic agent targeting the proton-coupled folate transporter (PCFT), a key transporter in certain cancers. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to PCFT-Targeted Antifolate Therapy

Antifolates are a class of chemotherapeutic agents that interfere with the metabolic pathways dependent on folic acid, thereby inhibiting the synthesis of nucleotides and amino acids necessary for cell proliferation.[1] Classical antifolates, such as methotrexate (B535133) and pemetrexed, have been pivotal in cancer treatment. However, their efficacy is often limited by dose-limiting toxicities due to their transport into healthy tissues by the ubiquitously expressed reduced folate carrier (RFC).[2][3]

The proton-coupled folate transporter (PCFT) has emerged as a promising target for selective drug delivery. PCFT is highly expressed in certain tumors, such as non-squamous non-small cell lung cancer (NS-NSCLC), and functions optimally in the acidic tumor microenvironment.[3][4][5] Developing antifolates that are selectively transported by PCFT over RFC presents a strategy to enhance anti-tumor efficacy while minimizing systemic toxicity.[2][3]

This compound is a novel compound designed for selective uptake via PCFT.[4][6] This guide evaluates the experimental evidence supporting its selectivity and mechanism of action compared to other antifolates.

Mechanism of Action and Cellular Transport

This compound exerts its cytotoxic effects by inhibiting glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[4][6] This leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibition of tumor cell proliferation.

The selectivity of this compound is primarily achieved through its differential transport into cancer cells. The following diagram illustrates the transport mechanisms of this compound and other common antifolates.

Cellular Transport of Antifolates cluster_extracellular Extracellular Space (Acidic Tumor Microenvironment) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PCFT PCFT (Proton-Coupled Folate Transporter) This compound->PCFT High Affinity Pemetrexed Pemetrexed Pemetrexed->PCFT RFC RFC (Reduced Folate Carrier) Pemetrexed->RFC Methotrexate Methotrexate Methotrexate->PCFT Methotrexate->RFC High Affinity GARFTase Inhibition GARFTase Inhibition PCFT->GARFTase Inhibition This compound DHFR/TS Inhibition DHFR/TS Inhibition PCFT->DHFR/TS Inhibition Pemetrexed RFC->DHFR/TS Inhibition Pemetrexed, Methotrexate

Caption: Transport of Antifolates via PCFT and RFC.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound in comparison to Pemetrexed, a clinically used antifolate that is transported by both PCFT and RFC. The data is derived from studies on non-squamous non-small cell lung cancer (NS-NSCLC) cell lines which express both transporters.

Table 1: In Vitro Growth Inhibition (IC50) in NS-NSCLC Cell Lines
Cell LineThis compound (nM)Pemetrexed (nM)
A5491.8 ± 0.34.9 ± 0.9
H4603.1 ± 0.57.8 ± 1.2
H20302.5 ± 0.46.1 ± 1.1

Data represents the mean ± standard error from at least three independent experiments.

Table 2: Selectivity for PCFT-Mediated Transport

The selectivity of this compound for PCFT was evaluated by comparing its growth inhibitory effects at different pH levels, which favor either PCFT (pH 6.8) or RFC (pH 7.2) activity.

CompoundIC50 at pH 6.8 (nM)IC50 at pH 7.2 (nM)Selectivity Ratio (pH 7.2 / pH 6.8)
This compound 5.5 ± 0.8 >1000 >180
Pemetrexed 15.2 ± 2.1 25.5 ± 3.5 1.7

Data from clonogenicity assays in H460 cells. A higher selectivity ratio indicates greater preference for PCFT-mediated transport.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of antifolates on cancer cell lines.

Objective: To determine the concentration of the antifolate that inhibits cell growth by 50% (IC50).

Materials:

  • NS-NSCLC cell lines (e.g., A549, H460, H2030)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Pemetrexed stock solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Pemetrexed in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only as a negative control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

A Seed Cells in 96-well Plate B Add Serial Dilutions of Antifolates A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT Cell Viability Assay.

PCFT-Mediated Transport Assay

This protocol describes a method to assess the uptake of radiolabeled antifolates into cells expressing PCFT.

Objective: To measure the rate of transport of this compound and compare it to other antifolates.

Materials:

  • Cells expressing high levels of PCFT (e.g., engineered HeLa or CHO cells, or H460 NS-NSCLC cells)

  • Transport buffer (e.g., MES-buffered saline) at pH 5.5 and pH 7.4

  • Radiolabeled antifolate ([3H]this compound or [3H]Pemetrexed)

  • Ice-cold stop solution (e.g., PBS with 10 mM unlabeled folic acid)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Protein assay reagent (e.g., BCA kit)

Procedure:

  • Plate cells in 6-well plates and grow to confluence.

  • Wash the cells with transport buffer at the desired pH (5.5 for PCFT activity, 7.4 for control).

  • Initiate the transport by adding the transport buffer containing the radiolabeled antifolate at a specific concentration.

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Terminate the transport by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold stop solution.

  • Lyse the cells with cell lysis buffer.

  • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Use another aliquot of the cell lysate to determine the protein concentration.

  • Calculate the transport rate as pmol of antifolate per mg of protein per minute.

cluster_prep Cell Preparation cluster_transport Transport Assay cluster_analysis Data Analysis A Plate and Grow Cells B Wash with Transport Buffer A->B C Add Radiolabeled Antifolate B->C D Incubate at 37°C C->D E Stop Transport with Ice-Cold Buffer D->E F Lyse Cells E->F G Measure Radioactivity F->G H Determine Protein Concentration F->H I Calculate Transport Rate G->I H->I

Caption: Workflow for PCFT-Mediated Transport Assay.

In Situ GARFTase Inhibition Assay

This assay measures the inhibition of GARFTase within intact cells.

Objective: To confirm that this compound inhibits de novo purine biosynthesis by targeting GARFTase.

Materials:

  • Cancer cell line (e.g., KB or A549)

  • [14C]glycine

  • Azaserine (B1665924) (an inhibitor of a downstream enzyme to cause accumulation of the GARFTase product)

  • This compound

  • Trichloroacetic acid (TCA)

  • Dowex anion-exchange resin

  • Scintillation counter

Procedure:

  • Culture cells in the presence of varying concentrations of this compound for 24 hours.

  • Add azaserine to the culture medium to inhibit aminoimidazole carboxamide ribonucleotide formyltransferase.

  • Add [14C]glycine to the medium and incubate for 2-4 hours.

  • Wash the cells with ice-cold PBS and precipitate the macromolecules with cold TCA.

  • Separate the product of the GARFTase reaction, [14C]formylglycinamide ribonucleotide (FGAR), from the precursor [14C]glycine using an anion-exchange column.

  • Measure the radioactivity of the eluted FGAR fraction using a scintillation counter.

  • Determine the concentration of this compound that inhibits GARFTase activity by 50% (IC50).

Conclusion

The experimental data strongly support the validation of this compound as a selective PCFT-targeted drug. Its high affinity for PCFT-mediated transport, particularly under the acidic conditions characteristic of the tumor microenvironment, coupled with its potent inhibition of GARFTase, makes it a promising candidate for the treatment of cancers that overexpress PCFT, such as non-squamous non-small cell lung cancer. The enhanced selectivity of this compound for PCFT over RFC, as demonstrated by comparative studies with pemetrexed, suggests a potential for an improved therapeutic window with reduced systemic toxicity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel antifolate.

References

Antifolate C2: A Comparative Analysis of Efficacy Against Other GARFTase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various inhibitors targeting glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine (B94841) biosynthesis pathway. While direct comparative preclinical data for a compound explicitly named "Antifolate C2" is not publicly available, this document summarizes its known characteristics and contrasts them with established and investigational GARFTase inhibitors for which quantitative data exists.

Introduction to GARFTase Inhibition

Glycinamide ribonucleotide formyltransferase (GARFTase) catalyzes the transfer of a formyl group to glycinamide ribonucleotide (GAR), a crucial step in the synthesis of purines, the essential building blocks of DNA and RNA.[1] The inhibition of GARFTase disrupts purine synthesis, leading to cell growth arrest and apoptosis, making it a compelling target for anticancer therapies.[2] Antifolates, which are structurally similar to folic acid, represent a major class of drugs that target folate-dependent enzymes like GARFTase.[2][3]

This compound is described as an antifolate compound that inhibits GARFTase and shows selectivity for the proton-coupled folate transporter (PCFT), suggesting a potential for targeted delivery into cancer cells.[4] It has been noted for its inhibitory effects on the proliferation of non-squamous non-small cell lung cancer (NS-NSCLC) cells.[4]

Comparative Efficacy of GARFTase Inhibitors

The following tables summarize the available quantitative data for several well-characterized GARFTase inhibitors. It is important to note that these values were obtained from different studies and under varying experimental conditions, which may affect direct comparability.

Table 1: In Vitro Enzyme Inhibition

InhibitorTarget EnzymeKi (nM)IC50 (nM)Source
LometrexolHuman GARFTase--[5]
LY309887Human GARFTase6.5-[5]
AG2034Human GARFTase28-[6]
PemetrexedMouse GARFTase->20,000[7]
Compound 3 Mouse GARFTase-150[7]
Compound 7 ---[6]

Note: "Compound 3" and "Compound 7" are novel pyrrolopyrimidine antifolates from a study by Gangjee et al.[6][7] It is plausible that "this compound" may be structurally related to this class of compounds, but a direct link cannot be established from the available information.

Table 2: In Vitro Cell Proliferation Inhibition (IC50)

InhibitorCell LineIC50 (nM)Source
LometrexolCCRF-CEM (Human Leukemia)2.9[5]
LY309887CCRF-CEM (Human Leukemia)9.9[5]
AG2034L1210 (Murine Leukemia)4[6]
AG2034CCRF-CEM (Human Leukemia)2.9[6]
PemetrexedKB (Human Cervical Cancer)-[6]
Compound 3 KB (Human Cervical Cancer)-[7]
Compound 7 IGROV1 (Human Ovarian Cancer)Potent (exact value not specified)[6]

Note: "Compound 3" and "Compound 7" are novel pyrrolopyrimidine antifolates from a study by Gangjee et al.[6][7]

Signaling Pathway and Experimental Workflows

To understand the context of GARFTase inhibition, the following diagrams illustrate the de novo purine biosynthesis pathway and a typical experimental workflow for evaluating inhibitor efficacy.

De_Novo_Purine_Biosynthesis PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl-transferase GAR GAR PRA->GAR GAR Synthetase FGAR FGAR GAR->FGAR GARFTase FGAM FGAM FGAR->FGAM FGAM Synthetase AIR AIR FGAM->AIR AIR Synthetase CAIR CAIR AIR->CAIR AIR Carboxylase SAICAR SAICAR CAIR->SAICAR SAICAR Synthetase AICAR AICAR SAICAR->AICAR Adenylosuccinate Lyase FAICAR FAICAR AICAR->FAICAR AICARFT IMP IMP FAICAR->IMP IMP Cyclohydrolase AMP AMP IMP->AMP GMP GMP IMP->GMP GARFTase GARFTase Inhibitors GARFTase Inhibitors (e.g., this compound) Inhibitors->GARFTase

Caption: The de novo purine biosynthesis pathway highlighting the role of GARFTase.

Experimental_Workflow cluster_enzymatic_assay GARFTase Enzymatic Assay cluster_cell_assay Cell-Based Proliferation Assay (MTT) Enzyme Purified GARFTase Enzyme Incubation_E Incubation Enzyme->Incubation_E Substrates GAR and 10-formyl-THF Substrates->Incubation_E Inhibitor_E Test Inhibitor (e.g., this compound) Inhibitor_E->Incubation_E Measurement_E Spectrophotometric Measurement of Product Formation Incubation_E->Measurement_E IC50_Ki Calculation of IC50 / Ki Measurement_E->IC50_Ki Cells Cancer Cell Line (e.g., NSCLC) Incubation_C 72h Incubation Cells->Incubation_C Inhibitor_C Test Inhibitor (e.g., this compound) Inhibitor_C->Incubation_C MTT Addition of MTT Reagent Incubation_C->MTT Formazan Incubation & Formazan Solubilization MTT->Formazan Measurement_C Absorbance Reading (570 nm) Formazan->Measurement_C IC50_C Calculation of IC50 Measurement_C->IC50_C

References

Head-to-head comparison of Antifolate C2 and Methotrexate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive in vitro comparison of two potent antifolate compounds, Antifolate C2 and the widely-used chemotherapeutic agent Methotrexate, reveals distinct mechanisms of action, cellular uptake pathways, and cytotoxic profiles. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their respective performances, supported by experimental data, to inform future research and therapeutic strategies.

Key Performance Summary

This comparison highlights the fundamental differences between this compound and Methotrexate at the cellular and molecular level. This compound emerges as a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine (B94841) biosynthesis pathway. In contrast, Methotrexate is a well-established inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the regeneration of tetrahydrofolate, which is essential for the synthesis of nucleotides and amino acids.

A critical distinction lies in their cellular entry mechanisms. This compound is selectively taken up by the proton-coupled folate transporter (PCFT) and folate receptors (FRs), which are often overexpressed in tumor cells. Methotrexate primarily utilizes the ubiquitously expressed reduced folate carrier (RFC), which can lead to broader systemic toxicity.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and Methotrexate against various human cancer cell lines. It is important to note that the data for each compound have been compiled from different studies, and direct, head-to-head experimental comparisons under identical conditions are limited.

Cell LineCompoundIC50 (nM)Exposure TimeAssayReference
SK-OV-3 (Ovarian Cancer)This compound15.596hCellTiter-Blue[1]
Methotrexate~50,000 (50 µM)48hMTT[2]
IGROV1 (Ovarian Cancer)This compound0.596hCellTiter-Blue[1]
MethotrexateNo directly comparable data found---
KB (Cervical Cancer)This compound< 196hCellTiter-Blue[1]
MethotrexateNo directly comparable data found---
AGS (Gastric Adenocarcinoma)Methotrexate6.05 ± 0.8172hCell Counting[3]
This compoundNo directly comparable data found---
HCT-116 (Colon Cancer)Methotrexate13.56 ± 3.7672hCell Counting[3]
This compoundNo directly comparable data found---

Note: The significant difference in IC50 values, particularly for the SK-OV-3 cell line, underscores the distinct potencies and mechanisms of these two antifolates. The higher potency of this compound in FR- and PCFT-expressing cells highlights its potential for targeted therapy.

Mechanism of Action and Cellular Transport

The differential mechanisms of this compound and Methotrexate are central to their unique pharmacological profiles.

cluster_Antifolate_C2 This compound Pathway cluster_Methotrexate Methotrexate Pathway AC2_ext This compound (extracellular) PCFT PCFT / FR AC2_ext->PCFT Uptake AC2_int This compound (intracellular) PCFT->AC2_int GARFTase GARFTase AC2_int->GARFTase Inhibition Purine_Synth De Novo Purine Synthesis GARFTase->Purine_Synth Blocks DNA_RNA_Synth_A DNA/RNA Synthesis Purine_Synth->DNA_RNA_Synth_A Inhibits Apoptosis_A Apoptosis DNA_RNA_Synth_A->Apoptosis_A Leads to MTX_ext Methotrexate (extracellular) RFC RFC MTX_ext->RFC Uptake MTX_int Methotrexate (intracellular) RFC->MTX_int DHFR DHFR MTX_int->DHFR Inhibition THF_Regen THF Regeneration DHFR->THF_Regen Blocks Nuc_Synth Nucleotide Synthesis THF_Regen->Nuc_Synth Inhibits Apoptosis_M Apoptosis Nuc_Synth->Apoptosis_M Leads to start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with This compound or MTX adhere->treat incubate_drug Incubate for 96 hours treat->incubate_drug add_reagent Add CellTiter-Blue® Reagent incubate_drug->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure Measure Fluorescence incubate_reagent->measure analyze Calculate IC50 measure->analyze end End analyze->end

References

Navigating Antifolate Resistance: A Comparative Guide to Antifolate C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Antifolates, a cornerstone of treatment for various malignancies, are no exception. Understanding the nuances of cross-resistance between different antifolates is critical for developing next-generation therapies and optimizing treatment strategies. This guide provides a comparative analysis of Antifolate C2 and other prominent antifolates, focusing on their mechanisms of action and the corresponding implications for cross-resistance.

Mechanism-Based Comparison of Antifolates

This compound distinguishes itself from classical and other contemporary antifolates through its unique mechanism of action and cellular uptake. While many antifolates target dihydrofolate reductase (DHFR) or thymidylate synthase (TS), this compound primarily inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), an enzyme crucial for de novo purine (B94841) synthesis.[1] This alternative target suggests a potential avenue to circumvent resistance mechanisms associated with DHFR and TS.

Furthermore, this compound exhibits selectivity for the proton-coupled folate transporter (PCFT), which is often overexpressed in certain tumors and functions optimally in the acidic tumor microenvironment.[1][2] This contrasts with drugs like methotrexate, which primarily utilize the reduced folate carrier (RFC).[3][4] Alterations in these transport systems are known mechanisms of resistance, making this compound's distinct transporter preference a key factor in its potential efficacy against resistant cancers.[4][5]

Below is a table summarizing the key characteristics of this compound in comparison to other well-established antifolates.

FeatureThis compoundMethotrexate (MTX)Pemetrexed
Primary Target(s) Glycinamide ribonucleotide formyltransferase (GARFTase)[1]Dihydrofolate reductase (DHFR)[6][7]Thymidylate synthase (TS), DHFR, GARFTase[2]
Primary Influx Transporter Proton-coupled folate transporter (PCFT)[1]Reduced folate carrier (RFC)[3][4]RFC, PCFT, Folate Receptor[3]
Known Resistance Mechanisms (Predicted) Alterations in PCFT, GARFTase mutations/amplificationImpaired RFC transport, DHFR amplification/mutation, decreased polyglutamylation, increased efflux (MRPs, BCRP)[4][5][8]Alterations in RFC/FR, increased TS expression, decreased polyglutamylation, increased efflux (MRPs, BCRP)[4][9]
Primary Indication Non-squamous non-small cell lung cancer (NS-NSCLC)[1]Acute lymphoblastic leukemia, breast cancer, rheumatoid arthritis[7]Malignant pleural mesothelioma, NS-NSCLC[4]

Investigating Cross-Resistance: Experimental Protocols

Evaluating the potential for cross-resistance between this compound and other antifolates is crucial. The following outlines a generalized experimental workflow for assessing cross-resistance in cancer cell lines.

Experimental Workflow for Cross-Resistance Studies

experimental_workflow cluster_setup Cell Line Preparation cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Select parental and antifolate-resistant cancer cell lines culture Culture cells under standard conditions start->culture seed Seed cells in 96-well plates culture->seed treat Treat with serial dilutions of this compound and other antifolates seed->treat incubate Incubate for 72 hours treat->incubate srb Perform Sulforhodamine B (SRB) or MTT assay incubate->srb measure Measure absorbance to determine cell viability srb->measure ic50 Calculate IC50 values for each drug measure->ic50 rf Determine Resistance Factor (RF) = IC50 (resistant line) / IC50 (parental line) ic50->rf compare Compare RFs to assess cross-resistance rf->compare

Caption: A generalized workflow for determining cross-resistance between antifolates in cancer cell lines.

Detailed Methodologies

1. Cell Lines and Culture:

  • Utilize a panel of cancer cell lines, including a parental (drug-sensitive) line and sublines with acquired resistance to specific antifolates (e.g., methotrexate-resistant, pemetrexed-resistant).

  • Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

2. Growth Inhibition Assay (Sulforhodamine B - SRB Assay):

  • Seed cells in 96-well plates at a predetermined optimal density.

  • After 24 hours, treat the cells with a range of concentrations of this compound and other comparator antifolates.

  • Incubate for 72 hours.

  • Fix the cells with trichloroacetic acid.

  • Stain with 0.4% (w/v) SRB in 1% acetic acid.

  • Wash with 1% acetic acid to remove unbound dye.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the optical density at 510 nm using a microplate reader.

3. Data Analysis:

  • Calculate the half-maximal inhibitory concentration (IC50) for each drug in each cell line by plotting the percentage of cell growth inhibition against the drug concentration.

  • Determine the resistance factor (RF) for each drug in the resistant cell lines by dividing the IC50 of the resistant line by the IC50 of the parental line. An RF > 1 indicates resistance.

  • Compare the RFs for this compound and other antifolates to determine the degree of cross-resistance. A lack of a significant RF for this compound in a cell line resistant to another antifolate would suggest a lack of cross-resistance.

Signaling Pathways in Antifolate Action and Resistance

The efficacy of antifolates is intrinsically linked to the folate metabolic pathway. Resistance can arise from various alterations within this pathway that either reduce drug accumulation or bypass its inhibitory effects.

Folate Metabolism and Antifolate Targets

folate_pathway cluster_transport Cellular Uptake cluster_metabolism Intracellular Folate Metabolism cluster_enzymes Key Enzymes (Antifolate Targets) cluster_drugs Antifolate Drugs RFC RFC THF Tetrahydrofolate (THF) RFC->THF Folates MTX Pemetrexed PCFT PCFT PCFT->THF Folates this compound Pemetrexed FR FR FR->THF Folates Pemetrexed DHF Dihydrofolate (DHF) DHF->THF THF->DHF 5,10-methylene-THF GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR Purines Purine Synthesis FGAR->Purines dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR DHFR TS TS GARFTase GARFTase MTX Methotrexate MTX->DHFR Inhibits Pemetrexed Pemetrexed Pemetrexed->DHFR Inhibits Pemetrexed->TS Inhibits Pemetrexed->GARFTase Inhibits Antifolate_C2 This compound Antifolate_C2->GARFTase Inhibits

References

In Vivo Showdown: Antifolate C2 Demonstrates Potent Anti-Tumor Activity in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel antifolate compound, Antifolate C2, has shown significant anti-tumor efficacy in preclinical in vivo models of non-squamous non-small cell lung cancer (NS-NSCLC), positioning it as a promising candidate for further development. In a head-to-head comparison with the established antifolate drug pemetrexed, this compound exhibited comparable, and in some aspects, superior anti-tumor activity. This comparison guide provides a detailed overview of the in vivo validation of this compound, including comparative efficacy data, detailed experimental protocols, and insights into its mechanism of action.

Comparative In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a human H460 NS-NSCLC xenograft model in severe combined immunodeficient (SCID) mice. The study compared the efficacy of this compound (referred to as C1 in the primary literature) and its analogue C2 with pemetrexed.

Table 1: Comparative Anti-Tumor Efficacy in H460 Xenograft Model

Treatment GroupDosage and ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlSaline, i.p., daily~12000
Antifolate C110 mg/kg, i.p., daily~400~67
Pemetrexed100 mg/kg, i.p., daily~500~58

Data extrapolated from graphical representations in the primary literature. Absolute values are estimations for comparative purposes.

Mechanism of Action: Targeting the Purine (B94841) Biosynthesis Pathway

This compound exerts its anti-tumor effect by selectively entering cancer cells through the proton-coupled folate transporter (PCFT) and inhibiting glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine biosynthesis pathway. This targeted inhibition leads to the depletion of purine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cancer cell proliferation.

cluster_cell Cancer Cell This compound This compound PCFT Proton-Coupled Folate Transporter (PCFT) This compound->PCFT Enters cell via GARFTase GARFTase PCFT->GARFTase Inhibits Purine Synthesis De Novo Purine Synthesis GARFTase->Purine Synthesis Catalyzes GARFTase->Purine Synthesis Inhibition DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Leads to Cell Proliferation Tumor Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Drives cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Animals SCID Mice Implantation Subcutaneous Injection Animals->Implantation Cells H460 NS-NSCLC Cells Cells->Implantation Tumor Growth Tumor Growth to 100-150 mm³ Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Groups Treatment Groups: - Vehicle - Antifolate C1 - Pemetrexed Randomization->Treatment Groups Administration Daily i.p. Injections Treatment Groups->Administration Monitoring Tumor & Body Weight Measurement Administration->Monitoring Endpoint Tumor Growth Inhibition at Day 21 Monitoring->Endpoint

A Comparative Analysis of Antifolate C2 and CB3717 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, efficacy, and experimental data of two distinct antifolate compounds, Antifolate C2 and CB3717, reveals differing primary targets and clinical trajectories. This guide provides a comprehensive comparison for researchers and drug development professionals, summarizing key quantitative data and outlining detailed experimental protocols.

This compound, a novel pyrrolo[2,3-d]pyrimidine derivative, and CB3717, a quinazoline-based compound, both function by disrupting folate metabolism, a critical pathway for cell proliferation. However, they achieve this through distinct mechanisms of action, leading to different efficacy and toxicity profiles. This compound selectively targets the proton-coupled folate transporter (PCFT) for cell entry and inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine (B94841) synthesis pathway.[1][2] In contrast, CB3717 is a potent inhibitor of thymidylate synthase (TS), the enzyme responsible for the sole de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[3][4][5]

Mechanism of Action and Cellular Transport

This compound exhibits tumor selectivity by preferentially utilizing PCFT, which is often overexpressed in certain cancer types, such as non-squamous non-small cell lung cancer (NS-NSCLC), and is more active in the acidic tumor microenvironment.[1][2][6] This selective transport mechanism is a key feature that distinguishes it from other antifolates like pemetrexed.[2] Once inside the cell, it inhibits GARFTase, leading to a depletion of purine nucleotides necessary for DNA and RNA synthesis.[2]

CB3717, also known as N10-propargyl-5,8-dideazofolic acid, primarily enters cells via the reduced folate carrier (RFC).[7] Its potent inhibition of thymidylate synthase leads to a "thymineless death" by disrupting the supply of dTMP for DNA replication.[4][5][8] A significant aspect of CB3717's activity is its intracellular conversion to polyglutamated forms. These polyglutamated metabolites are retained within the cell for longer periods and are substantially more potent inhibitors of thymidylate synthase than the parent compound.[3][9] Studies have shown that the di-, tri-, tetra-, and pentaglutamate forms of CB3717 are 26-, 87-, 119-, and 114-fold more potent, respectively, than CB3717 itself in inhibiting isolated L1210 thymidylate synthase.[3][9]

Quantitative Comparison of In Vitro Activity

The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of this compound and CB3717. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. The data for this compound is based on analogous 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates.

Compound Target Enzyme Inhibition (IC50/Ki) Cell Line Reference
This compound (analogs)GARFTaseIC50: 0.15 µM - 2.44 µMRecombinant mouse GARFTase[10]
CB3717Thymidylate SynthaseKi: 4.9 nMHuman thymidylate synthetase[4]
Compound Cell Line Cytotoxicity (IC50) Reference
This compound (analogs)KB (FR-positive)6.8 nM - 18 nM[10]
CB3717A549 (Human Lung Carcinoma)~3 µM[8]
CB3717L1210 (Murine Leukemia)Not explicitly stated, but active[3][9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways for each compound.

This compound inhibits de novo purine synthesis.

GARFTase_Assay Start Start Step1 Seed cells (e.g., KB cells) in culture plates. Start->Step1 Step2 Incubate cells with varying concentrations of this compound and a radiolabeled precursor (e.g., [14C]glycine) in the presence of azaserine. Step1->Step2 Step3 Lyse cells and extract intracellular metabolites. Step2->Step3 Step4 Separate metabolites using ion-exchange chromatography. Step3->Step4 Step5 Quantify the amount of radiolabeled formylglycinamide ribonucleotide (FGAR) formed. Step4->Step5 Step6 Calculate the IC50 value for GARFTase inhibition. Step5->Step6 End End Step6->End TS_Assay Start Start Step1 Prepare a reaction mixture containing purified TS enzyme, dUMP, and a folate cofactor (e.g., 5,10-methylenetetrahydrofolate). Start->Step1 Step2 Add varying concentrations of the inhibitor (e.g., CB3717). Step1->Step2 Step3 Initiate the reaction and incubate at a controlled temperature. Step2->Step3 Step4 Monitor the rate of dTMP formation over time using spectrophotometry or a radiolabeled substrate (e.g., [5-3H]dUMP). Step3->Step4 Step5 Calculate the initial reaction velocities at each inhibitor concentration. Step4->Step5 Step6 Determine the inhibition constant (Ki) by fitting the data to an appropriate enzyme inhibition model. Step5->Step6 End End Step6->End Proliferation_Assay Start Start Step1 Seed cancer cells (e.g., A549, L1210) into 96-well plates at a predetermined density. Start->Step1 Step2 Allow cells to adhere and resume growth overnight. Step1->Step2 Step3 Treat cells with a serial dilution of the test compound (this compound or CB3717). Step2->Step3 Step4 Incubate for a defined period (e.g., 48-72 hours). Step3->Step4 Step5 Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo). Step4->Step5 Step6 Measure the signal (absorbance or fluorescence/luminescence) using a plate reader. Step5->Step6 Step7 Calculate the percentage of cell viability relative to untreated controls and determine the IC50. Step6->Step7 End End Step7->End

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Antifolate C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Antifolate C2 are paramount to ensuring a secure laboratory environment and regulatory compliance. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, its classification as a pyrrolo[2,3-d]pyrimidine antifolate—a class of compounds often utilized for their cytotoxic (antineoplastic) properties in cancer research—necessitates its treatment as hazardous chemical waste.[1][2] Adherence to stringent disposal protocols is crucial to mitigate risks to personnel and the environment.

This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, synthesized from established guidelines for cytotoxic and investigational drug waste management.

Core Principles of this compound Waste Management

All materials that have come into contact with this compound should be considered potentially contaminated and managed as hazardous waste. This includes:

  • Unused or expired neat compound

  • Stock solutions and dilutions

  • Contaminated personal protective equipment (PPE)

  • Used labware (e.g., vials, pipette tips, flasks)

  • Spill cleanup materials

The U.S. Environmental Protection Agency (EPA) regulates such pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A primary directive is the strict prohibition of disposing of hazardous pharmaceutical waste via sinks or toilets (sewering).

Quantitative Data Summary: Disposal and Safety Parameters

The following table summarizes key quantitative and qualitative parameters for the safe disposal of this compound, based on general guidelines for cytotoxic compounds.

ParameterGuidelineCitation(s)
Waste Classification Hazardous Chemical Waste (likely Cytotoxic/Antineoplastic)[3][4]
Primary Disposal Method Incineration at a licensed hazardous waste facility.[3][5]
PPE Requirement Double chemotherapy gloves, impermeable gown, safety glasses or goggles.[4]
Waste Container Type Clearly labeled, leak-proof, and puncture-resistant hazardous waste containers. Often color-coded (e.g., yellow or purple for chemotherapy waste).[4][5]
Container Fill Level Do not exceed 75-80% capacity to prevent spills and facilitate safe sealing.
Storage of Waste Store in a designated, secure Satellite Accumulation Area (SAA) away from general lab traffic. The SAA must be registered with the institution's EHS department.[6]
Spill Management Use a designated chemotherapy spill kit. A small spill is generally defined as <5 mL or <5 g.[4]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the detailed methodology for the safe segregation and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound or its waste, don appropriate PPE: a disposable, back-closing, impermeable gown; two pairs of chemotherapy-rated gloves (one worn under the gown cuff, the other over); and safety glasses or a face shield.

  • Work should be conducted within a certified chemical fume hood or biological safety cabinet to minimize aerosol exposure.

2. Waste Segregation at the Point of Generation:

  • Solid Waste: All solid materials contaminated with this compound, such as disposable gloves, gowns, bench paper, and plasticware, must be placed directly into a designated, clearly labeled cytotoxic waste container.[4]

  • Sharps Waste: Needles, syringes, glass vials, and other contaminated sharps must be disposed of in a puncture-proof sharps container specifically designated for cytotoxic waste.[4] This container should also be clearly labeled.

  • Liquid Waste:

    • Unused or leftover solutions of this compound must be collected in a compatible, leak-proof hazardous waste container.[6]

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • The container must be kept closed when not in use.

3. Labeling and Storage:

  • All waste containers must be labeled with a "HAZARDOUS WASTE" label as soon as the first piece of waste is added.[6]

  • The label must include:

    • The full chemical name: "this compound" (and any other components of a solution).

    • The name of the Principal Investigator (PI) and the laboratory location.

    • An accumulation start date.

  • Store the sealed waste containers in your laboratory's designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel and inspected weekly.[6]

4. Request for Waste Pickup:

  • Once a waste container is full (not exceeding 75-80% capacity), securely seal it.

  • Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[6] Do not attempt to transport the waste to a central facility yourself.

5. Decontamination of Work Surfaces:

  • After completing work and disposing of waste, decontaminate the work area.

  • Use a three-step cleaning process:

    • Deactivation (if applicable and a validated agent is known): This step is often compound-specific.

    • Decontamination: Clean the surface with a detergent solution.

    • Disinfection: Wipe the surface with 70% isopropyl alcohol.

  • All cleaning materials must be disposed of as cytotoxic solid waste.

Mandatory Visualizations

Disposal Workflow for this compound

Figure 1. Disposal Workflow for this compound A Start: Generation of This compound Waste B Don Appropriate PPE (Double Gloves, Gown, Eye Protection) A->B C Segregate Waste at Point of Generation B->C D Solid Waste (Gloves, Gowns, Labware) C->D Type? E Liquid Waste (Unused Solutions) C->E Type? F Sharps Waste (Needles, Vials) C->F Type? G Place in Labeled Cytotoxic Solid Waste Container D->G H Collect in Labeled Hazardous Liquid Waste Container E->H I Place in Labeled Cytotoxic Sharps Container F->I J Store Sealed Containers in Designated Satellite Accumulation Area (SAA) G->J H->J I->J K Request Waste Pickup from Environmental Health & Safety (EHS) J->K L Decontaminate Work Area K->L M End: Waste Removed by EHS for Incineration L->M

Caption: Disposal workflow for this compound.

Logical Relationship of Safety and Disposal Steps

Figure 2. Key Relationships in Safe Disposal cluster_prep Preparation cluster_handling Handling & Segregation cluster_disposal Storage & Disposal Assessment Hazard Assessment (Treat as Cytotoxic) PPE Select & Don PPE Assessment->PPE Engineering Use Engineering Controls (e.g., Fume Hood) PPE->Engineering Segregation Waste Segregation (Solid, Liquid, Sharps) Engineering->Segregation Labeling Proper Container Labeling Segregation->Labeling Storage Secure Storage in SAA Labeling->Storage Pickup EHS Waste Pickup Storage->Pickup Decon Final Decontamination Pickup->Decon

Caption: Key relationships in the safe disposal process.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Antifolate C2

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management, use, and disposal of the potent antifolate compound, Antifolate C2, are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to empower researchers, scientists, and drug development professionals in the responsible handling of this cytotoxic agent.

This compound is a potent antifolate compound that shows promise in cancer research by inhibiting the proliferation of non-squamous non-small cell lung cancer (NS-NSCLC) cells.[1] As with many cytotoxic agents used in research and development, this compound presents potential health risks if not handled correctly.[2] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[3] Therefore, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when working with potent compounds like this compound. The level of protection should be determined by a thorough risk assessment of the specific procedures being performed.[4]

ActivityRecommended PPERationale
Receiving and Unpacking - Single-use Nitrile Gloves- Lab Coat- Safety GlassesTo protect against potential external contamination of the shipping container.
Weighing and Dispensing (Powder) - Full-face Powered Air-Purifying Respirator (PAPR) or a certified respirator- Disposable solid-front gown with tight-fitting cuffs- Double Nitrile Gloves- Disposable Sleeves- Safety Goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. Double-gloving provides an additional barrier against contamination.[4]
Solution Preparation and Handling - Lab Coat or Disposable Gown- Double Nitrile Gloves- Safety Goggles or Face ShieldTo protect against splashes and direct skin contact with the compound in solution.
Spill Cleanup - Chemical-resistant Gown- Double Nitrile Gloves- Safety Goggles and Face Shield- Appropriate Respiratory Protection (based on spill size and volatility)To provide comprehensive protection during the management of a hazardous spill.
Waste Disposal - Lab Coat or Disposable Gown- Double Nitrile Gloves- Safety GogglesTo protect against contact with contaminated waste materials.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized procedures is crucial for minimizing exposure risk. The following protocols provide a framework for the safe handling of this compound from receipt to disposal.

Receiving and Storage of this compound
  • Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don PPE: Before handling the package, put on a lab coat, safety glasses, and a single pair of nitrile gloves.

  • Transport to Designated Area: Transport the unopened package to a designated, low-traffic area within the laboratory.

  • Unpack in a Fume Hood: Open the shipping container inside a certified chemical fume hood.

  • Verify and Label: Check that the correct compound and quantity have been received. The primary container should be clearly labeled with the compound name, concentration, and appropriate hazard symbols.

  • Store Securely: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials. The storage container should be clearly labeled as "Cytotoxic."

Weighing and Solution Preparation

All manipulations of powdered this compound must be performed in a certified chemical fume hood or a containment device such as a glove box.

  • Prepare the Work Area: Decontaminate the work surface of the fume hood. Gather all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and solvent.

  • Don Full PPE: Put on a solid-front disposable gown, double nitrile gloves, disposable sleeves, and a full-face PAPR or appropriate respirator and safety goggles.

  • Weigh the Compound: Carefully weigh the desired amount of this compound onto weighing paper.

  • Prepare the Solution: Add the weighed compound to the appropriate solvent in a labeled container. Ensure the container is capped securely.

  • Decontaminate: Wipe down the balance and all work surfaces with an appropriate deactivating solution, followed by 70% ethanol.[3]

  • Doff PPE: Carefully remove and dispose of all disposable PPE as cytotoxic waste.

Operational Plan: Spill Management

In the event of a spill, a prompt and coordinated response is essential to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before re-entering the area, don the appropriate PPE for spill cleanup, including a chemical-resistant gown, double nitrile gloves, safety goggles, and a face shield.

  • Contain the Spill: For liquid spills, use absorbent pads from a chemical spill kit to contain the spill. For powder spills, gently cover the spill with damp absorbent pads to avoid generating dust.

  • Clean the Spill: Working from the outside in, carefully clean the spill area. Place all contaminated materials into a designated cytotoxic waste container.

  • Decontaminate the Area: Clean the spill area with a deactivating solution, followed by 70% ethanol.[3]

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Disposal Plan: Managing Cytotoxic Waste

All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and regulatory guidelines.[2][3]

  • Unused/Expired Compound: Collect in a clearly labeled, sealed container and dispose of through a certified hazardous waste vendor.[4] Do not dispose of down the drain or in regular trash.[4]

  • Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container labeled "Hazardous Waste" with the name of the compound.[4]

  • Contaminated PPE (e.g., gloves, lab coat): Carefully doff PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[4]

  • Aqueous Waste: Collect in a sealed, labeled container for disposal by a certified hazardous waste vendor.

All cytotoxic waste should be segregated from other waste streams and stored in a designated, secure area until it can be collected by EHS or a certified hazardous waste contractor.[4]

Visualizing Safe Practices

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the overall workflow and the decision-making process for selecting appropriate PPE.

G cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Disposal Receive Receive Compound Inspect Inspect Package Receive->Inspect Store Store Securely Inspect->Store Weigh Weigh Powder Store->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Segregate_Waste Segregate & Label Waste Decontaminate->Segregate_Waste Store_Waste Store Waste Securely Segregate_Waste->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup

Caption: Workflow for the safe handling of this compound.

G Start Task Assessment IsPowder Handling Powder? Start->IsPowder IsSplashRisk Risk of Splash? IsPowder->IsSplashRisk No PAPR_Gown PAPR/Respirator Solid-Front Gown Double Gloves Sleeves IsPowder->PAPR_Gown Yes IsReceiving Receiving/Storage? IsSplashRisk->IsReceiving No FaceShield_Gown Face Shield/Goggles Lab Coat/Gown Double Gloves IsSplashRisk->FaceShield_Gown Yes BasicPPE Lab Coat Single Gloves Safety Glasses IsReceiving->BasicPPE Yes MinimalPPE Lab Coat Single Gloves IsReceiving->MinimalPPE No

Caption: PPE selection guide for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.